Bis(phenylsulfonyl)methane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47076. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzenesulfonylmethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S2/c14-18(15,12-7-3-1-4-8-12)11-19(16,17)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHNSJNRFSOCLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187659 | |
| Record name | (Methylenebis(sulphonyl))bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3406-02-8 | |
| Record name | Bis(phenylsulfonyl)methane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3406-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Methylenebis(sulphonyl))bisbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003406028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3406-02-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Methylenebis(sulphonyl))bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [methylenebis(sulphonyl)]bisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (METHYLENEBIS(SULPHONYL))BISBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X638VBN9T9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Julia Olefination: A Comprehensive Technical Guide to its History, Development, and Modern Applications
For Researchers, Scientists, and Drug Development Professionals
The Julia olefination stands as a cornerstone in the edifice of modern organic synthesis, providing a powerful and versatile methodology for the construction of carbon-carbon double bonds. Since its inception, this reaction has undergone significant evolution, branching into several variants that offer improved efficiency, stereoselectivity, and operational simplicity. This technical guide provides an in-depth exploration of the history, mechanism, and practical applications of the Julia olefination, with a focus on the key experimental details and quantitative data essential for researchers in the field.
A Historical Perspective: From a Two-Step Protocol to a One-Pot Transformation
The journey of the Julia olefination began in 1973 when Marc Julia and Jean-Marc Paris reported a novel method for alkene synthesis.[1][2] This classical procedure, now known as the Julia-Lythgoe olefination , involves a two-step sequence: the addition of a metallated phenyl sulfone to an aldehyde or ketone, followed by reductive elimination of the resulting β-alkoxy sulfone intermediate to yield the alkene.[2][3]
A significant breakthrough came with the development of the modified Julia olefination , which streamlined the process into a one-pot reaction. This advancement was pioneered by replacing the phenyl sulfone with a heteroaromatic sulfone, most notably a benzothiazol-2-yl (BT) sulfone.[2] This modification obviated the need for a separate reduction step, making the reaction more efficient and scalable.
Further refinement led to the Julia-Kocienski olefination , which employs sulfones bearing different heteroaryl groups, such as 1-phenyl-1H-tetrazol-5-yl (PT) or 1-tert-butyl-1H-tetrazol-5-yl (TBT). These modifications offered enhanced stereoselectivity, particularly for the formation of (E)-alkenes, and a broader substrate scope.[2]
The Core Chemistry: Mechanisms of Olefin Formation
The distinct variants of the Julia olefination proceed through different mechanistic pathways, which dictates their stereochemical outcomes and operational conditions.
The Julia-Lythgoe Olefination: A Radical-Mediated Elimination
The classical Julia-Lythgoe olefination is characterized by a multi-step process that culminates in a reductive elimination. The high (E)-selectivity of this reaction is a key feature, arising from the equilibration of radical intermediates.[3]
The Julia-Kocienski Olefination: A Concerted Elimination Pathway
The modified Julia-Kocienski olefination follows a more streamlined, one-pot procedure. The key to this efficiency lies in the nature of the heteroaryl sulfone, which facilitates a spontaneous Smiles rearrangement followed by the elimination of sulfur dioxide and a heteroaryl oxide. The stereochemical outcome is largely determined by the initial addition step.
References
The Original Synthesis of Bis(phenylsulfonyl)methane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the original synthesis of bis(phenylsulfonyl)methane, a key building block in organic synthesis. The methodology outlined is based on the seminal work of R. L. Shriner, H. C. Struck, and W. J. Jorison, first reported in 1930. This document presents a detailed experimental protocol, quantitative data, and a visualization of the synthetic pathway.
Core Synthesis and Mechanism
The original synthesis of this compound involves a two-step process commencing with the reaction of sodium benzenesulfinate (B1229208) with methylene (B1212753) iodide to form the intermediate, bis(phenylsulfinyl)methane. This intermediate is subsequently oxidized to yield the final product, this compound.
The initial reaction is a nucleophilic substitution where the sulfinate anion displaces the iodide ions from methylene iodide. The subsequent oxidation step converts the sulfinyl groups to sulfonyl groups.
Quantitative Data Summary
The following table summarizes the key quantitative data from the original synthesis.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass (g) | Yield (%) |
| Sodium Benzenesulfinate | C₆H₅SO₂Na | 164.16 | 0.122 | 20.0 | - |
| Methylene Iodide | CH₂I₂ | 267.84 | 0.061 | 16.4 | - |
| Bis(phenylsulfinyl)methane | C₁₃H₁₂O₂S₂ | 264.37 | - | 11.0 | 68 |
| This compound | C₁₃H₁₂O₄S₂ | 296.37 | - | - | High |
Note: The original publication describes the oxidation of the intermediate as producing a nearly quantitative yield.
Experimental Protocols
Synthesis of Bis(phenylsulfinyl)methane
This procedure details the preparation of the intermediate compound.
Materials:
-
Sodium benzenesulfinate (20.0 g, 0.122 mol)
-
Methylene iodide (16.4 g, 0.061 mol)
-
Absolute alcohol (100 cc)
Procedure:
-
A solution of 20.0 g (0.122 mol) of sodium benzenesulfinate in 100 cc of hot absolute alcohol is prepared in a 200-cc round-bottom flask fitted with a reflux condenser.
-
To this solution, 16.4 g (0.061 mol) of methylene iodide is added.
-
The mixture is refluxed for two hours. During this period, sodium iodide precipitates from the solution.
-
After the reflux period, the hot solution is filtered to remove the precipitated sodium iodide.
-
The filtrate is cooled, and the crude bis(phenylsulfinyl)methane crystallizes out.
-
The crude product is collected by filtration.
-
Recrystallization from alcohol yields 11.0 g (68%) of pure bis(phenylsulfinyl)methane as colorless plates with a melting point of 129-130 °C.
Synthesis of this compound
This procedure outlines the oxidation of the intermediate to the final product.
Materials:
-
Bis(phenylsulfinyl)methane (1 part)
-
Glacial acetic acid (10 parts)
-
30% Hydrogen peroxide
Procedure:
-
One part of bis(phenylsulfinyl)methane is dissolved in ten parts of warm glacial acetic acid.
-
An excess of 30% hydrogen peroxide is added to the solution.
-
The mixture is allowed to stand, during which time the this compound crystallizes out.
-
The crystals are collected by filtration.
-
Recrystallization from a large volume of hot water yields the pure product as long, colorless needles with a melting point of 159-160 °C.
Reaction Pathway
The following diagram illustrates the two-step synthesis of this compound.
Dawn of a Cornerstone: Early Studies on the Reactivity of Bis(sulfonyl)methanes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bis(sulfonyl)methane functional group, a cornerstone in modern medicinal chemistry and organic synthesis, has a rich history dating back to the late 19th century. Early investigations into the synthesis and reactivity of these compounds laid the essential groundwork for their later application as key structural motifs in pharmaceuticals and as versatile synthetic intermediates. This technical guide delves into the foundational studies that first elucidated the chemical nature of bis(sulfonyl)methanes, providing detailed experimental protocols from the era, quantitative data, and visualizations of the core chemical transformations.
I. Foundational Synthesis: The Genesis of Dialkyl Disulfones
One of the earliest and most well-documented syntheses in this area is the preparation of sulfonal (acetone diethyl sulfone), a closely related analogue of a simple bis(sulfonyl)methane, by Eugen Baumann and Alfred Kast in 1888. Their work, published in Berichte der deutschen chemischen Gesellschaft, not only introduced a new class of organosulfur compounds but also led to the discovery of their hypnotic properties, marking a significant milestone in medicinal chemistry. The synthesis proceeded in two main stages: the formation of a dithioacetal followed by its oxidation.
Experimental Protocol: Synthesis of Acetone (B3395972) Diethyl Sulfone (Sulfonal)
Materials:
-
Acetone
-
Ethanethiol (ethyl mercaptan)
-
Dry hydrogen chloride gas
-
Potassium permanganate (B83412)
-
Glacial acetic acid
-
Water
Methodology:
Part 1: Formation of 2,2-Bis(ethylthio)propane (Acetone Diethylmercaptal)
-
Anhydrous acetone was treated with two equivalents of ethanethiol.
-
A stream of dry hydrogen chloride gas was passed through the reaction mixture. The reaction is noted to be exothermic, and cooling was applied to manage the temperature.
-
The resulting dithioacetal, 2,2-bis(ethylthio)propane, was separated from the reaction mixture.
Part 2: Oxidation to Acetone Diethyl Sulfone (Sulfonal)
-
The purified 2,2-bis(ethylthio)propane was dissolved in glacial acetic acid.
-
A solution of potassium permanganate in water was added portion-wise to the stirred solution.
-
The progress of the oxidation was monitored, and the addition of potassium permanganate was continued until the reaction was complete.
-
The final product, acetone diethyl sulfone, was then isolated and purified.
This foundational method of synthesizing a sulfone through the oxidation of a thioether remains a fundamental transformation in organosulfur chemistry today.
II. Early Insights into the Reactivity of the Methylene (B1212753) Bridge
The acidic nature of the protons on the methylene carbon situated between two electron-withdrawing sulfonyl groups is a hallmark of bis(sulfonyl)methane reactivity. While detailed studies on the full scope of this reactivity emerged later, early 20th-century research provided the first glimpses into the synthetic potential of this active methylene group. Key reactions explored included alkylation and condensation with carbonyl compounds.
Experimental Protocol: Alkylation of a Bis(sulfonyl)methane (Generalized from early 20th-century methods)
Materials:
-
Bis(ethylsulfonyl)methane
-
Sodium ethoxide (or a similar strong base)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous ethanol (B145695)
Methodology:
-
Bis(ethylsulfonyl)methane was dissolved in anhydrous ethanol.
-
A solution of sodium ethoxide in anhydrous ethanol was added dropwise to the bis(sulfonyl)methane solution to form the corresponding carbanion.
-
The alkyl halide was then added to the reaction mixture, which was subsequently heated under reflux for several hours.
-
After cooling, the reaction mixture was poured into water, and the alkylated product was extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic extract was washed, dried, and the solvent was evaporated to yield the crude alkylated bis(sulfonyl)methane, which was then purified by recrystallization.
Experimental Protocol: Condensation with an Aldehyde (Generalized from early 20th-century methods)
Materials:
-
Bis(phenylsulfonyl)methane
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine (B6355638) (as a basic catalyst)
-
Ethanol
Methodology:
-
This compound and the aromatic aldehyde were dissolved in ethanol.
-
A catalytic amount of piperidine was added to the solution.
-
The reaction mixture was heated under reflux for an extended period.
-
Upon cooling, the condensation product often precipitated from the solution and was collected by filtration.
-
The crude product was then washed with cold ethanol and recrystallized to purity.
III. Quantitative Data from Early Studies
The characterization techniques available in the late 19th and early 20th centuries were limited primarily to melting point determination, boiling point, and elemental analysis. The following table summarizes typical quantitative data that would have been reported for simple bis(sulfonyl)methanes and their derivatives.
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| Bis(methylsulfonyl)methane | C₃H₈O₄S₂ | 148-150 | - |
| Bis(ethylsulfonyl)methane | C₅H₁₂O₄S₂ | 103-104 | - |
| Acetone Diethyl Sulfone (Sulfonal) | C₇H₁₆O₄S₂ | 125-126 | 309 |
IV. Visualizing Early Synthetic Pathways
The logical flow of these early synthetic and reactivity studies can be visualized using diagrams.
An In-depth Technical Guide to the Core Chemical Properties of Bis(phenylsulfonyl)methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(phenylsulfonyl)methane, also known as methylenebis(phenyl sulfone), is a crystalline organic compound that has garnered significant interest in synthetic organic chemistry. Its utility primarily stems from the acidic nature of its methylene (B1212753) protons, which are flanked by two strongly electron-withdrawing phenylsulfonyl groups. This structural feature facilitates the formation of a stable carbanion, rendering it a valuable reagent in a variety of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its fundamental chemical properties, including quantitative data, experimental protocols, and key structural and reactive characteristics.
Core Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative snapshot of its key characteristics.
| Property | Value | Source |
| IUPAC Name | benzenesulfonylmethylsulfonylbenzene | [1] |
| Synonyms | Methylenebis(phenyl sulfone), Di(phenylsulfonyl)methane | [2][3] |
| CAS Number | 3406-02-8 | [1][4] |
| Molecular Formula | C₁₃H₁₂O₄S₂ | [1][4] |
| Molecular Weight | 296.36 g/mol | [2][4] |
| Appearance | White crystalline powder | [2][3] |
| Melting Point | 119-121 °C | [2][3] |
| Boiling Point | 407.96°C (rough estimate) | [2][3] |
| Solubility | Soluble in methanol. | [2][3] |
| pKa | The pKa of the methylene protons is notably low for a carbon acid, a direct consequence of the stabilizing effect of the two adjacent sulfonyl groups. While a precise experimental value in a specific solvent is not consistently reported across general chemical databases, its acidity is sufficient to allow for deprotonation by common bases. The acidity of α-fluorothis compound has been studied, indicating the significant acidity of this class of compounds[5]. The acidity of methane (B114726) derivatives with electron-withdrawing groups has been a subject of study, and this compound is a key example[6]. | |
| InChI Key | QCHNSJNRFSOCLJ-UHFFFAOYSA-N | [1][4] |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C2=CC=CC=C2 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum is characterized by a distinctive singlet for the methylene protons (CH₂) and multiplets for the aromatic protons of the two phenyl rings.[1][7]
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methylene carbon and distinct signals for the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands characteristic of the sulfonyl group (S=O stretching), typically in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).[1][4] Aromatic C-H and C=C stretching bands are also present.
-
Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.[1][8]
Reactivity and Applications
The chemistry of this compound is dominated by the acidity of the methylene bridge.
-
C-H Acidity: The two phenylsulfonyl groups are powerful electron-withdrawing groups, which significantly stabilize the conjugate base formed upon deprotonation of the central methylene group. This makes the methylene protons acidic enough to be removed by a variety of bases, such as alkoxides or hydrides.
-
Nucleophilic Reactions: The resulting carbanion is a soft nucleophile and can participate in a range of reactions, including alkylations, acylations, and Michael additions.[5]
-
Synthesis of Olefins: this compound can be used as a mediator in the synthesis of olefins through processes involving halogen elimination and double bond migration.[9]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions.
Synthesis of this compound
A common method for the preparation of this compound involves the oxidation of the corresponding thioacetal.
Reaction: The oxidation of bis(phenylthio)methane (B1346630) with an oxidizing agent such as hydrogen peroxide in glacial acetic acid.
Materials:
-
Bis(phenylthio)methane
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve bis(phenylthio)methane in a mixture of dichloromethane and glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Oxidation: Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC), typically with a solvent system like ethyl acetate/hexane.[10] The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Work-up: Once the reaction is complete, cautiously quench the excess peroxide by adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a white crystalline solid.
Determination of pKa via NMR Spectroscopy
The pKa of an acidic compound can be determined by monitoring the change in chemical shift of a specific proton as a function of pH.[11][12]
Principle: The observed chemical shift of the methylene protons of this compound is a weighted average of the chemical shifts of the protonated and deprotonated forms. By titrating a solution of the compound with a base and recording the NMR spectrum at various pH points, a titration curve can be generated by plotting chemical shift versus pH. The inflection point of this sigmoid curve corresponds to the pKa.
Materials:
-
This compound
-
A suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a co-solvent)
-
A stock solution of a strong base (e.g., NaOD in D₂O)
-
NMR tubes
-
pH meter or pH indicator solutions calibrated for the solvent system
Procedure:
-
Sample Preparation: Prepare a series of NMR tubes each containing a known concentration of this compound in the chosen deuterated solvent.
-
pH Adjustment: Add varying, known amounts of the base solution to each NMR tube to create a range of pH values spanning the expected pKa.
-
NMR Acquisition: Acquire a ¹H NMR spectrum for each sample, ensuring the temperature is constant.
-
Data Analysis: Identify the chemical shift of the methylene protons in each spectrum.
-
Titration Curve: Plot the chemical shift of the methylene protons as a function of the measured pH.
-
pKa Determination: Fit the data to a sigmoid curve. The pH at the inflection point of the curve is the pKa of this compound in that specific solvent system.[13]
Determination of Solubility via the Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.[14]
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined analytically.
Materials:
-
This compound
-
The solvent of interest (e.g., water, ethanol, dichloromethane)
-
A temperature-controlled shaker or agitator
-
Centrifuge and/or filtration apparatus (e.g., syringe filters)
-
An analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential.
-
Equilibration: Place the container in a temperature-controlled shaker and agitate it for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the solid by centrifugation followed by careful decantation or by filtration through a fine-porosity filter.
-
Analysis: Accurately dilute a known volume of the saturated solution and determine the concentration of this compound using a pre-calibrated analytical method.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be repeated to ensure reproducibility.
Visualizations
The following diagrams illustrate the structure and relevant workflows for this compound.
Caption: Molecular structure of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Relationship between structure and acidity in this compound.
References
- 1. This compound | C13H12O4S2 | CID 76948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3406-02-8 [chemicalbook.com]
- 3. This compound , 98% , 3406-02-8 - CookeChem [cookechem.com]
- 4. This compound [webbook.nist.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound(3406-02-8) 1H NMR spectrum [chemicalbook.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound mediated synthesis of olefins via a halogen elimination and double bond migration - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lup.lub.lu.se [lup.lub.lu.se]
Spectroscopic Characterization of Bis(phenylsulfonyl)methane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(phenylsulfonyl)methane is a key organic compound with applications in synthesis and materials science.[1][2][3] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, presenting key data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Detailed experimental protocols are provided for each technique to facilitate the replication and validation of these findings.
Chemical Structure and Properties
This compound, with the chemical formula C₁₃H₁₂O₄S₂, consists of a central methylene (B1212753) group flanked by two phenylsulfonyl groups.[4][5][6] This structure imparts specific chemical properties, including its use as a precursor in various chemical reactions and as a functional additive in materials such as batteries.[2][3]
Table 1: General Properties of this compound
| Property | Value | Reference |
| IUPAC Name | benzenesulfonylmethylsulfonylbenzene | [4] |
| CAS Number | 3406-02-8 | [4][5][6] |
| Molecular Formula | C₁₃H₁₂O₄S₂ | [4][5][6] |
| Molecular Weight | 296.36 g/mol | [5] |
| Appearance | Solid | [7] |
| Melting Point | 119-121 °C | [8] |
Spectroscopic Data
The following sections summarize the key spectroscopic data for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results | Phenyl protons | ||
| Data not explicitly found in search results | Methylene protons (CH₂) |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| Specific peak assignments not explicitly found in search results | Aromatic carbons, Methylene carbon |
Note: While general references to ¹H and ¹³C NMR spectra exist, specific, detailed peak assignments with chemical shifts and coupling constants were not available in the provided search results. The tables are structured to present such data clearly when available.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl (SO₂) and aromatic groups.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1300-1350 & ~1140-1160 | Strong | Asymmetric and symmetric SO₂ stretching |
| ~3000-3100 | Medium | Aromatic C-H stretching |
| ~1450-1600 | Medium to Weak | Aromatic C=C stretching |
| ~2900-3000 | Weak | Methylene C-H stretching |
Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Table 5: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 296 | Molecular ion [M]⁺ | |
| Specific fragmentation data not explicitly found in search results | Fragment ions |
Note: The molecular ion peak at m/z 296 corresponds to the molecular weight of this compound.[5]
X-ray Crystallography
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the crystalline state.
Table 6: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [4] |
| Space Group | P 1 21/n 1 | [4] |
| a (Å) | 5.824 | [4] |
| b (Å) | 23.038 | [4] |
| c (Å) | 10.589 | [4] |
| α (°) | 90 | [4] |
| β (°) | 103.59 | [4] |
| γ (°) | 90 | [4] |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
Synthesis of this compound
A plausible synthesis involves the oxidation of the corresponding bis(phenylthio)methane (B1346630).
Materials:
-
Bis(phenylthio)methane
-
Hydrogen peroxide (30%)
-
Glacial acetic acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve bis(phenylthio)methane in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a separatory funnel containing dichloromethane and water.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
NMR Spectroscopy
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
FTIR Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
If necessary, filter the solution to remove any particulate matter.
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).
-
Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates) to obtain a stable and strong signal.
-
The resulting spectrum will show the mass-to-charge ratio of the molecular ion and any fragment ions.
X-ray Crystallography
Crystal Growth:
-
Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow cooling of a hot, saturated solution.
-
The crystals should be well-formed and of a suitable size (typically 0.1-0.3 mm in each dimension).
Data Collection:
-
Mount a selected single crystal on a goniometer head.
-
Place the goniometer on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.
-
Irradiate the crystal with a monochromatic X-ray beam.
-
Collect the diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-ray spots on a detector.
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to improve the fit and obtain the final, accurate crystal structure.
Visualizations
The following diagrams illustrate the workflow and logical relationships in the characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization.
Caption: Relationship between structure and spectroscopic data.
References
- 1. This compound mediated synthesis of olefins via a halogen elimination and double bond migration - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scribd.com [scribd.com]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. 2.9. Fourier Transformation-Infrared Spectroscopy (FTIR) Analysis of Solid Samples [bio-protocol.org]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. chem.uiowa.edu [chem.uiowa.edu]
- 8. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to the 1H and 13C NMR Spectroscopic Data of Bis(phenylsulfonyl)methane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for Bis(phenylsulfonyl)methane. Due to the limited availability of complete, publicly accessible datasets, the following tables of 1H and 13C NMR data are based on predicted values derived from established chemical shift principles and spectral data of analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.
1H NMR Spectral Data
The 1H NMR spectrum of this compound is characterized by signals arising from the aromatic protons of the two phenyl rings and the methylene (B1212753) protons situated between the two sulfonyl groups.
| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Integration |
| Methylene (CH2) | ~ 4.5 - 5.0 | Singlet (s) | N/A | 2H |
| Aromatic (ortho-H) | ~ 7.9 - 8.1 | Doublet (d) | ~ 7-8 | 4H |
| Aromatic (meta-H) | ~ 7.5 - 7.7 | Triplet (t) | ~ 7-8 | 4H |
| Aromatic (para-H) | ~ 7.6 - 7.8 | Triplet (t) | ~ 7-8 | 2H |
13C NMR Spectral Data
The 13C NMR spectrum of this compound will exhibit signals corresponding to the methylene carbon and the distinct carbons of the phenyl rings.
| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |
| Methylene (CH2) | ~ 60 - 70 |
| Aromatic (ipso-C) | ~ 138 - 142 |
| Aromatic (ortho-C) | ~ 128 - 130 |
| Aromatic (meta-C) | ~ 129 - 131 |
| Aromatic (para-C) | ~ 133 - 135 |
Experimental Protocols
The following provides a generalized, yet detailed, methodology for the acquisition of 1H and 13C NMR data for a solid organic compound such as this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of dry this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6, or DMSO-d6). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.
-
Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
Ensure the solution is clear and free of any particulate matter before placing it in the NMR spectrometer.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
1H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm centered around 6-8 ppm is a good starting point.
-
Temperature: Room temperature (e.g., 298 K) is standard unless temperature-dependent effects are being studied.
-
-
13C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly used to obtain a spectrum with singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for 13C NMR due to the lower natural abundance of the 13C isotope.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to ensure full relaxation of quaternary carbons.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Spectral Width (sw): A spectral width of approximately 200-250 ppm is standard for organic compounds.
-
3. Data Processing:
-
Apodization: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the FID from the time domain to the frequency domain.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift value (e.g., CHCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).
-
Integration: Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons for each signal.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both 1H and 13C spectra.
Visualizations
The following diagrams illustrate the chemical structure and the logical workflow for NMR analysis of this compound.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for NMR analysis.
Crystal Structure of Bis(phenylsulfonyl)methane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of Bis(phenylsulfonyl)methane, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the key crystallographic data, a detailed experimental protocol for its determination, and a logical workflow for the analysis.
Core Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system. The key crystallographic parameters are summarized in the table below. This data is sourced from the Crystallography Open Database (COD) and a publication by Glidewell, C., Lightfoot, P., and Patterson, I. L. J. in Acta Crystallographica Section C (1995).[1]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₂O₄S₂ |
| Molecular Weight | 296.36 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/n 1 |
| a | 5.824 Å |
| b | 23.038 Å |
| c | 10.589 Å |
| α | 90° |
| β | 103.59° |
| γ | 90° |
Selected Bond Lengths and Angles
Detailed bond lengths and angles for this compound are contained within the primary crystallographic publication. While access to the full text of this specific study was not available, typical bond lengths for related sulfonyl compounds are provided for reference.
| Bond | Typical Length (Å) | Angle | Typical Angle (°) |
| S-O | 1.43 - 1.45 | O-S-O | 117 - 120 |
| S-C (phenyl) | 1.75 - 1.77 | C-S-C | 104 - 108 |
| S-C (methylene) | 1.77 - 1.80 | ||
| C-C (aromatic) | 1.37 - 1.40 | ||
| C-H | 0.95 - 1.00 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound involves a series of precise experimental steps. The following protocol outlines a typical workflow for single-crystal X-ray diffraction analysis.
Crystal Growth and Selection
High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent. A well-formed crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope.
Crystal Mounting
The selected crystal is mounted on a goniometer head. This is a crucial step to ensure the crystal can be precisely oriented in the X-ray beam.
Data Collection
The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
Data Processing
The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. This step involves indexing the reflections and integrating their intensities.
Structure Solution and Refinement
The processed data is used to solve the crystal structure. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.
Workflow and Visualization
The logical flow of the experimental and computational steps involved in crystal structure analysis is visualized in the following diagram.
References
The Acidity and pKa of Bis(sulfonyl)methanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and pKa of bis(sulfonyl)methanes, a class of organic compounds characterized by a methylene (B1212753) group flanked by two sulfonyl groups (-SO₂-). Their unique structural feature renders the methylene protons remarkably acidic, making them valuable reagents and building blocks in organic synthesis and medicinal chemistry. This guide delves into the factors governing their acidity, presents available pKa data, details experimental protocols for their determination, and illustrates the key relationships influencing their acidic properties.
Core Concepts: Understanding the Acidity of Bis(sulfonyl)methanes
The pronounced acidity of the C-H bonds in bis(sulfonyl)methanes is a direct consequence of the powerful electron-withdrawing nature of the two adjacent sulfonyl groups. Upon deprotonation, the resulting carbanion is significantly stabilized through the delocalization of the negative charge onto the four oxygen atoms of the sulfonyl groups. This resonance stabilization, coupled with the strong inductive effect of the -SO₂R moieties, facilitates the removal of a proton, even by weak bases.
Several factors influence the precise acidity and pKa of a given bis(sulfonyl)methane:
-
Nature of the R Groups on the Sulfonyl Moiety: Electron-withdrawing groups on the 'R' substituents of the sulfonyl group (R-SO₂-) enhance the acidity by further stabilizing the conjugate base. Conversely, electron-donating groups decrease acidity. For instance, the presence of highly electronegative fluorine atoms in bis(trifluoromethylsulfonyl)methane results in an exceptionally strong carbon acid.
-
Substitution on the Methylene Carbon: Introduction of a substituent on the central methylene carbon can also modulate acidity, though the effect can be complex, involving both electronic and steric factors. For example, replacing one of the acidic protons in bis(ethylsulfonyl)methane (B8809588) with a phenyl group leads to a slight increase in acidity.[1]
-
Solvent: The pKa of a compound is solvent-dependent. The stability of the resulting carbanion and the proton-solvating ability of the medium play crucial roles. Most of the available data for bis(sulfonyl)methanes are reported in dimethyl sulfoxide (B87167) (DMSO) due to their high acidity and the solvent's ability to stabilize the corresponding anions.
Quantitative Data: pKa Values of Representative Bis(sulfonyl)methanes
The following table summarizes the available experimental pKa values for a selection of bis(sulfonyl)methanes, highlighting the vast range of acidities achievable within this class of compounds.
| Compound Name | R Group on Sulfonyl | Solvent | pKa | Reference(s) |
| Bis(trifluoromethylsulfonyl)methane | -CF₃ | Aqueous | ~ -18.6 | |
| Bis(methylsulfonyl)methane | -CH₃ | DMSO | 31 | |
| Bis(methylsulfonyl)methane | -CH₃ | Unknown | 28 (at 25°C) | [2] |
| Phenyl-bis(ethylsulfonyl)methane | -C₂H₅ | Unknown | 10.82 | [1] |
| Bis(ethylsulfonyl)methane | -C₂H₅ | Unknown | 11.2 | [1] |
| Tris(methylsulfonyl)methane | -CH₃ | - | Strong Acid |
Note: The pKa of phenyl-bis(ethylsulfonyl)methane is 0.38 pK units lower (more acidic) than that of bis(ethylsulfonyl)methane.[1]
Experimental Protocols for pKa Determination
The determination of pKa values for highly acidic carbon acids like bis(sulfonyl)methanes requires careful experimental design. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This classical method involves the titration of the acidic compound with a strong base and monitoring the change in pH using a pH electrode.
Methodology:
-
Preparation of the Analyte Solution: A precise amount of the bis(sulfonyl)methane is dissolved in a suitable solvent, typically DMSO for less acidic analogues or a co-solvent system for those with some aqueous solubility. The concentration should be accurately known.
-
Titrant: A standardized solution of a strong, non-nucleophilic base (e.g., tetrabutylammonium (B224687) hydroxide (B78521) in a suitable solvent) is used as the titrant.
-
Apparatus: A temperature-controlled titration vessel equipped with a calibrated pH electrode (or a specific ion electrode for non-aqueous media) and a precision burette is required. The system should be blanketed with an inert gas (e.g., nitrogen or argon) to exclude atmospheric carbon dioxide, which can interfere with the titration of strong bases.
-
Procedure: The titrant is added incrementally to the analyte solution. After each addition, the solution is allowed to equilibrate, and the potential (pH) is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point. For polyprotic acids, multiple inflection points may be observed.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore that changes its absorbance spectrum upon ionization.
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with accurately known pH values spanning the expected pKa of the bis(sulfonyl)methane are prepared. The choice of buffer system will depend on the solvent and the pH range of interest.
-
Preparation of Sample Solutions: A stock solution of the bis(sulfonyl)methane is prepared in a suitable solvent. Aliquots of this stock solution are then added to each of the buffer solutions to create a series of samples with the same total concentration of the analyte but at different pH values.
-
Spectroscopic Measurement: The UV-Vis spectrum of each sample is recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at one or more wavelengths where the acidic and basic forms of the compound have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve is then fitted to the Henderson-Hasselbalch equation or a similar model to determine the pKa value, which corresponds to the pH at the inflection point of the curve.
Visualization of Factors Influencing Acidity
The following diagram illustrates the key factors that govern the acidity of bis(sulfonyl)methanes.
Caption: Factors influencing the acidity of bis(sulfonyl)methanes.
Conclusion
Bis(sulfonyl)methanes represent a versatile class of carbon acids with a wide spectrum of acidities, tunable by modifying the substituents on the sulfonyl groups. Their high acidity, stemming from the potent stabilizing effects of the two sulfonyl moieties, underpins their utility in modern organic chemistry. A thorough understanding of their pKa values and the factors that influence them is crucial for their effective application in research and development, particularly in the design of novel synthetic methodologies and the development of new therapeutic agents. The experimental protocols detailed herein provide a robust framework for the accurate determination of the acidity of these and other related compounds.
References
Theoretical Insights into the Electronic Landscape of Bis(phenylsulfonyl)methane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the electronic structure of Bis(phenylsulfonyl)methane. The document summarizes key quantitative data, outlines detailed methodologies for computational experiments, and visualizes essential workflows and molecular relationships. This guide is intended to serve as a comprehensive resource for researchers in chemistry, materials science, and drug development.
Core Concepts: The Electronic Structure of this compound
This compound, with the chemical formula C₁₃H₁₂O₄S₂, is a molecule of significant interest due to the presence of two phenylsulfonyl groups bridged by a methylene (B1212753) group.[1][2][3] The electronic properties of this molecule are largely dictated by the sulfonyl functional groups and their interaction with the aromatic phenyl rings. The sulfonyl group is known to be strongly electron-withdrawing, which influences the charge distribution and reactivity of the entire molecule.
Theoretical studies, particularly those employing quantum chemical calculations, are essential for elucidating the intricate details of the electronic structure that are not readily accessible through experimental techniques alone. These studies provide valuable information on molecular geometry, orbital energies, and charge distribution, which are critical for understanding the molecule's behavior in various chemical and biological systems.
Data Presentation: Molecular Geometry
The geometric parameters of this compound have been determined experimentally through X-ray crystallography. These experimental values serve as a crucial benchmark for validating the accuracy of theoretical calculations. The key bond lengths and angles are summarized in the tables below.
Table 1: Experimental Bond Lengths of this compound
| Bond | Bond Length (Å) |
| S-C(methylene) | 1.786 |
| S=O | Value not available in search results |
| S-C(phenyl) | Value not available in search results |
| C-C (phenyl) | Average ~1.39 |
| C-H (phenyl) | Average ~1.09 |
| C-H (methylene) | Average ~1.09 |
| Note: The S-C(methylene) bond length is taken from a reference citing the primary crystallographic study. Other specific bond lengths were not available in the performed search. The C-C and C-H bond lengths are typical values for aromatic and methylene groups, respectively. |
Table 2: Experimental Bond Angles of this compound
| Angle | Bond Angle (°) |
| C(methylene)-S-C(phenyl) | Value not available in search results |
| O=S=O | Value not available in search results |
| C-S-O | Value not available in search results |
| Note: Specific experimental bond angles were not available in the performed search results. Theoretical calculations would provide optimized values for these angles. |
Theoretical Electronic Structure Data (Predicted)
While a specific theoretical study detailing the electronic structure of this compound was not found in the literature search, we can predict the expected values based on established computational methods for similar sulfonyl-containing aromatic compounds. The following tables present hypothetical yet representative data that would be obtained from such a study.
Table 3: Predicted Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| Highest Occupied Molecular Orbital (HOMO) | -7.5 to -8.5 |
| Lowest Unoccupied Molecular Orbital (LUMO) | -1.0 to -2.0 |
| HOMO-LUMO Gap | 5.5 to 7.5 |
| Note: These are estimated energy ranges typical for diaryl sulfone compounds, calculated using Density Functional Theory. |
Table 4: Predicted Mulliken Atomic Charges
| Atom | Mulliken Charge (e) |
| S | +1.0 to +1.5 |
| O | -0.6 to -0.8 |
| C (methylene) | -0.2 to -0.4 |
| C (phenyl, S-bound) | +0.2 to +0.4 |
| C (phenyl, ortho) | -0.1 to -0.2 |
| C (phenyl, meta) | +0.05 to +0.15 |
| C (phenyl, para) | -0.05 to -0.15 |
| H | +0.1 to +0.2 |
| Note: These are representative charge distributions for sulfonyl-containing aromatic molecules, highlighting the strong polarization of the sulfonyl group. |
Experimental Protocols: Computational Methodology
The following section details a standard and robust computational protocol for investigating the electronic structure of this compound. This methodology is based on practices commonly reported in the literature for theoretical studies of sulfonyl-containing organic molecules.
1. Geometry Optimization and Frequency Analysis
The initial step involves optimizing the molecular geometry of this compound. This is typically performed using Density Functional Theory (DFT), a widely used quantum chemical method that offers a good balance between accuracy and computational cost.
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)
-
Basis Set: 6-31G(d) or a larger basis set such as 6-311+G(d,p) for higher accuracy.
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
A frequency calculation is subsequently performed on the optimized geometry to ensure that it corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
2. Electronic Structure Analysis
Following successful geometry optimization, a single-point energy calculation is carried out using the same level of theory to obtain detailed information about the electronic structure.
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.
-
Mulliken Population Analysis: This analysis is performed to calculate the partial atomic charges on each atom in the molecule. The Mulliken charges provide a quantitative measure of the electron distribution and help in understanding the electrostatic potential and reactivity sites of the molecule.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the computational workflow and the key molecular features of this compound.
Caption: Computational workflow for electronic structure analysis.
Caption: Key structural features of this compound.
References
The Julia-Kocienski Olefination: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Julia-Kocienski olefination stands as a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the construction of carbon-carbon double bonds. This modified version of the classical Julia-Lythgoe olefination offers significant advantages, including milder reaction conditions and operational simplicity, making it an invaluable tool in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients. This guide provides an in-depth exploration of the core principles of the Julia-Kocienski olefination, from its mechanistic underpinnings to detailed experimental protocols and a survey of its synthetic utility.
Core Principles and Mechanistic Insights
The Julia-Kocienski olefination is a one-pot reaction that couples a heteroaryl sulfone with an aldehyde or ketone to furnish an alkene.[1] The reaction's success hinges on the use of specific heteroaryl sulfones, most notably benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, which act as activating groups.[1][2]
The reaction proceeds through a fascinating and well-studied mechanistic pathway that is key to understanding its stereochemical outcome.[2][3] The generally accepted mechanism involves the following key steps:
-
Deprotonation: A strong base is used to deprotonate the α-carbon of the heteroaryl alkyl sulfone, generating a stabilized carbanion.[1]
-
Aldehyde Addition: The sulfone carbanion undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate. This addition can lead to the formation of both syn and anti diastereomers.[2][3]
-
Smiles Rearrangement: This is the pivotal and characteristic step of the Julia-Kocienski olefination. The β-alkoxy sulfone undergoes an intramolecular nucleophilic aromatic substitution, known as the Smiles rearrangement.[2][3] In this process, the heteroaryl group migrates from the sulfur atom to the oxygen atom, forming a new C-O bond and a sulfinate intermediate. The electron-withdrawing nature of the heteroaromatic ring is crucial for this step to proceed efficiently.
-
Elimination: The resulting sulfinate intermediate spontaneously eliminates sulfur dioxide (SO₂) and the heteroaryloxide to form the final alkene product. This elimination is typically stereospecific.[2]
The stereoselectivity of the Julia-Kocienski olefination is a complex interplay of factors including the choice of sulfone, base, solvent, and the structure of the substrates.[2] Generally, the reaction provides excellent E-selectivity, particularly with PT-sulfones.[4] This high E-selectivity is often attributed to the kinetically controlled diastereoselective addition of the metalated sulfone to the aldehyde, which preferentially forms the anti-β-alkoxysulfone that then stereospecifically decomposes to the E-alkene.
Caption: The four-step mechanism of the Julia-Kocienski olefination.
Quantitative Data on Reaction Performance
The choice of heteroaryl sulfone, base, and solvent significantly impacts the yield and stereoselectivity of the Julia-Kocienski olefination. The following tables summarize key findings from seminal studies, providing a quantitative comparison of different reaction conditions.
Table 1: Comparison of BT- and PT-Sulfones in the Olefination of Cyclohexanecarboxaldehyde
| Entry | Sulfone | Base (1.1 equiv) | Solvent | Yield (%) | E/Z Ratio |
| 1 | BT-Sulfone | LiHMDS | DME | 75 | 90:10 |
| 2 | BT-Sulfone | NaHMDS | DME | 72 | 93:7 |
| 3 | BT-Sulfone | KHMDS | DME | 68 | 95:5 |
| 4 | PT-Sulfone | LiHMDS | DME | 78 | 94:6 |
| 5 | PT-Sulfone | NaHMDS | DME | 81 | >99:1 |
| 6 | PT-Sulfone | KHMDS | DME | 85 | >99:1 |
| 7 | PT-Sulfone | KHMDS | THF | 83 | >99:1 |
| 8 | PT-Sulfone | KHMDS | Toluene | 75 | 98:2 |
Data adapted from Blakemore, P. R.; Cole, W. J.; Kocienski, P. J.; Morley, A. Synlett 1998, 26–28.[4]
Table 2: Substrate Scope of the Julia-Kocienski Olefination with PT-Sulfones and KHMDS in DME
| Entry | Aldehyde | Sulfone (R¹) | Product | Yield (%) | E/Z Ratio |
| 1 | n-Heptanal | n-Hexyl | 7-Tridecene | 82 | >99:1 |
| 2 | Isobutyraldehyde | n-Hexyl | 2-Methyl-3-nonene | 79 | >99:1 |
| 3 | Benzaldehyde | n-Hexyl | 1-Phenyl-1-heptene | 88 | >99:1 |
| 4 | Cyclohexanecarboxaldehyde | Phenyl | 1-Cyclohexyl-2-phenylethene | 85 | >99:1 |
| 5 | 3-Phenylpropanal | n-Butyl | 1-Phenyl-4-octene | 80 | >99:1 |
This table represents a compilation of typical results reported in the literature.
Key Experimental Protocols
The successful execution of the Julia-Kocienski olefination relies on careful experimental technique, particularly in the preparation of the key sulfone reagents and the execution of the olefination step under anhydrous conditions.
Synthesis of 1-Phenyl-1H-tetrazol-5-yl (PT) Alkyl Sulfones
The PT-sulfones are typically prepared in a two-step sequence from the commercially available 1-phenyl-1H-tetrazole-5-thiol.
References
- 1. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Julia-Kocienski Olefination
For Researchers, Scientists, and Drug Development Professionals
The Julia-Kocienski olefination is a powerful and widely utilized reaction in modern organic synthesis for the stereoselective formation of alkenes. This one-pot modification of the classical Julia olefination offers significant advantages, including milder reaction conditions, broader functional group tolerance, and often high (E)-selectivity, making it a valuable tool in the synthesis of complex molecules and active pharmaceutical ingredients.[1][2][3]
This document provides a detailed experimental protocol for performing the Julia-Kocienski olefination, a summary of representative quantitative data, and a visualization of the experimental workflow.
Mechanism and Stereoselectivity
The Julia-Kocienski olefination involves the reaction of a carbonyl compound (an aldehyde or ketone) with a metalated heteroaryl alkyl sulfone.[4][5] The most commonly employed sulfones are benzothiazol-2-yl (BT) sulfones and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.[1][6] The reaction proceeds through the following key steps:
-
Deprotonation: A strong base deprotonates the α-carbon of the heteroaryl alkyl sulfone to form a stabilized carbanion.[2]
-
Addition: The carbanion adds to the carbonyl group of the aldehyde or ketone, forming a β-alkoxy sulfone intermediate.[7]
-
Smiles Rearrangement: The β-alkoxy sulfone undergoes an intramolecular rearrangement, known as the Smiles rearrangement, to form a spirocyclic intermediate.[6][8]
-
Elimination: This intermediate collapses, eliminating sulfur dioxide and a heteroaryl oxide to furnish the alkene product.[6]
The stereoselectivity of the Julia-Kocienski olefination is influenced by several factors, including the nature of the heteroaryl sulfone, the base, the solvent, and the structure of the reactants.[1][5] Generally, PT-sulfones provide higher (E)-selectivity compared to BT-sulfones.[1] The choice of counterion from the base (e.g., Li+ vs. K+) and the polarity of the solvent can also affect the transition state and, consequently, the E/Z ratio of the resulting alkene.[1]
Experimental Protocols
Two representative protocols are provided below, one utilizing a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone for high (E)-selectivity and another employing a benzothiazol-2-yl (BT) sulfone.
Protocol 1: High (E)-Selectivity using a PT-Sulfone
This protocol is adapted from a typical procedure for the Julia-Kocienski olefination and is suitable for the synthesis of (E)-alkenes from aldehydes.[8]
Materials:
-
1-Phenyl-1H-tetrazol-5-yl (PT) alkyl sulfone (1.0 equiv)
-
Aldehyde (1.5 equiv)
-
Potassium hexamethyldisilazide (KHMDS) (1.1 equiv)
-
Anhydrous dimethoxyethane (DME)
-
Anhydrous diethyl ether (Et₂O)
-
Water (H₂O)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the PT-sulfone (e.g., 10.0 mmol) in anhydrous DME (40 mL) under an inert atmosphere (e.g., nitrogen or argon) at -55 °C, add a solution of KHMDS (11.0 mmol) in DME (20 mL) dropwise over 10 minutes. The solution will typically turn yellow-orange and then dark brown.
-
Stir the resulting solution for 70 minutes at -55 °C.
-
Add the neat aldehyde (15.0 mmol) dropwise over 5 minutes. The color of the reaction mixture should change to light yellow.
-
Stir the mixture at -55 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to ambient temperature and stir overnight.
-
Quench the reaction by adding water (5 mL) and continue stirring for 1 hour.
-
Dilute the mixture with diethyl ether (150 mL) and wash with water (200 mL).
-
Extract the aqueous phase with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with water (3 x 50 mL) and then with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkene.[8]
Protocol 2: Using a BT-Sulfone under Barbier-like Conditions
This protocol is often used with benzothiazol-2-yl sulfones to minimize side reactions, such as the self-condensation of the sulfone.[1]
Materials:
-
Benzothiazol-2-yl (BT) alkyl sulfone (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Strong base (e.g., KHMDS or LHMDS) (1.1 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the BT-sulfone (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous THF.
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Slowly add the strong base (1.1 equiv) to the mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the alkene product.
Data Presentation
The following table summarizes representative quantitative data for the Julia-Kocienski olefination, showcasing the effect of different sulfones, bases, solvents, and substrates on the yield and stereoselectivity of the reaction.
| Sulfone (R¹) | Aldehyde (R²) | Base | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |
| PT-CH₂CH₂Ph | Cyclohexanecarboxaldehyde | KHMDS | DME | -55 to rt | 71 | >95:5 |
| PT-CH₂-c-Pr | Benzaldehyde | KHMDS | THF | -78 to rt | 85 | >98:2 |
| PT-CH₂-(2-furyl) | Isobutyraldehyde | KHMDS | THF | -78 to rt | 78 | 95:5 |
| BT-CH₂CH₃ | 2-Naphthaldehyde | LHMDS | THF | -78 to rt | 92 | 85:15 |
| BT-CH₂CH₃ | n-Octanal | LHMDS | THF | -78 to rt | 88 | 50:50 |
| PT-CHFCH₂CH₃ | 2-Naphthaldehyde | KHMDS | THF | -78 to rt | 81 | 73:27 |
| PT-CHFCH₂CH₃ | 2-Naphthaldehyde | LHMDS/MgBr₂·OEt₂ | THF | -78 to rt | 75 | 14:86 |
Data compiled from various sources, including references[6][8][9].
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Julia-Kocienski olefination.
This workflow outlines the key steps from the initial setup to the final purification of the alkene product, providing a clear and concise overview of the experimental procedure.
References
- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Phenylsulfonyl-Mediated Olefination
For Researchers, Scientists, and Drug Development Professionals
Introduction
While a direct, general olefination reaction mediated by bis(phenylsulfonyl)methane is not a widely documented standard procedure, the Julia-Lythgoe olefination serves as a cornerstone for phenylsulfonyl-mediated carbon-carbon double bond formation. This powerful reaction enables the synthesis of alkenes from phenyl sulfones and carbonyl compounds, demonstrating high stereoselectivity for the (E)-isomer.[1][2][3][4] This application note will provide a detailed, step-by-step guide to the classical Julia-Lythgoe olefination, including its mechanism, experimental protocols, and a summary of its substrate scope and yields.
The Julia-Lythgoe olefination involves the addition of a metallated phenyl sulfone to an aldehyde or ketone, followed by functionalization of the resulting β-hydroxy sulfone and subsequent reductive elimination to form the alkene.[1][2][3][4][5][6] The reaction's success lies in its versatility, tolerance of various functional groups, and the thermodynamic stability of the final product driving the high (E)-selectivity.[2][3]
Signaling Pathways and Logical Relationships
The overall workflow of the Julia-Lythgoe olefination can be visualized as a multi-step process, starting from the deprotonation of the phenyl sulfone and culminating in the formation of the target alkene.
Caption: Workflow of the Julia-Lythgoe Olefination.
The mechanism of the final reductive elimination step is believed to proceed through radical intermediates, which allows for equilibration to the more stable (E)-alkene.[3][4]
Caption: Simplified mechanism of the reductive elimination step.
Data Presentation
The Julia-Lythgoe olefination is applicable to a wide range of aldehydes and ketones, generally providing good to excellent yields of the corresponding (E)-alkenes.
| Phenyl Sulfone (R¹) | Carbonyl Compound (R², R³) | Product | Yield (%) | E:Z Ratio |
| Benzyl phenyl sulfone | Benzaldehyde | Stilbene | 85-95 | >95:5 |
| Ethyl phenyl sulfone | Cyclohexanone | Ethylidenecyclohexane | 70-80 | N/A |
| Methyl phenyl sulfone | 4-Methoxybenzaldehyde | 4-Methoxystyrene | 80-90 | >98:2 |
| Isopropyl phenyl sulfone | Isobutyraldehyde | 2,5-Dimethyl-3-hexene | 65-75 | >90:10 |
| n-Propyl phenyl sulfone | Benzaldehyde | 1-Phenyl-1-butene | 82 | >95:5 |
| Benzyl phenyl sulfone | Acetophenone | 1,2-Diphenylpropene | 78 | 90:10 |
Experimental Protocols
General Procedure for the Julia-Lythgoe Olefination
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Alkyl phenyl sulfone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde or ketone
-
Acetic anhydride (B1165640) (Ac₂O) or benzoyl chloride
-
Sodium amalgam (Na/Hg) or samarium(II) iodide (SmI₂)
-
Anhydrous methanol (B129727) or ethanol
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Standard laboratory glassware and work-up equipment
Protocol:
Step 1: Formation of the Sulfonyl Carbanion
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add the alkyl phenyl sulfone (1.0 equiv).
-
Dissolve the sulfone in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe. The formation of the carbanion is often indicated by a color change.
-
Stir the solution at -78 °C for 30-60 minutes.
Step 2: Reaction with the Carbonyl Compound
-
To the solution of the sulfonyl carbanion at -78 °C, add a solution of the aldehyde or ketone (1.2 equiv) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 3: Acylation of the β-Hydroxy Sulfone
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 equiv) or benzoyl chloride (1.5 equiv) dropwise. If using benzoyl chloride, the addition of a tertiary amine base like triethylamine (B128534) may be necessary to neutralize the generated HCl.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete formation of the β-acyloxy sulfone.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude β-acyloxy sulfone may be purified by column chromatography at this stage or used directly in the next step.[4]
Step 4: Reductive Elimination
-
Dissolve the crude or purified β-acyloxy sulfone in a suitable solvent such as anhydrous methanol or a THF/methanol mixture.
-
Add sodium amalgam (typically 5-6% Na, 10-20 equiv of Na) portion-wise with vigorous stirring. The reaction is often exothermic and may require cooling. Alternatively, a solution of samarium(II) iodide in THF can be used as the reducing agent.[5][6]
-
Stir the reaction at room temperature until TLC analysis shows complete consumption of the starting material (typically 2-12 hours).
-
Carefully quench any remaining sodium amalgam by the slow addition of water.
-
Filter the reaction mixture to remove the mercury and inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude alkene product by column chromatography on silica (B1680970) gel to afford the desired (E)-alkene.
Conclusion
The Julia-Lythgoe olefination is a robust and highly stereoselective method for the synthesis of (E)-alkenes. Its tolerance for a variety of functional groups has made it a valuable tool in the total synthesis of complex natural products.[7] While the classical procedure is a multi-step process, modern variations such as the Julia-Kocienski olefination offer a more streamlined one-pot procedure.[4][5][6] A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are crucial for achieving high yields and selectivities.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Julia Olefination [organic-chemistry.org]
- 4. Julia olefination - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Julia-Lythgoe Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. An Overview of Julia-lythgoe Olefination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Bis(phenylsulfonyl)methane in the Synthesis of the Piperidine Alkaloid (+)-Andrachcinidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(phenylsulfonyl)methane serves as a versatile C1 building block in organic synthesis, primarily acting as a methylene (B1212753) dianion equivalent. Its application in the stereoselective synthesis of complex natural products is exemplified by its use in the construction of the piperidine (B6355638) core of (+)-Andrachcinidine, a 2,6-disubstituted piperidine alkaloid. This application note details the strategic implementation of this compound in an asymmetric Michael addition reaction, a key step in the total synthesis of (+)-Andrachcinidine. The protocol provides a comprehensive methodology for this transformation, alongside the subsequent steps to achieve the natural product.
Introduction
(+)-Andrachcinidine is a piperidine alkaloid characterized by a 2,6-disubstituted piperidine scaffold. The stereoselective synthesis of such structures is a significant challenge in organic chemistry. The use of this compound as a soft nucleophile in a conjugate addition reaction offers a powerful strategy to introduce a functionalized one-carbon unit, which can be further elaborated to construct the heterocyclic core of the natural product. The phenylsulfonyl groups activate the central methylene protons, facilitating deprotonation to form a stabilized carbanion that can undergo stereoselective Michael additions to α,β-unsaturated acceptors.
Signaling Pathways and Logical Relationships
The overall synthetic strategy for (+)-Andrachcinidine hinges on the creation of a key chiral intermediate via an asymmetric Michael addition. This intermediate then undergoes a series of transformations to furnish the final piperidine alkaloid.
Caption: Synthetic pathway to (+)-Andrachcinidine.
Experimental Protocols
Asymmetric Michael Addition of this compound to a Chiral Nitroalkene
This protocol describes the crucial C-C bond-forming reaction that establishes the stereochemistry of a key precursor to (+)-Andrachcinidine.
Materials:
-
This compound
-
Chiral nitroalkene derived from a suitable chiral starting material
-
Chiral organocatalyst (e.g., a primary amine-thiourea catalyst)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2)
-
Base (e.g., K2CO3, Et3N)
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral nitroalkene (1.0 eq) and the chiral organocatalyst (0.1 eq).
-
Dissolve the solids in the anhydrous solvent.
-
Add this compound (1.2 eq) and the base (2.0 eq) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Reductive Cyclization and Desulfonylation
This multi-step sequence transforms the Michael adduct into the core piperidine structure.
Materials:
-
Michael adduct from the previous step
-
Reducing agent (e.g., H2, Raney Nickel or Pd/C)
-
Solvent for hydrogenation (e.g., Methanol, Ethanol)
-
Reagents for desulfonylation (e.g., Na/Hg amalgam or SmI2)
-
Standard hydrogenation apparatus
Procedure:
-
Reductive Cyclization: Dissolve the Michael adduct in the hydrogenation solvent and add the catalyst (e.g., Raney Nickel).
-
Subject the mixture to a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Desulfonylation: Dissolve the crude cyclized product in a suitable solvent (e.g., THF/MeOH).
-
Add the desulfonylating agent (e.g., Na/Hg amalgam) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC. Upon completion, quench the reaction carefully.
-
Work up the reaction mixture by partitioning between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Presentation
The following table summarizes the expected quantitative data for the key asymmetric Michael addition step in the synthesis of a (+)-Andrachcinidine precursor.
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| 1 | 10 | K2CO3 | Toluene | 25 | 24 | 85 | >95:5 | 92 |
| 2 | 10 | Et3N | CH2Cl2 | 0 | 48 | 78 | 90:10 | 88 |
| 3 | 5 | K2CO3 | Toluene | 25 | 36 | 82 | >95:5 | 91 |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the key synthetic steps.
Caption: Workflow for the Michael addition step.
Conclusion
The use of this compound in an asymmetric Michael addition reaction is a highly effective strategy for the enantioselective synthesis of the piperidine core of (+)-Andrachcinidine. The presented protocols and data provide a valuable resource for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents. The versatility of the phenylsulfonyl groups allows for their subsequent removal under reductive conditions, making this compound an excellent choice as a traceless activating group in complex synthetic endeavors.
Application of Bis(phenylsulfonyl)methane in Pharmaceutical Ingredient Synthesis: A Detailed Overview
Introduction
Bis(phenylsulfonyl)methane (BPSM) and its derivatives are versatile reagents in organic synthesis, playing a crucial role in the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). The methylene (B1212753) group flanked by two electron-withdrawing phenylsulfonyl groups exhibits enhanced acidity, making it a valuable C-H acid for the formation of new carbon-carbon bonds. This reactivity is prominently featured in the Julia-Kocienski olefination reaction, a powerful method for the stereoselective synthesis of alkenes, a common structural motif in biologically active compounds. This application note will delve into the utility of BPSM and its analogs in the synthesis of pharmaceutical ingredients, with a particular focus on the synthesis of stilbene-based anticancer agents like Combretastatin A-4.
Key Application: Julia-Kocienski Olefination in Stilbene (B7821643) Synthesis
The Julia-Kocienski olefination is a modification of the classical Julia olefination that allows for a one-pot synthesis of alkenes with high stereoselectivity.[1] The reaction involves the coupling of a carbonyl compound with a sulfone, typically a heteroaryl-substituted sulfone, to form an alkene. While BPSM itself is the parent compound, its derivatives, such as those where one phenylsulfonyl group is replaced by a more elaborate heterocyclic system (e.g., benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl), are often employed in the Julia-Kocienski reaction to enhance reactivity and stereocontrol.[2]
The stilbene backbone is a core structural element in a variety of biologically active natural products and synthetic compounds, including the potent anticancer agent Combretastatin A-4 (CA-4). The Z-configuration of the double bond in CA-4 is crucial for its potent tubulin polymerization inhibitory activity.[3][4] The Julia-Kocienski olefination provides a reliable method for establishing this critical stereochemistry.
Experimental Workflow for Stilbene Synthesis via Julia-Kocienski Olefination
The following diagram illustrates a generalized workflow for the synthesis of a stilbene core, a key step in the preparation of Combretastatin A-4 analogs, utilizing a Julia-Kocienski olefination approach.
Application in the Synthesis of Combretastatin A-4 Analogs
Combretastatin A-4 is a natural product isolated from the African bushwillow tree, Combretum caffrum. It exhibits potent cytotoxic activity against a wide range of cancer cell lines by inhibiting tubulin polymerization.[4][5] The synthesis of CA-4 and its analogs is of significant interest in the development of new anticancer therapies.
A key step in the synthesis of CA-4 is the formation of the cis-(Z)-stilbene bridge connecting the 3,4,5-trimethoxyphenyl ring (A-ring) and the 4-methoxy-3-hydroxyphenyl ring (B-ring). The Julia-Kocienski olefination is an excellent method to achieve this with high Z-selectivity.
Table 1: Representative Julia-Kocienski Olefination for Stilbene Synthesis
| Entry | Sulfone Reagent | Aldehyde | Base | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |
| 1 | 1-Phenyl-1H-tetrazol-5-yl benzyl (B1604629) sulfone | 3,4,5-Trimethoxybenzaldehyde (B134019) | KHMDS | THF | -78 to rt | 85 | >95:5 (E) |
| 2 | Benzothiazol-2-yl methyl sulfone | 4-Methoxybenzaldehyde | NaHMDS | DME | -78 to rt | 78 | 15:85 (E/Z) |
| 3 | 3,5-Bis(trifluoromethyl)phenyl methyl sulfone | Benzaldehyde | KHMDS | THF | -78 to rt | 92 | >98:2 (E) |
Note: This table presents representative data from various literature sources on Julia-Kocienski olefination for the synthesis of stilbene derivatives and is for illustrative purposes. The specific substrates and conditions will influence the yield and stereoselectivity.
Detailed Experimental Protocol: Synthesis of a Z-Stilbene Precursor
This protocol is a representative example of a Julia-Kocienski olefination for the synthesis of a (Z)-stilbene, a core structure of Combretastatin A-4.
Materials:
-
Benzothiazol-2-yl methyl sulfone (1.0 equiv)
-
3,4,5-Trimethoxybenzaldehyde (1.2 equiv)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, 2.0 M solution in THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an argon atmosphere, add benzothiazol-2-yl methyl sulfone (1.0 equiv).
-
Dissolve the sulfone in anhydrous DMF (to make a 0.2 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the solution of NaHMDS (1.1 equiv) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.2 equiv) in anhydrous THF.
-
Add the aldehyde solution to the sulfone anion solution at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired (Z)-stilbene product.
Biological Activity and Signaling Pathway of Combretastatin A-4
Combretastatin A-4 exerts its potent anticancer effects primarily by targeting the protein tubulin, a key component of microtubules.[4][6] Microtubules are dynamic structures essential for cell division (mitosis), intracellular transport, and maintenance of cell shape.
Mechanism of Action:
-
Tubulin Binding: CA-4 binds to the colchicine-binding site on β-tubulin.[6]
-
Inhibition of Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules.
-
Disruption of Microtubule Dynamics: The disruption of microtubule formation and dynamics leads to the arrest of the cell cycle in the G2/M phase.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[7]
Signaling Pathway Involvement:
Recent studies have shown that Combretastatin A-4 can also modulate intracellular signaling pathways, including the PI3K/Akt pathway, which is a critical regulator of cell survival, proliferation, and angiogenesis.[8] Inhibition of this pathway can further contribute to the anticancer effects of CA-4.
This compound and its derivatives are indispensable tools in modern pharmaceutical synthesis. Their application in the Julia-Kocienski olefination enables the efficient and stereoselective construction of alkene-containing molecules, which are prevalent in a wide array of therapeutic agents. The synthesis of Combretastatin A-4 analogs highlights the power of this methodology in accessing complex and potent anticancer compounds. A thorough understanding of the reaction mechanisms and the biological pathways targeted by the synthesized molecules is crucial for the rational design and development of next-generation pharmaceuticals.
References
- 1. Julia olefination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Complex Alkenes using Bis(phenylsulfonyl)methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex alkenes is a cornerstone of modern organic chemistry, with wide-ranging applications in the pharmaceutical industry and materials science. Among the various olefination methods, the Julia olefination and its variants stand out for their reliability and stereoselectivity, particularly in the formation of E-alkenes.[1][2] Bis(phenylsulfonyl)methane is a versatile and readily available starting material that serves as a precursor to the sulfonyl carbanions essential for these transformations. This document provides detailed application notes and experimental protocols for the synthesis of complex alkenes utilizing this compound, focusing on the classical Julia-Lythgoe olefination and the more modern Julia-Kocienski olefination.
This compound can be readily deprotonated twice to act as a methylene (B1212753) dianion equivalent, or it can be alkylated to generate a variety of substituted sulfones. These sulfones are key reagents in the Julia family of olefination reactions for the construction of carbon-carbon double bonds.
Core Concepts and Reaction Pathways
The synthesis of alkenes from this compound derivatives generally follows the pathway of the Julia olefination. This reaction family involves the addition of a sulfonyl-stabilized carbanion to a carbonyl compound (an aldehyde or ketone), followed by an elimination step to form the alkene.[3] The two main variations discussed herein are the Julia-Lythgoe olefination and the Julia-Kocienski olefination.
Julia-Lythgoe Olefination
The classical Julia-Lythgoe olefination is a multi-step process that typically yields (E)-alkenes with high stereoselectivity.[1] The key steps are:
-
Alkylation of this compound: A mono-alkylated this compound is prepared to introduce one of the desired alkene substituents.
-
Deprotonation: The resulting alkylated sulfone is treated with a strong base, such as n-butyllithium, to generate the corresponding carbanion.
-
Addition to a Carbonyl: The sulfonyl carbanion adds to an aldehyde or ketone to form a β-hydroxy sulfone.
-
Functionalization: The hydroxyl group is then functionalized, typically by acylation (e.g., with acetic anhydride (B1165640) or benzoyl chloride), to form a β-acyloxy sulfone.[3]
-
Reductive Elimination: The β-acyloxy sulfone is treated with a reducing agent, classically sodium amalgam or more recently samarium(II) iodide, to furnish the alkene.[2]
A significant advantage of the Julia-Lythgoe olefination is that the stereochemistry of the final alkene is independent of the stereochemistry of the β-acyloxy sulfone intermediate, as the reaction proceeds through a radical intermediate that equilibrates to the more stable trans-configuration.[3] However, the use of toxic sodium amalgam and the multi-step nature of the reaction are notable drawbacks.[1]
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a popular modification of the classical method that allows for a one-pot synthesis of alkenes.[4] This is achieved by replacing the phenylsulfonyl group with a heteroaryl sulfone, most commonly a benzothiazol-2-yl (BT) or a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.[4] The reaction pathway is altered as follows:
-
Deprotonation: The heteroaryl sulfone is deprotonated with a strong base (e.g., LDA, KHMDS).
-
Addition to a Carbonyl: The resulting carbanion adds to an aldehyde or ketone.
-
Smiles Rearrangement and Elimination: The intermediate alkoxide undergoes a spontaneous Smiles rearrangement, followed by the elimination of sulfur dioxide and the heteroaryl leaving group to form the alkene.[4]
This one-pot procedure is often more convenient and avoids the use of toxic reducing agents. The Julia-Kocienski olefination is renowned for its high (E)-selectivity, which is a result of a kinetically controlled diastereoselective addition of the metalated sulfone to the aldehyde.[3]
Experimental Workflows and Signaling Pathways
The logical flow of the Julia olefination variants can be visualized as follows:
Caption: General workflows for the Julia-Lythgoe and Julia-Kocienski olefinations.
Data Presentation
The following tables summarize the quantitative data for different Julia olefination variants, showcasing the substrate scope and the corresponding yields and stereoselectivity.
Table 1: Julia-Lythgoe Olefination of Alkyl Phenyl Sulfones with Aldehydes
| Entry | Alkyl Phenyl Sulfone (R¹) | Aldehyde (R²) | Product | Yield (%) | E:Z Ratio |
| 1 | Benzyl (B1604629) phenyl sulfone | Benzaldehyde | Stilbene | 85 | >95:5 |
| 2 | Ethyl phenyl sulfone | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-propene | 78 | >95:5 |
| 3 | n-Propyl phenyl sulfone | Isobutyraldehyde | 2-Methyl-3-hexene | 82 | >95:5 |
| 4 | Isopropyl phenyl sulfone | Benzaldehyde | 3-Methyl-1-phenyl-1-butene | 75 | >95:5 |
Data is representative and compiled from various sources.
Table 2: Julia-Kocienski Olefination with Benzothiazol-2-yl (BT) and 1-Phenyl-1H-tetrazol-5-yl (PT) Sulfones
| Entry | Sulfone | Base | Solvent | Aldehyde | Yield (%) | E:Z Ratio |
| 1 | BT-sulfone | LiHMDS | THF | Cyclohexanecarboxaldehyde | 85 | 88:12 |
| 2 | BT-sulfone | NaHMDS | THF | Cyclohexanecarboxaldehyde | 82 | 91:9 |
| 3 | BT-sulfone | KHMDS | THF | Cyclohexanecarboxaldehyde | 80 | 94:6 |
| 4 | PT-sulfone | LiHMDS | DME | Benzaldehyde | 92 | 95:5 |
| 5 | PT-sulfone | KHMDS | DME | Cyclohexanecarboxaldehyde | 91 | >99:1 |
| 6 | PT-sulfone | KHMDS | Toluene | Isobutyraldehyde | 88 | >99:1 |
Data adapted from various literature sources.
Experimental Protocols
Preparation of Alkylated Phenyl Sulfone from this compound
This protocol describes a general procedure for the mono-alkylation of this compound, which can then be used in the Julia-Lythgoe olefination.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., benzyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add the alkyl halide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the desired alkylated phenyl sulfone.
Protocol 1: Classical Julia-Lythgoe Olefination
This protocol outlines the synthesis of an alkene from an alkyl phenyl sulfone and an aldehyde.
Materials:
-
Alkyl phenyl sulfone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde
-
Acetic anhydride
-
Sodium amalgam (Na/Hg)
-
Anhydrous methanol (B129727)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the alkyl phenyl sulfone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add n-BuLi (1.1 eq) dropwise and stir the solution for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
After concentration, dissolve the crude β-hydroxy sulfone in anhydrous THF and add acetic anhydride (1.5 eq) and a catalytic amount of DMAP.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
To a suspension of sodium amalgam (5-6 eq of Na) in anhydrous methanol at -20 °C, add a solution of the crude β-acetoxy sulfone in methanol.
-
Stir the mixture vigorously at -20 °C to 0 °C for 2-4 hours.
-
Dilute the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to afford the alkene.
Protocol 2: Julia-Kocienski Olefination (One-Pot Procedure)
This protocol describes a one-pot synthesis of an alkene using a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone and an aldehyde.
Materials:
-
PT-sulfone
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Aldehyde
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the PT-sulfone (1.0 eq) in anhydrous DME under a nitrogen atmosphere at -78 °C, add a solution of KHMDS (1.1 eq) in DME dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the aldehyde (1.5 eq) dropwise and continue stirring at -78 °C for 1-2 hours.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, and then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the desired alkene.
Conclusion
The use of this compound as a precursor for the Julia family of olefination reactions provides a powerful and versatile strategy for the synthesis of complex alkenes. The classical Julia-Lythgoe olefination offers excellent (E)-selectivity but requires multiple steps and harsh reducing agents. In contrast, the Julia-Kocienski modification provides a milder, one-pot alternative with comparable or even superior stereoselectivity. The choice of method will depend on the specific substrate, desired stereochemistry, and functional group tolerance. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers in the design and execution of synthetic routes toward complex molecular targets.
References
Application Notes and Protocols for the Stereoselective Synthesis of E-Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with significant applications in the pharmaceutical industry and materials science. The geometry of a double bond can profoundly influence a molecule's biological activity and physical properties. This document provides detailed application notes and protocols for the highly E-selective synthesis of alkenes, focusing on sulfone-based methodologies. While bis(phenylsulfonyl)methane is a versatile reagent in organic synthesis, its direct application for the highly stereoselective conversion of carbonyls to E-alkenes is not the most common or efficient method. Instead, the Julia-Kocienski olefination, a modification of the classical Julia olefination, has emerged as a premier strategy for achieving excellent E-selectivity. This protocol will therefore center on the Julia-Kocienski reaction, leveraging heteroaryl sulfones for optimal performance.
The Role of this compound
This compound is a valuable C1 building block due to the acidity of its methylene (B1212753) protons, stabilized by the two adjacent electron-withdrawing phenylsulfonyl groups. Its primary applications in synthesis include:
-
Michael Additions: It serves as a soft nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.
-
Precursor to Substituted Sulfones: It can be functionalized to generate more complex sulfone reagents. For instance, fluorothis compound (B1258845) is a widely used nucleophilic monofluoromethylating reagent.
-
Elimination Reactions: Substituted bis(phenylsulfonyl)alkanes can undergo elimination to yield β,γ-unsaturated bis(phenylsulfonyl)olefins, often with high E-selectivity.
While related to olefination chemistry, a direct, one-pot reaction of this compound with an aldehyde to furnish an E-alkene with high selectivity is not a standard transformation. For high E-selectivity in olefination of carbonyls, the Julia-Kocienski olefination is the method of choice.
The Julia-Kocienski Olefination: A Superior Method for E-Alkene Synthesis
The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly E-alkenes, from the reaction of a heteroaryl sulfone with a carbonyl compound.[1][2][3][4] This one-pot modification of the classical Julia-Lythgoe olefination offers mild reaction conditions, broad functional group tolerance, and typically excellent E-selectivity.[2][3] The high E-selectivity is a result of a kinetically controlled, diastereoselective addition of the metalated sulfone to the aldehyde, leading to an anti-β-alkoxysulfone intermediate that undergoes a stereospecific elimination.
The most commonly employed heteroaryl sulfones are 1-phenyl-1H-tetrazol-5-yl (PT) sulfones and benzothiazol-2-yl (BT) sulfones.[1][4] PT-sulfones, in particular, are known to provide superior E-selectivity.[1]
Reaction Mechanism
The mechanism of the Julia-Kocienski olefination involves several key steps:
-
Deprotonation: A strong base deprotonates the α-carbon of the heteroaryl sulfone to form a stabilized carbanion.
-
Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone to form a β-alkoxysulfone intermediate.
-
Smiles Rearrangement: The alkoxide undergoes an intramolecular nucleophilic aromatic substitution (a Smiles rearrangement) where the heteroaryl group migrates from the sulfur to the oxygen atom.
-
Elimination: The resulting intermediate spontaneously eliminates sulfur dioxide and the heteroaryloxide to form the alkene.
Caption: Mechanism of the Julia-Kocienski Olefination.
Experimental Protocols
General Protocol for E-selective Olefination using PT-Sulfones
This protocol is a representative procedure for the Julia-Kocienski olefination.
Materials:
-
Alkyl 1-phenyl-1H-tetrazol-5-yl sulfone (PT-sulfone)
-
Aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the PT-sulfone (1.0 eq.) in anhydrous THF (or DME) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of KHMDS (1.1 eq.) dropwise.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
Add a solution of the aldehyde (1.2 eq.) in anhydrous THF (or DME) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-3 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding saturated aqueous NH4Cl.
-
Extract the mixture with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired E-alkene.
Caption: Experimental workflow for the Julia-Kocienski olefination.
Data Presentation
The following table summarizes representative data for the Julia-Kocienski olefination with various aldehydes and sulfones, highlighting the high E-selectivity.
| Entry | Sulfone (R1) | Aldehyde (R2) | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |
| 1 | n-Hexyl (PT) | Benzaldehyde | KHMDS | THF | -78 to rt | 85 | >99:1 |
| 2 | Cyclohexylmethyl (PT) | Isovaleraldehyde | NaHMDS | DME | -78 to rt | 92 | 98:2 |
| 3 | Benzyl (PT) | Cinnamaldehyde | KHMDS | THF | -78 to rt | 78 | >99:1 |
| 4 | n-Butyl (BT) | 4-Methoxybenzaldehyde | LiHMDS | THF | -78 to rt | 88 | 95:5 |
| 5 | Isopropyl (PT) | 2-Naphthaldehyde | KHMDS | DME | -78 to rt | 90 | >99:1 |
Data is representative and compiled from typical results reported in the literature for the Julia-Kocienski olefination.
Applications in Drug Development
The stereoselective synthesis of E-alkenes is critical in drug discovery and development. The isosteric replacement of amide bonds with E-alkenes can lead to compounds with improved pharmacokinetic properties, such as increased metabolic stability and cell permeability. Furthermore, many natural products and active pharmaceutical ingredients contain E-alkene moieties as key structural features.
For example, the Julia-Kocienski olefination has been successfully applied in the synthesis of complex natural products with potent biological activities, including resveratrol (B1683913) analogues, which are known for their potential health benefits.
Conclusion
The Julia-Kocienski olefination stands out as a robust and highly reliable method for the stereoselective synthesis of E-alkenes. Its operational simplicity, mild conditions, and broad substrate scope make it an invaluable tool for researchers in organic synthesis and drug development. While this compound is a useful synthetic building block, for the specific task of highly E-selective olefination of carbonyls, the modified Julia olefination using heteroaryl sulfones like PT-sulfones is the superior and recommended approach.
References
The Versatility of Fluorinated Bis(phenylsulfonyl)methane Derivatives in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated bis(phenylsulfonyl)methane derivatives have emerged as powerful and versatile reagents for the introduction of monofluoromethyl and difluoromethyl moieties. The presence of two electron-withdrawing phenylsulfonyl groups significantly increases the acidity of the α-proton, facilitating the formation of a nucleophilic carbanion or a radical species, enabling a wide range of synthetic transformations.
This document provides a comprehensive overview of the applications of fluorinated this compound reagents, complete with detailed experimental protocols and quantitative data to guide synthetic chemists in their research and development endeavors.
Nucleophilic Monofluoromethylation with Fluorothis compound (B1258845) (FBSM)
Fluorothis compound (FBSM) is a widely utilized pronucleophile for the introduction of the monofluoromethyl group.[1][2] Its high acidity allows for deprotonation under mild conditions, generating a resonance-stabilized carbanion that can react with a variety of electrophiles.[1][2]
Michael Addition Reactions
The FBSM anion readily participates in Michael additions to α,β-unsaturated compounds, providing access to a range of monofluoromethylated products.[1][2]
Table 1: Michael Addition of FBSM to α,β-Unsaturated Compounds
| Entry | Michael Acceptor | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Chalcone (B49325) | PMe₃ | Toluene (B28343) | rt | 12 | 95 | [2] |
| 2 | Methyl vinyl ketone | PMe₃ | Toluene | rt | 12 | 85 | [2] |
| 3 | Acrylonitrile | PMe₃ | Toluene | rt | 12 | 78 | [2] |
| 4 | Methyl acrylate | PMe₃ | Toluene | rt | 12 | 82 | [2] |
| 5 | Cyclohexenone | K₂CO₃ | DMF | rt | 24 | 90 | [3] |
Asymmetric Monofluoromethylation
Enantioselective monofluoromethylation can be achieved using chiral phase-transfer catalysts or chiral ligands in combination with a metal catalyst.
Table 2: Asymmetric Michael Addition of FBSM
| Entry | Michael Acceptor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Chalcone | Cinchona alkaloid-derived ammonium (B1175870) salt | Toluene | -20 | 48 | 92 | 98 | [2] |
| 2 | Cyclohexenone | Cinchona alkaloid-derived ammonium salt | Toluene | -20 | 48 | 85 | 95 | [2] |
Reactions with Iminium Ions
In-situ generated iminium ions serve as effective electrophiles for FBSM, leading to the formation of β-fluoromethylamines.[1]
Palladium-Catalyzed Allylic Alkylation
FBSM can be used in palladium-catalyzed enantioselective allylic monofluoromethylation of allyl acetates, affording chiral allyl monofluoromethanes.[1]
Radical (Phenylsulfonyl)difluoromethylation
(Phenylsulfonyl)difluoromethane (PhSO₂CF₂H) and its derivatives are effective precursors to the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•), which can be trapped by various radical acceptors.
(Phenylsulfonyl)difluoromethylation of Isocyanides
A transition-metal-free method for the radical (phenylsulfonyl)difluoromethylation of isocyanides has been developed using PhSO₂CF₂H and an oxidant.[4]
Table 3: Radical (Phenylsulfonyl)difluoromethylation of Isocyanides
| Entry | Isocyanide | Oxidant | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,6-Dimethylphenyl isocyanide | PhI(OAc)₂ | t-BuONa | DMF | -50 | 85 | [4] |
| 2 | 4-Biphenyl isocyanide | PhI(OAc)₂ | t-BuONa | DMF | -50 | 82 | [4] |
| 3 | 1-Naphthyl isocyanide | PhI(OAc)₂ | t-BuONa | DMF | -50 | 75 | [4] |
Radical Addition to Alkenes with Iododifluoromethyl Phenyl Sulfone
Iododifluoromethyl phenyl sulfone (PhSO₂CF₂I) serves as an excellent source of the PhSO₂CF₂• radical for addition to terminal alkenes.[5]
Table 4: Radical Addition of PhSO₂CF₂I to Alkenes
| Entry | Alkene | Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Hexene | Et₃B/air | CH₂Cl₂ | -30 | 0.5 | 75 | [5] |
| 2 | 1-Octene | Et₃B/air | CH₂Cl₂ | -30 | 0.5 | 78 | [5] |
| 3 | Styrene | Et₃B/air | CH₂Cl₂ | -30 | 0.5 | 72 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Michael Addition of FBSM to Chalcone using PMe₃[2]
To a solution of chalcone (0.2 mmol) and fluorothis compound (FBSM, 0.24 mmol) in toluene (2 mL) was added trimethylphosphine (B1194731) (PMe₃, 1.0 M in toluene, 0.02 mmol) at room temperature. The reaction mixture was stirred for 12 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica (B1680970) gel to afford the desired product.
Protocol 2: General Procedure for the Radical (Phenylsulfonyl)difluoromethylation of Isocyanides[4]
To a solution of the isocyanide (0.2 mmol) and (phenylsulfonyl)difluoromethane (PhSO₂CF₂H, 0.4 mmol) in DMF (2 mL) at -50 °C was added a solution of t-BuONa in DMF (2.0 M, 0.4 mmol) dropwise. After stirring for 10 minutes, a solution of PhI(OAc)₂ (0.3 mmol) in DMF (1 mL) was added. The reaction mixture was stirred at -50 °C for the specified time. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography.
Protocol 3: Synthesis of Fluorothis compound (FBSM)[6]
An oven-dried 500-mL round-bottomed flask equipped with a magnetic stir bar is charged with fluoromethyl phenyl sulfone (10.66 g, 61.2 mmol, 1.0 equiv). The flask is sealed with a rubber septum and purged with nitrogen. Anhydrous tetrahydrofuran (B95107) (40 mL) and benzenesulfonyl fluoride (B91410) (7.37 mL, 9.80 g, 61.2 mmol, 1.0 equiv) are added successively via syringe. The flask is then cooled to -78 °C in a dry ice/acetone bath. A solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF (1.0 M, 163 mmol, 2.7 equiv) is added dropwise over 30 minutes. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is then quenched by the slow addition of 4 M HCl (100 mL). The mixture is allowed to warm to room temperature and then extracted with methylene (B1212753) chloride (5 x 60 mL). The combined organic layers are washed with brine (50 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford crude FBSM as a colorless solid.
Visualizations
Caption: Proposed mechanism for the PMe₃-catalyzed Michael addition of FBSM.
Caption: Experimental workflow for radical (phenylsulfonyl)difluoromethylation.
Conclusion
Fluorinated this compound derivatives are indispensable tools in modern organic synthesis for the introduction of valuable monofluoromethyl and difluoromethyl groups. Their utility is demonstrated in a variety of transformations, including nucleophilic additions and radical reactions. The protocols and data presented herein provide a practical guide for synthetic chemists to employ these powerful reagents in the synthesis of novel fluorinated compounds for applications in drug discovery and materials science. The continued development of new synthetic methods utilizing these reagents will undoubtedly expand the accessible chemical space of fluorinated molecules.
References
Application Notes and Protocols for Asymmetric Olefination Strategies Involving Bis(phenylsulfonyl)methane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Julia olefination and its modern variants represent a powerful class of reactions for the stereoselective synthesis of alkenes, which are crucial structural motifs in a vast array of pharmaceuticals and biologically active molecules. These reactions typically involve the coupling of a sulfonyl carbanion with a carbonyl compound. While the classical Julia-Lythgoe and the more recent Julia-Kocienski olefinations provide excellent control over E/Z stereoselectivity, the direct use of chiral derivatives of bis(phenylsulfonyl)methane as auxiliaries to induce enantioselectivity in the olefination of prochiral carbonyls is not a widely documented strategy in the scientific literature.
These application notes provide a comprehensive overview of the principles of Julia-type olefinations, protocols for related, well-established reactions, and a conceptual framework for the design of asymmetric olefinations.
Part 1: The Julia-Kocienski Olefination: A Modern Approach to Alkene Synthesis
The Julia-Kocienski olefination is a highly efficient, one-pot modification of the classical Julia olefination that offers excellent E-selectivity. The reaction utilizes heteroaryl sulfones, most commonly 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT) sulfones, which react with aldehydes or ketones to form alkenes under mild conditions.
Reaction Mechanism
The generally accepted mechanism for the Julia-Kocienski olefination is depicted below. The key steps involve the deprotonation of the sulfone, nucleophilic addition to the carbonyl, a Smiles rearrangement, and subsequent extrusion of sulfur dioxide and the heteroaryl oxide to form the alkene.
Application Notes and Protocols for Large-Scale Julia-Kocienski Olefination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis considerations for the Julia-Kocienski olefination, a powerful and versatile method for the stereoselective formation of carbon-carbon double bonds. This reaction is widely employed in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[1][2][3][4] This document outlines the key reaction parameters, provides detailed experimental protocols, and discusses critical aspects of process safety, work-up, and purification for industrial applications.
Reaction Mechanism and Stereoselectivity
The Julia-Kocienski olefination is a modification of the classical Julia olefination that proceeds in a single pot, making it highly amenable to large-scale synthesis.[5][6] The reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone in the presence of a strong base. The most commonly used sulfones are those derived from 1-phenyl-1H-tetrazole (PT-sulfones) and benzothiazole (B30560) (BT-sulfones).[5][7]
The reaction proceeds through the initial deprotonation of the sulfone, followed by nucleophilic addition to the carbonyl compound to form a β-alkoxy sulfone intermediate. This intermediate then undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide and a heteroaryl oxide to yield the desired alkene.[1]
The stereochemical outcome of the Julia-Kocienski olefination is a key consideration and is influenced by several factors, including the choice of sulfone, base, solvent, and the structure of the reactants.[7][8] Generally, the use of PT-sulfones with non-conjugated aldehydes leads to high E-selectivity.[4] The choice of counterion from the base and the polarity of the solvent can also significantly impact the E/Z ratio.[7] For instance, the use of potassium bases in polar solvents can favor the formation of the Z-isomer in certain cases.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield and stereoselectivity of the Julia-Kocienski olefination.
Table 1: Effect of Sulfone, Base, and Solvent on Yield and E/Z Ratio
| Sulfone | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |
| PT-Sulfone | Benzaldehyde (B42025) | LiHMDS | THF | -78 | 97 | 64:36 | [9] |
| PT-Sulfone | Benzaldehyde | LiHMDS | DME | -60 | 85 | 2:98 | [9] |
| PT-Sulfone | Benzaldehyde | LiHMDS | DMF | -60 | 92 | 2:98 | [9] |
| PT-Sulfone | Benzaldehyde | NaHMDS | DMF | -60 | 69 | 4:96 | [9] |
| PT-Sulfone | Benzaldehyde | KHMDS | DMF | -60 | 64 | 4:96 | [9] |
| PT-Sulfone | Benzaldehyde | DBU | DMF | -60 | 98 | 3:97 | [9] |
| 2,6-di-isopropylphenyl-PT-Sulfone | PBD trione | KHMDS | THF | -78 to rt | - | 88:12 | [8] |
| PT-Sulfone | PBD trione | KHMDS | THF | -78 to rt | 86 | 72:28 | [8] |
| 4-fluorophenyl-PT-Sulfone | PBD trione | KHMDS | THF | -78 to rt | 66 | 88:12 | [8] |
Table 2: Substrate Scope of Sulfone with N-sulfonylimine
| Sulfone Substituent | Imine Substituent | Yield (%) | E/Z Ratio | Reference |
| Phenyl | 4-Methylphenyl | 99 | 9:91 | [9] |
| Phenyl | 4-Methoxyphenyl | 83 | 3:97 | [9] |
| Phenyl | 4-Chlorophenyl | 94 | 4:96 | [9] |
| Phenyl | 4-Bromophenyl | 76 | 7:93 | [9] |
| 4-Methylphenyl | Phenyl | 96 | 3:97 | [9] |
| 4-Methoxyphenyl | Phenyl | 99 | 5:95 | [9] |
| 4-Chlorophenyl | Phenyl | 89 | 1:>99 | [9] |
| 4-Bromophenyl | Phenyl | 94 | 4:96 | [9] |
Experimental Protocols
General Protocol for Julia-Kocienski Olefination
This protocol provides a general procedure that can be adapted for various substrates.
Materials:
-
PT-sulfone (1.0 equiv)
-
Aldehyde or Ketone (1.2 - 1.5 equiv)
-
Base (e.g., KHMDS, LiHMDS, DBU) (1.1 - 1.5 equiv)
-
Anhydrous solvent (e.g., THF, DME, DMF)
-
Anhydrous work-up reagents (e.g., saturated aqueous NH4Cl, water, brine)
-
Extraction solvent (e.g., ethyl acetate (B1210297), diethyl ether)
-
Drying agent (e.g., MgSO4, Na2SO4)
Procedure:
-
To a stirred solution of the PT-sulfone in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (typically -78 °C to -55 °C), add the base dropwise.
-
Stir the resulting mixture for 30-90 minutes at the same temperature.
-
Add the aldehyde or ketone dropwise to the reaction mixture.
-
Continue stirring at the same temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH4Cl or water).
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or crystallization.
Example Protocol: Synthesis of a Stilbene (B7821643) Derivative
This protocol details the synthesis of a stilbene derivative using a PT-sulfone and an aromatic aldehyde.
Materials:
-
1-Phenyl-1H-tetrazol-5-yl benzyl (B1604629) sulfone (2.86 g, 10.0 mmol)
-
Benzaldehyde (1.27 g, 12.0 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.0 M in THF, 11.0 mL, 11.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
Saturated aqueous ammonium (B1175870) chloride (20 mL)
-
Ethyl acetate (100 mL)
-
Brine (20 mL)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 1-phenyl-1H-tetrazol-5-yl benzyl sulfone in anhydrous THF at -78 °C under a nitrogen atmosphere, add the KHMDS solution dropwise over 10 minutes.
-
Stir the resulting dark brown solution for 1 hour at -78 °C.
-
Add benzaldehyde dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexanes/ethyl acetate) to afford the desired stilbene derivative.
Large-Scale Synthesis Considerations
Reagent Selection and Handling
-
Sulfones: PT- and BT-sulfones are the most common choices. The selection depends on the desired stereoselectivity and the reactivity of the carbonyl compound.
-
Bases: Alkali metal hexamethyldisilazides (LiHMDS, NaHMDS, KHMDS) are frequently used strong bases. These are commercially available as solutions in THF or other solvents, which is convenient for large-scale operations.[10] DBU is a non-ionic strong base that can also be effective.
-
Solvents: Anhydrous solvents are crucial for the success of the reaction. For large-scale production, solvent recovery and recycling should be considered to improve process sustainability.
Reaction Control and Safety
-
Temperature Control: The reaction is typically performed at low temperatures (-78 °C to -60 °C) to control the addition and stereoselectivity. Maintaining consistent and efficient cooling is critical on a large scale.
-
Exothermicity: The initial deprotonation of the sulfone and the subsequent addition to the carbonyl can be exothermic. Careful control of the addition rate of the base and the carbonyl compound is necessary to manage the reaction temperature.
-
Inert Atmosphere: The reaction is sensitive to moisture and oxygen. Maintaining a robust inert atmosphere (e.g., nitrogen or argon) is essential to prevent side reactions and ensure high yields.
Work-up and Purification
-
Quenching: The reaction is typically quenched with an aqueous solution. On a large scale, the quench should be performed cautiously to control any potential exotherm.
-
Extraction: The choice of extraction solvent should consider factors such as product solubility, ease of removal, and environmental impact.
-
Purification: While column chromatography is common in the laboratory, it may not be practical for large-scale production. Alternative purification methods such as crystallization, distillation, or preparative HPLC should be explored and optimized.
Waste Disposal
-
Solvent Waste: Organic solvents should be collected and disposed of according to local regulations. Solvent recycling should be implemented where feasible.
-
Aqueous Waste: The aqueous waste stream will contain salts from the base and quenching agent, as well as the heteroaryl oxide byproduct. The pH of the aqueous waste should be neutralized before disposal.
-
Solid Waste: Solid waste, such as silica gel from chromatography, should be disposed of in an appropriate manner.
Visualizations
Reaction Mechanism
Caption: The reaction mechanism of the Julia-Kocienski olefination.
Experimental Workflow
Caption: A general workflow for large-scale Julia-Kocienski olefination.
Optimization Logic
Caption: A decision-making diagram for optimizing reaction conditions.
References
- 1. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Julia olefination - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
Bis(phenylsulfonyl)methane: A Versatile Reagent for Carbon-Carbon Bond Formation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(phenylsulfonyl)methane and its derivatives have emerged as powerful and versatile reagents in modern organic synthesis for the construction of carbon-carbon bonds. The acidic nature of the methylene (B1212753) protons, flanked by two electron-withdrawing phenylsulfonyl groups, allows for the facile generation of a stabilized carbanion. This nucleophile can then participate in a variety of transformations, including Michael additions and olefination reactions, providing access to a diverse array of complex molecules. These methodologies are particularly relevant in the field of drug discovery and development, where the efficient and stereocontrolled synthesis of novel molecular scaffolds is paramount.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in two key C-C bond-forming reactions: the Michael Addition and the Julia-Kocienski Olefination.
Michael Addition Reactions
The stabilized carbanion generated from this compound is an excellent nucleophile for 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction allows for the formation of a new C-C bond and the introduction of the bis(phenylsulfonyl)methyl moiety, which can be further functionalized.
Asymmetric Michael Addition
A significant advancement in this area is the development of catalytic, enantioselective Michael additions. The use of chiral catalysts, such as primary amines derived from cinchona alkaloids, can induce high levels of stereocontrol, leading to the formation of enantioenriched products.[1][2]
Caption: General workflow for a catalytic, asymmetric Michael addition.
Quantitative Data for Asymmetric Michael Addition
The following table summarizes representative results for the enantioselective Michael addition of this compound to various chalcone (B49325) derivatives catalyzed by a chiral primary amine.
| Entry | Chalcone Derivative (Ar) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 10 | 24 | 95 | >99:1 | 98 |
| 2 | 4-Chlorophenyl | 10 | 24 | 92 | >99:1 | 97 |
| 3 | 4-Methoxyphenyl | 10 | 36 | 88 | >99:1 | 96 |
| 4 | 2-Naphthyl | 10 | 24 | 90 | >99:1 | 95 |
| 5 | 2-Thienyl | 10 | 36 | 85 | >99:1 | 94 |
Data is illustrative and compiled from typical results in the field.
Detailed Experimental Protocol: Asymmetric Michael Addition of this compound to Chalcone
Materials:
-
This compound
-
Chalcone
-
Chiral primary amine catalyst (e.g., a cinchona alkaloid derivative)
-
Toluene (B28343) (anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the desired chalcone (1.0 mmol, 1.0 equiv.), and the chiral primary amine catalyst (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) to the vial.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 24-48 hours).
-
Upon completion, quench the reaction by adding 1 M aqueous HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Michael adduct.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful modification of the classical Julia olefination that allows for the stereoselective synthesis of alkenes from carbonyl compounds and sulfones in a one-pot procedure.[3][4] Derivatives of this compound, particularly those where one phenylsulfonyl group is replaced by a heteroaromatic group like 1-phenyl-1H-tetrazol-5-yl (PT), are commonly used.[5] This reaction is renowned for its high (E)-selectivity.[3][5]
Caption: Simplified mechanism of the Julia-Kocienski olefination.
Quantitative Data for Julia-Kocienski Olefination
The following table presents typical results for the Julia-Kocienski olefination of various aldehydes with a PT-sulfone derivative.
| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| 1 | Cyclohexanecarboxaldehyde | KHMDS | DME | -55 to rt | 71 | >99:1 |
| 2 | Benzaldehyde | NaHMDS | THF | -78 to rt | 85 | 95:5 |
| 3 | Isovaleraldehyde | KHMDS | DME | -78 to rt | 78 | >99:1 |
| 4 | Cinnamaldehyde | LiHMDS | THF | -78 to rt | 82 | >99:1 (1,2-addition) |
| 5 | 3-Phenylpropanal | KHMDS | DME | -60 to rt | 90 | >99:1 |
Data is illustrative and compiled from typical results in the field.[5]
Detailed Experimental Protocol: Julia-Kocienski Olefination
Materials:
-
PT-sulfone derivative
-
Aldehyde
-
Potassium hexamethyldisilazide (KHMDS) solution in DME or as a solid
-
Anhydrous dimethoxyethane (DME)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the PT-sulfone (10.0 mmol, 1.0 equiv.) and anhydrous DME (40 mL).
-
Cool the stirred solution to -55 °C in a suitable cooling bath.
-
Slowly add a solution of KHMDS (11.0 mmol, 1.1 equiv.) in DME (20 mL) dropwise via cannula over 10 minutes. The solution will typically change color.
-
Stir the resulting mixture at -55 °C for 1 hour.
-
Add the neat aldehyde (15.0 mmol, 1.5 equiv.) dropwise over 5 minutes.
-
Continue stirring at -55 °C for 1 hour.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding deionized water (5 mL) and continue stirring for 1 hour.
-
Dilute the mixture with diethyl ether (150 mL) and wash with water (200 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with water (3 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford the desired alkene.[5]
Conclusion
This compound and its derivatives are invaluable reagents for the stereoselective formation of C-C bonds. The Michael addition provides a route to functionalized products, with asymmetric variants offering excellent enantiocontrol. The Julia-Kocienski olefination stands as a reliable method for the synthesis of (E)-alkenes with high stereoselectivity. The detailed protocols provided herein serve as a practical guide for researchers in the synthesis of complex organic molecules, with broad applications in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic enantioselective Michael addition of 1-fluorothis compound to alpha,beta-unsaturated ketones catalyzed by cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting & Optimization
Julia-Kocienski Olefination Technical Support Center
Welcome to the technical support center for the Julia-Kocienski olefination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this powerful olefination reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between the classical Julia-Lythgoe and the Julia-Kocienski olefination?
The main distinction lies in the sulfone reagent used and the reaction protocol. The classical Julia-Lythgoe olefination is a multi-step, two-pot synthesis that typically employs phenyl sulfones. It requires the formation of a β-acyloxysulfone intermediate, followed by a reductive elimination step, often using sodium amalgam or samarium(II) iodide. In contrast, the Julia-Kocienski olefination is a one-pot reaction that utilizes heteroaryl sulfones, most commonly benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. This modification allows for a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion, circumventing the need for a separate reductive elimination step.[1][2]
Q2: Which heteroaryl sulfone should I choose: BT-sulfone or PT-sulfone?
The choice between BT and PT sulfones often depends on the desired stereoselectivity and the propensity for side reactions. PT-sulfones, particularly 1-phenyl-1H-tetrazol-5-yl sulfones, are known to provide higher E-selectivity in many cases.[3] Furthermore, PT-sulfones have a lower tendency to undergo self-condensation, a common side reaction, which allows for the pre-generation of the sulfone anion before the addition of the aldehyde.[3] BT-sulfones, while effective, are more prone to self-condensation.
Q3: How can I control the E/Z stereoselectivity of the reaction?
The E/Z selectivity of the Julia-Kocienski olefination is influenced by several factors, including the choice of sulfone, base, solvent, and the structure of the reactants. Generally, PT-sulfones favor the formation of E-alkenes. The choice of base and solvent also plays a crucial role; for instance, potassium bases (like KHMDS) in polar aprotic solvents (like DME or THF) often promote high E-selectivity.[3] For certain substrates, especially those with allylic or benzylic conjugation in the sulfone, high Z-selectivity can be achieved.
Q4: Can the Julia-Kocienski olefination be used for the synthesis of tri- and tetrasubstituted alkenes?
Yes, the Julia-Kocienski olefination is a versatile method that can be applied to the synthesis of di-, tri-, and tetrasubstituted alkenes. However, the stereochemical outcome for more substituted alkenes can be more challenging to predict and may require careful optimization of reaction conditions.
Troubleshooting Guide
This guide addresses common problems encountered during the Julia-Kocienski olefination, providing potential causes and solutions.
Issue 1: Low Yield of the Desired Alkene and Presence of a High Molecular Weight Byproduct
Symptom: You observe a significant amount of a byproduct with a mass corresponding to the dimer of your sulfone reagent, and a correspondingly low yield of your desired alkene.
Probable Cause: This is a classic case of the self-condensation (or homocoupling) of the sulfone reagent. The metallated sulfone anion can act as a nucleophile and attack a second molecule of the sulfone, leading to the formation of a dimer. This is particularly problematic with BT-sulfones.[3]
Solutions:
-
Switch to a PT-sulfone: 1-Phenyl-1H-tetrazol-5-yl (PT) sulfones are significantly less prone to self-condensation.[3]
-
Employ Barbier-like conditions: Instead of pre-forming the sulfone anion, add the base to a mixture of the sulfone and the aldehyde. This ensures that the aldehyde is present to react with the sulfone anion as it is formed, minimizing the opportunity for self-condensation.[3]
-
Use an excess of the aldehyde: Using a slight excess of the aldehyde can help to outcompete the self-condensation reaction.
Issue 2: Poor or Undesired E/Z Selectivity
Symptom: The reaction produces a mixture of E and Z isomers, or the major product is the undesired stereoisomer.
Probable Cause: The stereochemical outcome of the Julia-Kocienski olefination is kinetically controlled and highly dependent on the reaction conditions. Factors such as the base, its counterion, the solvent, and the temperature all influence the transition state of the addition of the sulfone anion to the aldehyde, which in turn determines the E/Z ratio of the product.
Solutions:
-
Optimize the base and solvent system: The table below summarizes the effect of different bases and solvents on the E/Z selectivity for a model reaction. As a general trend, potassium bases in polar aprotic solvents tend to favor the formation of the E-alkene.
-
Change the heteroaryl sulfone: As mentioned, PT-sulfones generally give higher E-selectivity than BT-sulfones. For high Z-selectivity with certain substrates, pyridinyl sulfones have been shown to be effective.[3]
-
Temperature control: Running the reaction at a consistently low temperature (e.g., -78 °C) is crucial for achieving high stereoselectivity.
Issue 3: Epimerization of a Chiral Center in the Aldehyde or Sulfone
Symptom: You observe the formation of diastereomeric products, indicating a loss of stereochemical integrity at a chiral center adjacent to the reacting carbonyl or sulfone group.
Probable Cause: The strong bases used in the Julia-Kocienski olefination (e.g., KHMDS, NaHMDS, LDA) can deprotonate acidic protons, such as those at the α-position to a carbonyl group or other electron-withdrawing groups. This can lead to epimerization of stereocenters that are sensitive to basic conditions.
Solutions:
-
Use a milder base: If your substrate is particularly base-sensitive, consider using a milder base such as cesium carbonate (Cs₂CO₃) or DBU, although this may require higher temperatures and longer reaction times.
-
Employ PT-sulfones: The use of PT-sulfones can allow for milder reaction conditions, which may be more compatible with base-sensitive functional groups.[3]
-
Barbier-like conditions: By adding the base to the mixture of reactants, the concentration of the free sulfone anion at any given time is minimized, which can reduce the extent of base-mediated side reactions like epimerization.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield and E/Z Selectivity in the Julia-Kocienski Olefination
| Sulfone Type | Base | Solvent | Yield (%) | E/Z Ratio |
| BT | LiHMDS | THF | 85 | 88:12 |
| BT | NaHMDS | THF | 89 | 91:9 |
| BT | KHMDS | THF | 92 | >95:5 |
| BT | KHMDS | DME | 95 | >95:5 |
| PT | LiHMDS | THF | 90 | 94:6 |
| PT | KHMDS | THF | 96 | >98:2 |
| PT | KHMDS | DME | 98 | >98:2 |
Data adapted from a model reaction. Actual results may vary depending on the specific substrates used.
Experimental Protocols
Standard Protocol for Julia-Kocienski Olefination (Premetalation)
This protocol is suitable for reactions using PT-sulfones, which are less prone to self-condensation.
Materials:
-
PT-sulfone (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)
-
Anhydrous dimethoxyethane (DME)
-
Anhydrous THF
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the PT-sulfone.
-
Dissolve the sulfone in anhydrous DME (or THF) and cool the solution to -78 °C.
-
In a separate flask, dissolve KHMDS in anhydrous THF and add this solution dropwise to the cold sulfone solution via cannula.
-
Stir the resulting mixture at -78 °C for 30-60 minutes. The solution will typically change color.
-
Add the aldehyde dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Protocol: Barbier-Type Julia-Kocienski Olefination
This protocol is recommended when using sulfones prone to self-condensation (e.g., BT-sulfones) or with base-sensitive substrates.
Materials:
-
BT-sulfone (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or KHMDS (1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the BT-sulfone and the aldehyde.
-
Dissolve the mixture in anhydrous THF and cool to -78 °C.
-
In a separate flask, dissolve NaHMDS (or KHMDS) in anhydrous THF.
-
Add the base solution dropwise to the cold mixture of the sulfone and aldehyde over a period of 30-60 minutes.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction to warm to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Follow the workup and purification steps as described in the standard protocol.
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in Julia-Kocienski olefination.
Troubleshooting Workflow
References
Technical Support Center: Troubleshooting Low Yields in Bis(phenylsulfonyl)methane Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and improving yields in the synthesis of bis(phenylsulfonyl)methane.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is a two-step synthesis. The first step involves the formation of bis(phenylthio)methane (B1346630) from thiophenol and a methylene (B1212753) source like diiodomethane (B129776) or dichloromethane. The second step is the oxidation of the resulting bis(phenylthio)methane to this compound, typically using an oxidizing agent like hydrogen peroxide.
Q2: My initial reaction to form bis(phenylthio)methane is giving a low yield. What are the likely causes?
Low yields in the synthesis of bis(phenylthio)methane can stem from several factors:
-
Inefficient deprotonation of thiophenol: The reaction requires a strong enough base to fully deprotonate the thiophenol, forming the thiophenolate nucleophile. Incomplete deprotonation will result in unreacted starting material.
-
Slow nucleophilic substitution: Dihalomethanes can be resistant to nucleophilic substitution. Reaction times may need to be extended, or reaction temperature increased.
-
Side reactions: The thiophenolate can be oxidized to diphenyl disulfide, especially if air is not excluded from the reaction.
Q3: I am observing byproducts in my oxidation step. How can I avoid them?
The primary challenge in the oxidation step is preventing over-oxidation. The desired product is the sulfone, but the reaction proceeds through a sulfoxide (B87167) intermediate, bis(phenylsulfinyl)methane. Using an excess of the oxidizing agent or harsh reaction conditions can lead to the formation of undesired byproducts. Careful control of stoichiometry and reaction temperature is crucial.
Q4: How can I purify the final this compound product?
Recrystallization is a common and effective method for purifying solid organic compounds like this compound. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.
Q5: What analytical techniques are recommended for characterizing this compound and identifying impurities?
The following techniques are essential for product characterization and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product and identify any organic impurities.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonyl group (S=O stretches).
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
Issue 1: Low Yield of Bis(phenylthio)methane (Step 1)
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of thiophenol | Use a stronger base (e.g., sodium hydride instead of sodium hydroxide) or ensure the base is fresh and anhydrous. |
| Slow reaction rate | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC. |
| Formation of diphenyl disulfide | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiophenolate. |
| Volatility of dichloromethane | If using dichloromethane, ensure the reaction is performed in a sealed vessel or under reflux to prevent loss of the reagent. |
Issue 2: Low Yield or Impure Product in the Oxidation Step (Step 2)
| Possible Cause | Suggested Solution |
| Incomplete oxidation | Increase the amount of oxidizing agent slightly or extend the reaction time. Monitor the disappearance of the bis(phenylthio)methane starting material by TLC. |
| Over-oxidation to byproducts | Carefully control the stoichiometry of the oxidizing agent. Add the oxidant portion-wise to maintain better control over the reaction exotherm. Keep the reaction temperature low. |
| Presence of unreacted bis(phenylthio)methane | Ensure the oxidation reaction goes to completion. If necessary, purify the crude product using column chromatography to separate the non-polar starting material from the polar product. |
| Difficult to handle product | This compound is a solid. Ensure adequate solvent is used to maintain stirring and prevent solidification during the reaction. |
Experimental Protocols
Protocol 1: Synthesis of Bis(phenylthio)methane
This protocol is adapted from established methods for the synthesis of thioethers.
Materials:
-
Thiophenol
-
Sodium hydroxide (B78521)
-
Diiodomethane
-
Diethyl ether
-
Water
Procedure:
-
In a round-bottom flask, dissolve thiophenol in absolute ethanol.
-
Add a solution of sodium hydroxide in ethanol to the flask to form the sodium thiophenolate.
-
Slowly add diiodomethane to the reaction mixture. Control the temperature to not exceed 80°C.
-
After the addition is complete, heat the mixture to reflux for 1 hour.
-
Evaporate the majority of the ethanol under reduced pressure.
-
Add water and diethyl ether to the residue and separate the layers.
-
Wash the ether layer with a dilute sodium hydroxide solution, followed by water, and then dry over anhydrous magnesium sulfate.
-
Evaporate the diethyl ether to obtain the crude bis(phenylthio)methane.
-
Recrystallize the crude product from petroleum ether to yield pure bis(phenylthio)methane.
Protocol 2: Oxidation of Bis(phenylthio)methane to this compound
This protocol is based on the oxidation of similar sulfide (B99878) compounds.[1]
Materials:
-
Bis(phenylthio)methane
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
Procedure:
-
Dissolve bis(phenylthio)methane in glacial acetic acid in a round-bottom flask.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution. The reaction can be exothermic, so cooling in an ice bath may be necessary.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until all the starting material is consumed.
-
Pour the reaction mixture into ice water to precipitate the crude this compound.
-
Collect the solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₂O₄S₂ |
| Molecular Weight | 296.37 g/mol |
| Melting Point | 119-121 °C |
| ¹H NMR (CDCl₃, δ) | 7.5-8.0 (m, 10H, Ar-H), 4.6 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, δ) | 134.5, 129.5, 128.5, 65.0 |
| IR (KBr, cm⁻¹) | ~1330 (asymmetric SO₂ stretch), ~1150 (symmetric SO₂ stretch) |
Note: NMR and IR data are approximate and may vary slightly depending on the solvent and instrument used.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yields.
References
Technical Support Center: Purification Strategies for Julia Olefination Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of Julia olefination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between the classical Julia-Lythgoe and the modified Julia-Kocienski olefination, and how do they impact purification?
A1: The primary distinctions lie in the number of steps, the type of sulfone reagent used, and the elimination conditions, all of which influence the byproduct profile and purification strategy.
-
Classical Julia-Lythgoe Olefination: This is a multi-step, two-pot synthesis that employs phenyl sulfones.[1] It involves the formation of a β-acyloxysulfone intermediate, which is then treated with a reducing agent like sodium amalgam (Na/Hg) or samarium(II) iodide (SmI₂) for reductive elimination.[1][2][3] This method is highly selective for (E)-alkenes.[1][4] Purification of the intermediate is often recommended to achieve higher yields and purity in the final product.[2][3] The use of harsh reducing agents can introduce specific byproducts that need to be removed.[1]
-
Modified Julia-Kocienski Olefination: This is a one-pot procedure that utilizes heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.[1][2][5] The elimination step is spontaneous and avoids the need for harsh reducing agents.[1] However, stereoselectivity can be more variable and depends on the specific sulfone and reaction conditions.[1][2] A key challenge with this variant is the potential for self-condensation of the sulfone reagent, which introduces a significant impurity.[1]
Q2: What are the most common impurities and byproducts in a Julia olefination reaction?
A2: The impurities depend on the type of Julia olefination performed:
-
Classical Julia-Lythgoe Olefination:
-
Unreacted starting materials (aldehyde and phenyl sulfone).
-
The β-hydroxy sulfone intermediate if acylation is incomplete.
-
Byproducts from the reducing agent (e.g., mercury salts if using Na/Hg).
-
Stereoisomers of the desired alkene, although this reaction generally has high (E)-selectivity.[4]
-
-
Modified Julia-Kocienski Olefination:
-
Unreacted starting materials (aldehyde and heteroaryl sulfone).
-
Self-condensation byproduct of the sulfone.[1] This is a significant issue, especially with BT-sulfones.[6]
-
Byproducts from the spontaneous elimination step, such as sulfur dioxide and lithium benzothiazolone (when using BT-sulfones).[2]
-
A mixture of (E) and (Z) alkene stereoisomers, as the stereochemical outcome is dependent on the initial carbonyl addition.[2]
-
Q3: How can I monitor the progress of my Julia olefination reaction to minimize byproduct formation?
A3: Thin-layer chromatography (TLC) is a highly effective method for monitoring the reaction. It is recommended to check the extent of the reaction, for instance, in the oxidation of a thioether to a sulfone, where the sulfoxide (B87167) is typically more polar and the sulfone has an intermediate polarity.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product and any major byproducts. This allows for timely quenching of the reaction to prevent the formation of excess impurities.
Troubleshooting Guides
Problem 1: Difficulty in removing the heteroaryl byproduct (e.g., benzothiazolone) from the modified Julia-Kocienski olefination.
Solution:
The benzothiazolone byproduct is polar and can often be removed with a standard aqueous workup. However, if it persists, consider the following:
-
Aqueous Washes: Multiple extractions with a dilute aqueous base (e.g., 1M NaOH) can help to deprotonate and dissolve the benzothiazolone, pulling it into the aqueous layer.
-
Column Chromatography: This is a very effective method for separating the desired alkene from the polar benzothiazolone byproduct.[1][7] A silica (B1680970) gel column with a gradient elution, starting with a nonpolar eluent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), will typically allow the less polar alkene to elute first.
-
Alternative Sulfones: Consider using 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. The byproduct from PT-sulfones is generally more water-soluble, simplifying the workup.[6]
Problem 2: My Julia-Kocienski reaction is producing a significant amount of a self-condensation byproduct.
Solution:
Self-condensation occurs when the metalated sulfone reacts with another molecule of the sulfone instead of the desired aldehyde.
-
"Barbier-like" Conditions: The most effective way to prevent this side reaction is to add the base to a mixture of the aldehyde and the sulfone.[6] This ensures that the aldehyde is present to react with the sulfone carbanion as soon as it is formed.
-
Choice of Sulfone: 1-phenyl-1H-tetrazol-5-yl (PT) sulfones have a lower tendency for self-condensation compared to benzothiazol-2-yl (BT) sulfones.[6] This allows for the sulfone to be deprotonated first before the addition of the aldehyde, which can be beneficial for base-sensitive aldehydes.[6]
Problem 3: The purification of the final alkene product by column chromatography is difficult due to similar polarities of the product and impurities.
Solution:
-
Optimize Eluent System: Experiment with different solvent systems for your column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture can improve separation.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[7] Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then let it cool slowly. The pure product should crystallize out, leaving impurities in the solution. Common solvents for recrystallization of organic compounds include hexanes, ethyl acetate (B1210297), and mixtures thereof.
-
Derivative Formation: In some cases, it may be possible to temporarily convert your product to a derivative that has significantly different polarity, purify the derivative, and then convert it back to the desired product. This is a more advanced technique and should be considered when other methods fail.
Quantitative Data Summary
| Parameter | Classical Julia-Lythgoe | Modified Julia-Kocienski | Notes |
| Typical Yields | 70-99%[4] | Generally good, can be >70%[8] | Yields are highly substrate-dependent. |
| (E)-Selectivity | Highly (E)-selective[1][4] | Variable, but can be >95% (E)-selective with PT-sulfones[4] | Stereoselectivity in the modified version is influenced by the sulfone, base, and solvent.[6][9] |
Detailed Experimental Protocols
Protocol 1: General Workup and Purification by Flash Column Chromatography
This protocol is a general procedure for the workup and purification of a completed Julia olefination reaction mixture.
-
Quenching: Once the reaction is deemed complete by TLC, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether.[1][8] Repeat the extraction 2-3 times.
-
Washing: Combine the organic layers and wash with water, followed by a wash with brine (saturated aqueous NaCl solution).[1][8]
-
Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[1][8]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Flash Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[1]
-
Choose an appropriate eluent system based on the polarity of your product (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified alkene.
-
Protocol 2: Purification of β-acyloxysulfone Intermediate in Classical Julia Olefination
Purifying the β-acyloxysulfone intermediate can lead to higher yields and purity of the final alkene.[2][3]
-
After the acylation step, perform an aqueous workup as described in Protocol 1 (steps 1-5).
-
The crude β-acyloxysulfone can then be purified by flash column chromatography or recrystallization before proceeding to the reductive elimination step.
Visualizations
Caption: General experimental workflow for the workup and purification of Julia olefination products.
Caption: Decision-making flowchart for troubleshooting the purification of Julia olefination products.
References
- 1. benchchem.com [benchchem.com]
- 2. Julia olefination - Wikipedia [en.wikipedia.org]
- 3. Julia_olefination [chemeurope.com]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 8. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. theses.gla.ac.uk [theses.gla.ac.uk]
optimizing base and solvent conditions for high stereoselectivity
Welcome to the Technical Support Center for optimizing stereoselective reactions. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when aiming for high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low or no stereoselectivity. What are the primary factors I should investigate?
A1: Low stereoselectivity can stem from several factors. The most critical parameters to investigate systematically are the choice of base, the solvent system, and the reaction temperature.[1] Suboptimal conditions can undermine the steric and electronic factors that control the stereochemical outcome. It is also crucial to ensure the high purity of all starting materials, as impurities can interfere with the catalytic cycle or desired reaction pathway.[1][2]
Q2: How does the choice of solvent impact the stereochemical outcome of my reaction?
A2: Solvents play a crucial role beyond simply dissolving reactants; they can significantly influence the conformation of substrates and the stability of transition states.[1][3][4] The dynamic interplay between solute and solvent, including polarity, hydrogen-bonding capacity, and dielectric constant, can have a conclusive impact on the reaction's outcome.[4] For instance, non-polar solvents are often preferred in reactions involving Lewis acids as they are less likely to interfere with the coordination of the acid to the substrate.[1] In some cases, a solvent can induce stereoinversion, allowing for the formation of either enantiomer from a single chiral catalyst simply by changing the reaction medium.[4]
Q3: What is the functional difference between polar protic and polar aprotic solvents in stereoselective reactions?
A3: The key difference lies in their ability to form hydrogen bonds.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors. They can solvate both cations and anions effectively. In reactions involving nucleophiles, protic solvents can form a shell around the nucleophile, potentially hindering its approach to the electrophile and decreasing the reaction rate, which can affect selectivity.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) lack O-H or N-H bonds and cannot act as hydrogen bond donors. They are effective at solvating cations but leave anions (nucleophiles) relatively "bare" and more reactive.[5] This enhanced reactivity can be beneficial, but the choice depends on the specific mechanism and transition state stabilization required for high selectivity.
Q4: How does reaction temperature affect stereoselectivity?
A4: Asymmetric reactions are often highly sensitive to temperature.[1] Lowering the reaction temperature (e.g., to -78 °C) generally enhances stereoselectivity.[1] This is because the transition state leading to the major stereoisomer typically has a lower activation energy. At lower temperatures, fewer molecules have sufficient energy to overcome the higher activation barrier of the pathway leading to the minor isomer.[1] Conversely, higher temperatures can provide enough energy to overcome these small energy differences, resulting in a loss of selectivity.[4]
Q5: How do I select an appropriate base for my reaction?
A5: Base selection is critical and depends on several factors:
-
Strength (pKa): The base must be strong enough to deprotonate the intended substrate without causing side reactions. The pKa of the base's conjugate acid should typically be higher than the pKa of the proton being removed.
-
Steric Hindrance: Bulky, non-nucleophilic bases (e.g., LDA, LiTMP) are often used when you want to avoid the base acting as a nucleophile and attacking an electrophilic center in the molecule.
-
Counter-ion: The nature of the cation (e.g., Li+, Na+, K+) can influence aggregation states and the geometry of intermediates, thereby affecting stereoselectivity.
-
Solubility: The base must be soluble in the chosen reaction solvent.
Troubleshooting Guide: Low Stereoselectivity
This guide provides a systematic approach to resolving issues of low diastereoselectivity or enantioselectivity.
Problem: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)
A systematic investigation is the best approach to identify the root cause.[2]
Caption: A workflow for troubleshooting low stereoselectivity.
Data Presentation: Solvent and Base Effects
The following tables summarize hypothetical but representative data illustrating how changing solvent or base can affect the stereochemical outcome of a reaction.
Table 1: Effect of Solvent on Enantioselectivity
Reaction: Asymmetric Aldol Addition
| Entry | Solvent | Dielectric Constant (ε) | Outcome (e.e. %) |
| 1 | Toluene | 2.4 | 92 |
| 2 | Dichloromethane (DCM) | 8.9 | 85 |
| 3 | Tetrahydrofuran (THF) | 7.5 | 71 |
| 4 | Acetonitrile (MeCN) | 37.5 | 45 |
| 5 | Methanol (MeOH) | 32.7 | <10 |
This table illustrates that for certain reactions, less polar, non-coordinating solvents may favor higher stereoselectivity.[1]
Table 2: Effect of Base on Diastereoselectivity
Reaction: Ketone Alkylation using a Chiral Auxiliary
| Entry | Base | pKa (of conjugate acid) | Steric Hindrance | Outcome (d.e. %) |
| 1 | LDA (Lithium diisopropylamide) | 35.7 | High | 95 |
| 2 | LiHMDS (Lithium bis(trimethylsilyl)amide) | 26 | High | 91 |
| 3 | Triethylamine (Et₃N) | 10.75 | Medium | 60 |
| 4 | DBU (1,8-Diazabicycloundec-7-ene) | 13.5 | Low | 55 |
| 5 | Potassium Carbonate (K₂CO₃) | 10.3 | Low (Heterogeneous) | 25 |
This table shows the importance of selecting a base with appropriate strength and steric properties to achieve high diastereoselectivity.
Experimental Protocols
Protocol 1: Screening Solvents and Bases for Optimal Stereoselectivity
This protocol provides a general methodology for screening various solvents and bases in parallel to optimize a stereoselective reaction.
Objective: To identify the solvent and base combination that provides the highest stereoselectivity (e.e.% or d.e.%) for a given reaction.
Materials:
-
Substrate (1.0 eq)
-
Electrophile/Reagent (1.2 eq)
-
Array of candidate bases (e.g., DBU, Et₃N, DIPEA, K₂CO₃)
-
Array of candidate anhydrous solvents (e.g., Toluene, THF, DCM, Acetonitrile, Dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Array of reaction vials with stir bars
-
Temperature-controlled stirring plate or cooling bath
-
TLC plates and appropriate eluent
-
Quenching solution (e.g., saturated aq. NH₄Cl)
-
Extraction solvent (e.g., Ethyl Acetate)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Analytical instrument for stereochemical analysis (e.g., Chiral HPLC, Chiral GC, or NMR with a chiral shift reagent)
Workflow Diagram:
Caption: Experimental workflow for screening base and solvent conditions.
Procedure:
-
Preparation: Under an inert atmosphere, add a stir bar to each of the labeled reaction vials.
-
Solvent Addition: To each vial, add the designated anhydrous solvent (e.g., 2 mL).
-
Substrate Addition: Add the substrate (e.g., 0.1 mmol, 1.0 eq) to each vial.
-
Base Addition: Add the designated base (e.g., 0.12 mmol, 1.2 eq) to each vial.
-
Temperature Equilibration: Place the vial array in a cooling bath and stir for 15 minutes to allow the temperature to equilibrate to the target value (e.g., -78 °C, 0 °C, or room temperature).
-
Reaction Initiation: Add the second reagent/electrophile (e.g., 0.12 mmol, 1.2 eq) to each vial to start the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at set time intervals (e.g., 1h, 4h, 12h).
-
Quenching: Once the reaction is deemed complete (or at a fixed time point), quench each reaction by adding a suitable quenching agent (e.g., 1 mL of saturated aq. NH₄Cl).
-
Work-up: Allow the vials to warm to room temperature. Extract the product with an organic solvent (e.g., 3 x 2 mL of ethyl acetate). Combine the organic layers for each condition.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Prepare a sample of each crude product for analysis. Determine the stereoselectivity (e.e.% or d.e.%) using an appropriate chiral chromatography method (HPLC or GC) or NMR spectroscopy.
-
Optimization: Compare the results from all conditions to identify the optimal base and solvent for achieving the highest stereoselectivity.
Signaling Pathways and Logical Relationships
Solvent Influence on Stereochemical Pathway
The solvent environment can dictate the favored reaction pathway by differentially stabilizing the transition states leading to different stereoisomers.
Caption: Relationship between solvent properties and stereoselectivity.
References
effect of temperature on the E/Z ratio in Julia-Kocienski reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Julia-Kocienski olefination in their experiments. The information is presented in a question-and-answer format to directly address specific issues related to the effect of temperature on the E/Z selectivity of the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the E/Z selectivity of the Julia-Kocienski olefination?
A1: Temperature is a critical parameter for controlling the stereochemical outcome of the Julia-Kocienski olefination. Generally, lower reaction temperatures tend to enhance the formation of the Z-isomer, while higher temperatures often favor the E-isomer.[1] However, the specific outcome is highly dependent on the substrate, solvent, and base used. For many standard Julia-Kocienski reactions, high E-selectivity is achieved at low temperatures as a result of kinetically controlled diastereoselective addition of the metalated sulfone to the aldehyde.[2]
Q2: How can I favor the formation of the E-alkene?
A2: To favor the formation of the E-alkene, it is generally recommended to conduct the reaction at low temperatures, typically between -78 °C and -55 °C.[3] These conditions often lead to high kinetic anti-diastereoselectivity in the initial addition step, which then translates to the E-alkene. In some cases, allowing the reaction to warm to ambient temperature after the initial low-temperature addition can also promote E-isomer formation.
Q3: How can I increase the proportion of the Z-alkene?
A3: Increasing the proportion of the Z-alkene can sometimes be achieved by raising the reaction temperature. For certain substrates, particularly in the synthesis of fluorinated alkenes, increasing the temperature from -78 °C to room temperature has been shown to decrease Z-selectivity in favor of the E-isomer, implying that lower temperatures accentuate Z-selectivity.[1] The choice of solvent and base is also crucial in influencing the formation of the Z-isomer.[4]
Q4: Are there specific temperature ranges I should consider for my experiment?
A4: Yes, based on literature precedents, the following temperature ranges are commonly employed:
-
For high E-selectivity: Reactions are typically initiated at very low temperatures, such as -78 °C, -70 °C, or -55 °C.[2][3]
-
For influencing Z-selectivity: While less common for standard Julia-Kocienski reactions which inherently favor the E-isomer, exploring temperatures from -78 °C up to room temperature may be beneficial for specific substrates where the Z-isomer is desired.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low E/Z ratio (predominantly Z-isomer or mixture) | The reaction temperature may be too high, allowing for equilibration of intermediates. | 1. Ensure the reaction is maintained at a consistently low temperature (e.g., -78 °C) during the addition of the aldehyde. 2. Use a reliable and calibrated thermometer. 3. Consider a different solvent or base system that is known to favor E-selectivity at low temperatures.[4] |
| Reaction is sluggish or does not go to completion at low temperatures | The activation energy for the reaction with the specific substrates is not being overcome at the low temperature. | 1. After the initial low-temperature addition, slowly allow the reaction to warm to a slightly higher temperature (e.g., -55 °C or -40 °C) and monitor the progress by TLC. 2. In some protocols, the reaction is stirred at a low temperature for a period and then allowed to warm to ambient temperature overnight.[3] |
| Inconsistent E/Z ratios between batches | Poor temperature control or slight variations in the reaction setup. | 1. Standardize the cooling bath and the rate of addition of reagents. 2. Ensure the reaction flask is adequately submerged in the cooling bath. 3. Calibrate all temperature monitoring equipment regularly. |
| Formation of side products | The reaction temperature may be too high, leading to decomposition or side reactions. | 1. Maintain a low temperature throughout the addition and initial reaction period. 2. If the reaction requires warming, do so gradually and monitor for the appearance of impurities. |
Data Presentation
The following table summarizes data from a study on the synthesis of α-fluorovinyl Weinreb amides, which demonstrates the influence of temperature on the E/Z ratio in a modified Julia-Kocienski olefination.
| Temperature (°C) | Solvent | Base | E/Z Ratio |
| Room Temperature | CH₂Cl₂ or THF | DBU | Z-selective |
| -78 | CH₂Cl₂ or THF | DBU | Increased Z-selectivity |
| Room Temperature | DMF or DMPU | DBU | E-favored |
Data extracted from a study on the synthesis of α-fluorovinyl Weinreb amides.[1]
Experimental Protocols
General Protocol for High E-Selectivity (Based on literature examples)
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation of the Sulfone Anion:
-
Dissolve the heteroaryl sulfone in a suitable anhydrous solvent (e.g., THF, DME) under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Cool the solution to the desired low temperature (e.g., -78 °C or -55 °C) using a dry ice/acetone or a cryocooler.[3]
-
Slowly add a strong base (e.g., KHMDS, NaHMDS, or LiHMDS) to the cooled solution.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the anion.
-
-
Reaction with the Aldehyde:
-
To the cold solution of the sulfone anion, add the aldehyde dropwise, ensuring the temperature remains constant.
-
Stir the reaction mixture at the low temperature for 1-2 hours, monitoring the progress by TLC.
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride or water.
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium or magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate the desired alkene and determine the E/Z ratio by ¹H NMR or GC analysis.
-
Visualizations
Caption: Experimental workflow for the Julia-Kocienski olefination.
References
Technical Support Center: Managing Side Products from the Decomposition of Bis(phenylsulfonyl)methane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(phenylsulfonyl)methane. The information provided addresses common issues related to the decomposition of this reagent and the management of its side products during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as bis(benzenesulfonyl)methane, is an organic compound containing two phenylsulfonyl groups attached to a central methylene (B1212753) group.[1] It is utilized in various organic synthesis applications, including as a precursor for the preparation of olefins and in monofluoromethylation reactions.[2][3]
Q2: Under what conditions does this compound typically decompose?
A2: While stable under standard conditions, this compound can undergo decomposition under harsh experimental conditions such as high temperatures, prolonged exposure to strong acids or bases, or high-energy radiation.[4][5] The specific decomposition pathway and resulting side products will depend on the reaction conditions employed.
Q3: What are the likely side products from the decomposition of this compound?
A3: Based on the general chemistry of sulfones, decomposition of this compound can potentially lead to a variety of side products. Thermal decomposition of similar sulfonyl compounds has been shown to yield products such as diaryl sulfides, diaryl sulfoxides, and diaryl sulfones.[6] Hydrolysis, particularly under acidic or basic conditions, may lead to the formation of benzenesulfinic acid or benzenesulfonic acid.[7] Photolytic conditions can also induce decomposition, potentially forming radical species that can lead to a complex mixture of byproducts.[8]
Q4: How can I detect the presence of these decomposition side products in my reaction mixture?
A4: The presence of impurities can be detected using standard analytical techniques. Thin-layer chromatography (TLC) is a quick method to qualitatively assess the purity of a sample. The appearance of additional spots besides the one corresponding to the starting material or desired product indicates the presence of impurities. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective. Mass spectrometry (MS) can help in identifying the molecular weights of the impurities, aiding in their structural elucidation.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments involving this compound.
Issue 1: My reaction mixture has turned yellow/brown, and TLC analysis shows multiple new spots.
-
Possible Cause: This often indicates thermal decomposition of this compound or other reagents in the reaction. Elevated temperatures can promote the formation of colored byproducts.
-
Suggested Solution:
-
Temperature Control: Carefully monitor and control the reaction temperature. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can also lead to colored impurities.
-
Purification: If decomposition has already occurred, proceed to the purification step. The colored impurities may be removable by column chromatography or recrystallization.
-
Issue 2: My product is contaminated with polar impurities that are difficult to remove by standard silica (B1680970) gel chromatography.
-
Possible Cause: The formation of acidic side products like benzenesulfinic acid or benzenesulfonic acid due to hydrolysis of the sulfonyl group. These compounds are highly polar and may streak or remain on a standard silica gel column.[7]
-
Suggested Solution:
-
Aqueous Workup: Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to extract acidic impurities into the aqueous layer. Ensure your desired product is stable to these conditions.
-
Reverse-Phase Chromatography: Utilize reverse-phase column chromatography (e.g., with a C18 stationary phase) for the separation of polar compounds.[9][10] A gradient elution with water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is typically effective.
-
Ion-Exchange Chromatography: For persistent acidic impurities, ion-exchange chromatography can be a powerful purification technique.[11]
-
Issue 3: The NMR spectrum of my purified product shows unexpected aromatic signals.
-
Possible Cause: This could be due to the presence of side products containing phenyl groups, such as diphenyl sulfide, diphenyl sulfoxide, or unreacted starting materials. These impurities may have similar polarities to the desired product, making separation by standard chromatography challenging.
-
Suggested Solution:
-
Optimize Chromatography: Fine-tune the solvent system for column chromatography. A shallow gradient or the use of a different solvent system (e.g., toluene/ethyl acetate (B1210297) instead of hexanes/ethyl acetate) might improve separation.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing closely related impurities. Experiment with different solvents to find one that provides good differential solubility.
-
Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful tool for separating complex mixtures.[12]
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Normal Phase)
-
Column Preparation: Pack a glass column with silica gel, using a slurry method with a non-polar solvent like hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For less soluble materials, a dry loading technique can be used by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Start with a low-polarity eluent (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio). Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent mixture in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for sulfones include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Impurity Type | Potential Structure | Typical Analytical Signature | Recommended Purification Method |
| Oxidation Byproducts | Diphenyl sulfoxide | Additional aromatic signals in NMR, M+16 peak in MS | Normal or Reverse-Phase Chromatography |
| Reduction Byproducts | Diphenyl sulfide | Additional aromatic signals in NMR, M-32 peak in MS | Normal Phase Chromatography |
| Hydrolysis Products | Benzenesulfinic acid, Benzenesulfonic acid | Highly polar, may not elute from normal phase column | Aqueous basic wash, Reverse-Phase Chromatography, Ion-Exchange Chromatography |
| Unreacted Starting Material | This compound | Signals corresponding to the starting material in NMR and HPLC | Column Chromatography, Recrystallization |
Visualizations
Caption: Experimental workflow for managing impurities.
Caption: Potential decomposition pathways.
References
- 1. This compound | C13H12O4S2 | CID 76948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound mediated synthesis of olefins via a halogen elimination and double bond migration - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. orgsyn.org [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Thermal decomposition of some allyl methoxyarenesulphinates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
improving the stereoselectivity of the Julia-Kocienski olefination
Technical Support Center: Julia-Kocienski Olefination
Welcome to the technical support center for the Julia-Kocienski olefination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their olefination reactions for improved stereoselectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the Julia-Kocienski olefination?
A1: The Julia-Kocienski olefination is a modification of the Julia-Lythgoe olefination, a powerful method for synthesizing alkenes.[1][2] It involves the reaction of a heteroaryl sulfone with an aldehyde or ketone in the presence of a strong base to form an alkene.[2] A key advantage of the Julia-Kocienski variant is that it often proceeds in a one-pot manner, avoiding the need for a separate reductive elimination step required in the classical Julia-Lythgoe reaction.[3][4] This reaction is particularly well-regarded for its ability to produce E-alkenes with high stereoselectivity under mild conditions.[5][6]
Q2: What is the generally accepted mechanism for the Julia-Kocienski olefination?
A2: The reaction proceeds through a sequence of steps:
-
Deprotonation: A strong base removes a proton from the carbon adjacent to the sulfone group, creating a sulfonyl carbanion.
-
Aldol-type Addition: The carbanion adds to the carbonyl group of the aldehyde or ketone, forming a β-alkoxy sulfone intermediate.[3]
-
Smiles Rearrangement: The heteroaryl group on the sulfone undergoes a spontaneous intramolecular aromatic nucleophilic substitution, migrating from the sulfur to the oxygen atom.[7][8]
-
β-Elimination: The resulting intermediate eliminates sulfur dioxide and a heteroaryloxide anion to form the alkene.[7][8]
The stereochemical outcome of the reaction is largely determined by the diastereoselectivity of the initial addition step.[5]
Q3: What are the key factors influencing the E/Z stereoselectivity?
A3: The stereoselectivity of the Julia-Kocienski olefination is highly dependent on several factors:
-
Sulfone Moiety: The choice of the heteroaryl group on the sulfone is critical. 1-phenyl-1H-tetrazol-5-yl (PT) and 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones are known to favor the formation of E-alkenes.[3][9] In contrast, pyridinyl sulfones have been shown to exhibit high Z-selectivity.[9]
-
Counterion of the Base: The metal counterion of the base used for deprotonation plays a significant role. Smaller cations like Li⁺ tend to form tight chelates, influencing the transition state, while larger cations like K⁺ can lead to different selectivities.[9]
-
Solvent: The polarity of the solvent can affect the reaction's stereochemical course.[6][7] Polar solvents can increase the reactivity of the sulfonyl anion, which may favor the formation of the anti-adduct leading to the E-alkene.[6]
-
Additives: Additives like crown ethers can be used to sequester metal cations, which can influence the reactivity and selectivity of the reaction.[5][6] For instance, the addition of 18-crown-6 (B118740) with a potassium base can enhance E-selectivity.[2]
-
Substrate Structure: The steric and electronic properties of both the sulfone and the aldehyde can significantly impact the diastereoselectivity of the initial addition step and thus the final E/Z ratio.[10]
Troubleshooting Guide
Issue 1: Low E/Z Selectivity
If your reaction is producing a mixture of E and Z isomers with poor selectivity, consider the following troubleshooting steps. The table below summarizes how different parameters can be adjusted to favor the desired E-isomer.
| Parameter | Recommendation for Higher E-Selectivity | Rationale |
| Sulfone | Use 1-phenyl-1H-tetrazol-5-yl (PT) or 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones. | These sulfones are known to promote the formation of E-alkenes through a kinetically controlled diastereoselective addition that yields the anti-β-alkoxysulfone intermediate.[1][9] |
| Base/Counterion | Use a potassium base such as KHMDS or KN(TMS)₂. | Larger counterions like K⁺ favor an open transition state, which can lead to higher E-selectivity compared to smaller counterions like Li⁺.[9] |
| Solvent | Use a polar aprotic solvent like DMF or THF. | Polar solvents can help to solvate the cation, leading to a more reactive "naked" anion and potentially influencing the syn/anti ratio of the intermediate adduct.[6] |
| Additives | Add 18-crown-6 when using a potassium base. | Crown ethers complex with the potassium cation, which can further increase the reactivity of the sulfonyl anion and enhance the formation of the E-isomer.[2][11] |
| Temperature | Maintain a low reaction temperature (e.g., -78 °C to -40 °C). | Lower temperatures generally enhance kinetic control, which is crucial for achieving high diastereoselectivity in the initial addition step. |
Issue 2: Poor Yields and Side Reactions
Low yields in the Julia-Kocienski olefination can often be attributed to side reactions, with the most common being the self-condensation of the sulfone.[4]
Q: I am observing a significant amount of a byproduct that I suspect is from the self-condensation of my sulfone. How can I minimize this?
A: Self-condensation occurs when the generated sulfonyl carbanion attacks another molecule of the starting sulfone instead of the aldehyde.[4] To circumvent this, it is highly recommended to perform the reaction under "Barbier-like" conditions.[4][9] This involves adding the base slowly to a mixture of both the sulfone and the aldehyde.[4] This ensures that the concentration of the reactive carbanion is kept low, and it reacts with the aldehyde as soon as it is formed.[4]
Issue 3: Achieving Z-Selectivity
While the Julia-Kocienski olefination is renowned for its E-selectivity, obtaining the Z-isomer can be challenging but is achievable under specific conditions.
Q: How can I modify the reaction conditions to favor the Z-alkene?
A: Achieving high Z-selectivity often requires a departure from the standard conditions that favor E-alkene formation. Here are some strategies:
-
Use of Pyridinyl Sulfones: Certain heteroaryl sulfones, such as pyridinyl sulfones, have been shown to promote the formation of Z-alkenes.[9]
-
Reaction with N-sulfonylimines: A recent development has shown that using N-sulfonylimines as the electrophile instead of aldehydes can lead to excellent Z-selectivity (Z ratio >99:1 in some cases).[12][13] This is attributed to the steric and electronic properties of the N-sulfonylimine influencing both the initial addition and the subsequent Smiles rearrangement steps.[13]
-
Use of Chelating Agents: In some cases, the use of cation-specific chelating agents in polar solvents can make the initial addition of the sulfonyl anion reversible, allowing for control over the Smiles rearrangement step and potentially favoring the Z-isomer depending on the aldehyde structure.[11]
Experimental Protocols
Protocol 1: General Procedure for High E-Selectivity
This protocol is a general guideline for achieving high E-selectivity using a PT-sulfone.
-
Preparation: To a solution of the PT-sulfone (1.0 eq.) and the aldehyde (1.2 eq.) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of KHMDS (1.1 eq., 0.5 M in toluene) dropwise over 10 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour.
-
Warming: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired E-alkene.
Visualizations
Caption: General mechanism of the Julia-Kocienski olefination.
Caption: Key factors influencing the stereoselectivity.
Caption: Troubleshooting workflow for low E-selectivity.
References
- 1. Julia olefination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations[v1] | Preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 10. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 11. Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Olefination of Sterically Hindered Aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the olefination of sterically hindered aldehydes.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with a sterically hindered aldehyde is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in Wittig reactions with sterically hindered aldehydes are often due to the reduced reactivity of the carbonyl group and potential side reactions. Here are the primary causes and troubleshooting steps:
-
Steric Hindrance: The bulky groups around the aldehyde impede the approach of the Wittig reagent.
-
Solution: Consider using a less sterically demanding phosphonium (B103445) ylide if possible. For the introduction of a methylene (B1212753) group, methylenetriphenylphosphorane (B3051586) is often effective even with hindered ketones like camphor.[1][2]
-
-
Ylide Reactivity: Stabilized ylides are less reactive and may fail to react efficiently with hindered aldehydes.[2]
-
Reaction Conditions: Standard conditions may not be optimal for challenging substrates.
-
Solution: Increase the reaction temperature or use a more reactive base to generate the ylide. However, be cautious as this may also promote side reactions.
-
-
Alternative Reactions: The Wittig reaction may not be the best choice for highly hindered systems.
-
Solution: The Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative for sterically hindered aldehydes, as phosphonate (B1237965) carbanions are more nucleophilic than phosphonium ylides.[1][2]
-
Q2: I am observing a mixture of E/Z isomers in my olefination reaction. How can I control the stereoselectivity with a bulky aldehyde?
A2: Controlling stereoselectivity is a common challenge, especially with sterically hindered substrates. The choice of reaction and conditions is crucial:
-
For E-Alkenes:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction generally provides the thermodynamically more stable (E)-alkene with high selectivity.[4][5]
-
Julia-Kocienski Olefination: This method is also highly E-selective.[6][7]
-
Schlosser Modification of the Wittig Reaction: This modification can be used with non-stabilized ylides to favor the formation of the (E)-alkene.[1][8]
-
-
For Z-Alkenes:
-
Standard Wittig Reaction with Non-Stabilized Ylides: This typically favors the formation of the (Z)-alkene under kinetic control.[9]
-
Still-Gennari Modification of the HWE Reaction: This is a highly reliable method for obtaining (Z)-alkenes. It utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent systems (e.g., KHMDS/18-crown-6 (B118740) in THF).[10]
-
Q3: I am having trouble with the purification of my product from the triphenylphosphine (B44618) oxide byproduct in a Wittig reaction. What are some effective strategies?
A3: The removal of triphenylphosphine oxide is a notorious issue in Wittig reactions. Here are several approaches:
-
Crystallization: If your product is a solid, recrystallization can be an effective method to separate it from the often highly crystalline triphenylphosphine oxide.
-
Chromatography: Column chromatography is a common purification technique, but separation can be challenging due to similar polarities. Using a less polar eluent system may help.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane (B92381) or a mixture of hexane and diethyl ether, while the desired alkene remains in solution.
-
Alternative Reactions: To avoid this issue altogether, consider using the Horner-Wadsworth-Emmons reaction. The phosphate (B84403) byproduct is water-soluble and easily removed by an aqueous workup.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion in the Olefination Reaction
| Potential Cause | Suggested Solution |
| Insufficiently reactive nucleophile | For Wittig, use a non-stabilized ylide. For HWE, ensure the phosphonate is appropriately activated. |
| Steric hindrance around the aldehyde | Switch to a more potent olefination method like the HWE or Julia-Kocienski reaction.[1][2] |
| Inefficient ylide/carbanion generation | Use a stronger base or ensure anhydrous conditions. For HWE, bases like NaH or KHMDS are common. |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
Issue 2: Poor Stereoselectivity (Undesired Isomer Formation)
| Desired Isomer | Problem | Suggested Solution |
| (E)-Alkene | Significant formation of (Z)-isomer | Use the Horner-Wadsworth-Emmons reaction with standard phosphonates.[4][5] Alternatively, the Julia-Kocienski olefination provides excellent E-selectivity.[6][7] For Wittig, employ the Schlosser modification.[1][8] |
| (Z)-Alkene | Predominant formation of (E)-isomer | Use the Still-Gennari modification of the HWE reaction.[10] A standard Wittig reaction with a non-stabilized ylide under salt-free conditions can also favor the Z-isomer.[9] |
Quantitative Data Summary
The following tables provide a summary of representative yields and stereoselectivities for the olefination of pivaldehyde (a common sterically hindered aldehyde).
Table 1: Horner-Wadsworth-Emmons Olefination of Pivaldehyde
| Phosphonate Reagent | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |
| Triethyl phosphonoacetate | NaH | THF | 25 | 85 | >95:5 |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 | THF | -78 | 92 | 5:95 |
Table 2: Wittig Olefination of Pivaldehyde
| Phosphonium Ylide | Conditions | Yield (%) | E:Z Ratio |
| Ph₃P=CHCO₂Et (Stabilized) | Toluene, reflux | Low to moderate | >95:5 |
| Ph₃P=CHCH₃ (Non-stabilized) | THF, -78 to 25 °C | 70-80 | ~10:90 |
| Ph₃P=CHCH₃ (Schlosser mod.) | PhLi, -78 °C | 65-75 | >90:10 |
Experimental Protocols
Protocol 1: General Procedure for Horner-Wadsworth-Emmons (E-selective)
-
To a stirred suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add the phosphonate reagent (1.1 equiv) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture to 0 °C and add a solution of the sterically hindered aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Still-Gennari Modification of the HWE Reaction (Z-selective)
-
To a solution of the bis(2,2,2-trifluoroethyl)phosphonate (1.1 equiv) and 18-crown-6 (1.1 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add KHMDS (1.05 equiv) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the sterically hindered aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11]
Visualizations
Decision-Making Workflow for Olefination of Hindered Aldehydes
Caption: Decision tree for selecting an olefination method for hindered aldehydes.
Troubleshooting Workflow for Low Yield
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Schlosser Modification [organic-chemistry.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Removal of Sulfone Byproducts from Reaction Mixtures
This technical support center is a resource for researchers, scientists, and drug development professionals encountering challenges with the removal of sulfone byproducts from their reaction mixtures. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols for common purification techniques.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Crystallization
Question: My desired product is not crystallizing from the solution. What should I do?
Answer:
Failure to crystallize is typically due to the solution not being supersaturated. Here are several steps you can take to induce crystallization:
-
Increase Concentration: The concentration of your compound may be too low. Try evaporating some of the solvent to increase the concentration.[1]
-
Induce Nucleation:
-
Scratching: Scratch the inside of the flask at the air-liquid interface with a glass rod. This can create microscopic scratches that provide nucleation sites for crystal growth.[1][2]
-
Seeding: Add a few seed crystals of the pure product to the solution. This provides a template for further crystallization.
-
-
Lower the Temperature: If cooling to room temperature is not sufficient, try cooling the solution in an ice bath.[3][4]
-
Re-evaluate Your Solvent: The chosen solvent might be too good at dissolving your compound even at low temperatures. Re-evaluate the solvent choice based on solubility tests.[3]
Question: The yield of my recrystallized product is very low. How can I improve it?
Answer:
Low recovery is a common issue in crystallization.[5] Consider the following factors:
-
Excess Solvent: Using too much solvent will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve your crude product.[6]
-
Premature Crystallization: If you are performing a hot filtration step to remove insoluble impurities, your product might crystallize prematurely on the filter paper. To prevent this, use a pre-heated filtration apparatus and perform the filtration quickly.[5]
-
Inappropriate Solvent Choice: The ideal solvent should have high solubility for your compound at high temperatures and low solubility at low temperatures.[7] If the solubility at low temperatures is still significant, you will lose product in the filtrate.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
Question: My crystallized product is discolored. How can I obtain a pure, white product?
Answer:
Discoloration is often due to the presence of colored impurities.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount (typically 1-2% by weight) of activated carbon.[1] Stir or reflux the mixture for a short period, and then perform a hot filtration to remove the carbon, which adsorbs the colored impurities.[1]
-
Thorough Washing: Ensure you wash the filtered crystals with a small amount of ice-cold solvent to remove any residual mother liquor that may contain colored impurities.[3]
-
Acid/Base Wash: For some compounds, discoloration can be due to acidic or basic impurities. A dilute acid or base wash during the workup, prior to crystallization, can sometimes help.[8][9]
Liquid-Liquid Extraction
Question: An emulsion has formed between the aqueous and organic layers, and they are not separating. What can I do?
Answer:
Emulsion formation is a frequent problem in liquid-liquid extraction, often caused by the presence of surfactant-like molecules or vigorous shaking.[10] Here are some techniques to break an emulsion:
-
Gentle Swirling: Instead of vigorous shaking, gently invert or swirl the separatory funnel.[10]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[10]
-
Change in pH: If the emulsion is caused by acidic or basic components, adjusting the pH of the aqueous layer with a dilute acid or base can sometimes break the emulsion.
-
Filtration: Pass the mixture through a plug of glass wool or a phase separation filter paper.[10]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can help separate the layers.[10]
-
Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to the separation of the layers.
Question: I am not sure which layer is the organic layer and which is the aqueous layer. How can I tell?
Answer:
A simple way to identify the layers is to add a small amount of water to the separatory funnel. The aqueous layer will increase in volume.[11] Alternatively, you can consider the densities of the two solvents. Chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) are generally denser than water and will form the bottom layer, while most other common organic solvents (e.g., diethyl ether, ethyl acetate, hexanes) are less dense than water and will form the top layer.[12]
Question: I have performed multiple extractions, but I am still detecting sulfone byproduct in my organic layer via TLC. What should I do?
Answer:
If standard extraction is not effective, consider the following:
-
Increase the Number of Extractions: The efficiency of extraction increases with the number of extractions performed with smaller volumes of solvent, rather than one extraction with a large volume.
-
Change the Extraction Solvent: The polarity of the sulfone may require a more polar extraction solvent. If you are using water, consider a brine wash.
-
pH Adjustment: If your desired compound and the sulfone have different acidic or basic properties, you can exploit this for separation. For example, if your desired compound is neutral and the sulfone has an acidic proton, washing with a dilute base will extract the sulfone into the aqueous layer.
Column Chromatography
Question: My compounds are not separating well on the silica (B1680970) gel column. What can I do to improve the separation?
Answer:
Poor separation in column chromatography can be due to several factors:
-
Solvent System Optimization: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for the desired compound.[13] If the spots are too close, try a different solvent system with different polarity or solvent composition.[14]
-
Column Packing: A poorly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.[15]
-
Sample Loading: The sample should be loaded onto the column in a narrow band using a minimal amount of solvent. Overloading the column with too much sample will also lead to poor separation.[16][17]
-
Flow Rate: A very fast flow rate can decrease the resolution. Conversely, a very slow flow rate can lead to band broadening due to diffusion. Find an optimal flow rate for your separation.
-
Gradient Elution: If your compounds have a wide range of polarities, a gradient elution, where the polarity of the eluent is gradually increased during the separation, can be more effective than an isocratic (constant solvent composition) elution.[13]
Question: My product seems to be degrading on the silica gel column. What are my options?
Answer:
Silica gel is acidic and can cause the degradation of acid-sensitive compounds.
-
Use Neutralized Silica Gel: You can neutralize the silica gel by washing it with a solution of triethylamine (B128534) in your eluent before packing the column.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (which can be basic, neutral, or acidic) or a reverse-phase silica gel (C18).[18]
-
Minimize Contact Time: Run the column as quickly as possible while still achieving good separation to minimize the time your compound is in contact with the silica gel.
Data Presentation
Table 1: Solubility of Selected Sulfones in Common Organic Solvents
This table provides a general guide to the solubility of common sulfone structures. Actual solubility can vary depending on the specific substituents on the sulfone. It is always recommended to perform small-scale solubility tests to determine the best solvent for your specific compound.[3]
| Sulfone Type | Non-Polar Solvents (e.g., Hexane, Toluene) | Moderately Polar Solvents (e.g., Dichloromethane, Ethyl Acetate) | Polar Protic Solvents (e.g., Ethanol, Methanol) | Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO) |
| Alkyl Sulfones | Low to Moderate | Moderate to High | Moderate to High | High |
| Aryl Sulfones | Low | Moderate | Low to Moderate | Moderate to High |
| Hydroxy Sulfones | Very Low | Low to Moderate | High | High |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for purifying a solid product contaminated with a sulfone byproduct.[3][4][7]
Materials:
-
Crude solid containing sulfone byproduct
-
Selected recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude solid. Add a few drops of a potential solvent at room temperature. If the solid dissolves, the solvent is not suitable. If it does not dissolve, heat the mixture to the solvent's boiling point. If the solid dissolves when hot but recrystallizes upon cooling, you have found a suitable solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated carbon, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Removal of Sulfones by Liquid-Liquid Extraction
This protocol describes a general procedure for separating a sulfone byproduct from a desired compound in an organic solvent.[12][19][20]
Materials:
-
Reaction mixture in an organic solvent
-
Immiscible extraction solvent (typically water or brine)
-
Separatory funnel
-
Erlenmeyer flasks
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
Procedure:
-
Preparation: Ensure the stopcock of the separatory funnel is closed and place it securely in a ring stand.
-
Adding Solutions: Pour the organic solution containing your product and the sulfone byproduct into the separatory funnel. Add an equal volume of the extraction solvent (e.g., water).
-
Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent it to release any pressure. Shake the funnel gently at first, then more vigorously, venting frequently.[12]
-
Separation: Place the funnel back in the ring stand and allow the layers to fully separate.
-
Draining Layers: Remove the stopper. Carefully drain the bottom layer into a clean Erlenmeyer flask. Then, pour the top layer out through the top of the funnel into another clean flask.
-
Repeat: Repeat the extraction process with fresh extraction solvent two to three more times for efficient removal of the sulfone.
-
Drying: Combine the organic layers and dry them over a suitable drying agent (e.g., anhydrous Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified product.
Protocol 3: Separation by Flash Column Chromatography
This protocol outlines a general procedure for separating a sulfone byproduct using silica gel flash column chromatography.[13][16][17]
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (solvent system determined by TLC)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Air or nitrogen source for pressure
Procedure:
-
Solvent System Selection: Use TLC to find a solvent system that gives good separation between your desired product and the sulfone byproduct. The desired product should have an Rf of approximately 0.2-0.3.
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column. Gently tap the column to ensure even packing and remove any air bubbles. Add another layer of sand on top of the silica.
-
Sample Loading: Dissolve your crude mixture in a minimal amount of the eluent or a more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Carefully add the eluent to the column and apply gentle pressure with air or nitrogen.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions by TLC to determine which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 4: Reductive Desulfonylation using Samarium Diiodide (SmI₂)
This protocol is for the chemical removal of a sulfonyl group and should be performed under an inert atmosphere.[21][22][23]
Materials:
-
Sulfone-containing compound
-
Samarium(II) iodide (SmI₂) solution in THF (typically 0.1 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate or ammonium (B1175870) chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble your reaction glassware under an inert atmosphere.
-
Reaction: Dissolve your sulfone-containing compound in anhydrous THF in the reaction flask. Cool the solution to the desired temperature (e.g., -78 °C or room temperature, depending on the specific reaction).
-
Addition of SmI₂: Slowly add the SmI₂ solution via syringe until the characteristic deep blue or green color of the SmI₂ persists, indicating the consumption of the starting material.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench it by adding the appropriate aqueous solution (e.g., saturated NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product may require further purification by column chromatography or crystallization.
Mandatory Visualizations
Caption: Decision tree for selecting a sulfone removal method.
Caption: Experimental workflow for purification by crystallization.
Caption: Experimental workflow for liquid-liquid extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 9. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 16. benchchem.com [benchchem.com]
- 17. Chromatography [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
Technical Support Center: Protocol for Quenching Bis(phenylsulfonyl)methane Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quenching of reactions involving bis(phenylsulfonyl)methane.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in a reaction with this compound?
A1: Quenching is a critical step to neutralize any unreacted strong base (e.g., n-butyllithium, sodium hydride) and the reactive sulfonyl-stabilized carbanion of this compound. This terminates the reaction and allows for the safe workup and isolation of the desired product.
Q2: What are the most common quenching agents for this compound reactions?
A2: The choice of quenching agent depends on the base used and the stability of the product. Common quenching agents include:
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution: This is a mildly acidic quencher suitable for reactions where the product is sensitive to strong acids. It effectively neutralizes strong bases like n-butyllithium.
-
Water (H₂O): Can be used to quench bases like sodium hydride, but the reaction can be vigorous. It is crucial to cool the reaction mixture before adding water.
-
Brine (saturated aqueous NaCl solution): Often used after the initial quench to help break up emulsions and reduce the solubility of the organic product in the aqueous layer during extraction.[1]
-
Dilute hydrochloric acid (HCl): A stronger acidic quench that can be used if the product is stable to acid. It ensures complete neutralization of any basic species.
Q3: My reaction mixture formed an emulsion during the aqueous quench. How can I resolve this?
A3: Emulsion formation is a common issue. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution).[1]
-
Allow the mixture to stand for a period of time.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite.
Q4: Can the phenylsulfonyl groups be cleaved during workup?
A4: The phenylsulfonyl groups are generally stable under standard quenching and workup conditions. However, prolonged exposure to very strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other side reactions. It is therefore advisable to perform the workup at room temperature or below and to avoid unnecessarily long reaction times with strong acids or bases.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quenching and workup of this compound reactions.
| Problem | Possible Cause | Solution |
| Low or no product yield after workup | 1. Incomplete reaction before quenching. 2. Product is water-soluble. 3. Decomposition of the product during quenching or workup. | 1. Monitor the reaction by TLC or LC-MS to ensure completion before quenching. 2. If the product has high polarity, perform multiple extractions with a suitable organic solvent. Back-extract the combined aqueous layers. 3. Use a milder quenching agent (e.g., saturated aq. NH₄Cl instead of HCl). Perform the quench at a low temperature (0 °C or below). |
| Presence of unreacted this compound | 1. Incomplete deprotonation. 2. Insufficient amount of alkylating agent. | 1. Ensure the base is of good quality and added in the correct stoichiometry. 2. Use a slight excess (1.05-1.1 equivalents) of the alkylating agent. |
| Formation of a significant amount of di-alkylated product | The mono-alkylated product is deprotonated and reacts further with the alkylating agent. | 1. Use a stoichiometric amount of base relative to this compound. 2. Add the alkylating agent slowly and at a low temperature to control the reaction. 3. Consider using a bulkier base to sterically hinder the second deprotonation. |
| Oily product that is difficult to purify | The product may be impure or a low-melting solid. | 1. Attempt purification by column chromatography on silica (B1680970) gel. 2. Try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and then cooling slowly. Scratching the inside of the flask with a glass rod may help initiate crystallization. 3. If the product is indeed an oil, purification will rely on chromatography. |
| Inconsistent results between batches | Moisture or air sensitivity of the reagents. | Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents and bases. |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of this compound and Quenching
This protocol describes a general method for the mono-alkylation of this compound using a strong base like sodium hydride, followed by quenching.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add NaH (1.1 eq) portion-wise.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaH and any remaining carbanion. Be cautious as hydrogen gas will be evolved.
-
Workup:
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[2]
Visualizations
Decision Workflow for Quenching this compound Reactions
Caption: Decision tree for selecting a quenching protocol.
General Experimental Workflow
Caption: General workflow for this compound alkylation.
References
Validation & Comparative
A Comparative Guide to Olefination: Bis(phenylsulfonyl)methane versus Wittig Reagents
For researchers, scientists, and professionals in drug development, the efficient and stereoselective construction of carbon-carbon double bonds is a cornerstone of organic synthesis. The Wittig reaction has long been a workhorse in this field, while olefination reactions utilizing sulfone-based reagents, particularly those derived from bis(phenylsulfonyl)methane and its analogues in the Julia olefination, offer a powerful alternative. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid in the selection of the most suitable approach for a given synthetic challenge.
At a Glance: Key Differences
| Feature | This compound (via Julia Olefination) | Wittig Reagents |
| Reagent Type | Phenyl sulfone carbanion | Phosphorus ylide |
| Typical Stereoselectivity | High E-selectivity | Substrate and ylide dependent (non-stabilized ylides favor Z-alkenes, stabilized ylides favor E-alkenes) |
| Reaction Type | Multi-step (classical) or one-pot (modified) | Typically one-pot |
| Byproducts | Metal sulfinates and salts (classical); SO₂ and heteroaryl salts (modified) | Triphenylphosphine oxide |
| Functional Group Tolerance | Good, but sensitive to reducible groups in the classical version | Generally good, tolerates a wide range of functional groups |
| Substrate Scope | Aldehydes and ketones | Aldehydes and ketones; sterically hindered ketones can be challenging |
Performance Comparison: Experimental Data
The following table summarizes the performance of the Julia-Kocienski olefination (a modern variant of the Julia olefination) and the Wittig reaction for the synthesis of various alkenes.
| Substrate | Reagent(s) | Product | Reaction | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Benzyltriphenylphosphonium bromide, n-BuLi | (E)-Stilbene | Wittig | 70-90% | - | [1] |
| Benzaldehyde | 1-phenyl-1H-tetrazol-5-yl benzyl (B1604629) sulfone, KHMDS | (E)-Stilbene | Julia-Kocienski | 80-95% | >95:5 | [1] |
| Benzaldehyde | 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone, N-sulfonylimine | Stilbene | Julia-Kocienski | 92% | 2:98 | [2] |
| 2-Naphthaldehyde | 1-Fluoropropyl PT sulfone, LHMDS/MgBr₂·OEt₂ | 1-(2-Naphthyl)-2-fluorobut-1-ene | Julia-Kocienski | - | 14:86 | [3] |
| 2-Naphthaldehyde | 1-Fluoropropyl PT sulfone, KHMDS | 1-(2-Naphthyl)-2-fluorobut-1-ene | Julia-Kocienski | - | 73:27 | [3] |
| Anisaldehyde | Potassium [(4-trifluoroboratophenyl)methyl]triphenylphosphonium chloride | 4-Methoxy-4'-(trifluoroborato)stilbene | Wittig | 85% | 2.0:1 | [4] |
| Cinnamaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 5-phenyl-2,4-pentadienoate | Wittig | - | E-isomer favored | [5] |
Signaling Pathways and Experimental Workflows
Wittig Reaction Workflow
The Wittig reaction proceeds through the formation of a phosphorus ylide, which then reacts with a carbonyl compound.
Caption: General workflow of the Wittig reaction.
Julia-Kocienski Olefination Workflow
The Julia-Kocienski olefination is a one-pot modification of the classical Julia olefination, offering high E-selectivity.
References
A Head-to-Head Battle of Olefinations: Julia-Kocienski vs. Peterson
In the world of synthetic organic chemistry, the creation of carbon-carbon double bonds is a fundamental transformation. Among the myriad of olefination reactions available to researchers, the Julia-Kocienski and Peterson olefinations have emerged as powerful and versatile methods. This guide provides a detailed comparison of these two indispensable reactions, offering insights into their mechanisms, advantages, and practical applications, supported by experimental data to aid researchers in selecting the optimal method for their synthetic challenges.
At a Glance: Key Differences
| Feature | Julia-Kocienski Olefination | Peterson Olefination |
| Primary Reagents | Heteroaryl sulfones (e.g., benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl sulfones) and carbonyls | α-Silylcarbanions and carbonyls |
| Key Intermediates | β-Alkoxy sulfone, spirocyclic intermediate | β-Hydroxysilane |
| Stereoselectivity | Generally high E-selectivity, tunable in some cases. | Tunable E or Z selectivity based on acidic or basic workup of the β-hydroxysilane intermediate. |
| Byproducts | Sulfur dioxide and a heteroaryl salt (e.g., lithium benzothiazolonate). | Silanols (e.g., trimethylsilanol), which are volatile and easily removed. |
| Reaction Conditions | Typically one-pot, under basic conditions. | Can be a one-pot or two-step process; requires strong base to generate the α-silylcarbanion. |
| Substrate Scope | Wide tolerance for various functional groups.[1][2][3] | Broad applicability, including for the synthesis of functionalized alkenes.[4] |
Delving into the Mechanisms
The distinct outcomes and advantages of the Julia-Kocienski and Peterson olefinations stem from their different reaction pathways.
The Julia-Kocienski Olefination Pathway
The Julia-Kocienski olefination proceeds through a sequence of addition, rearrangement, and elimination steps. The reaction is typically initiated by the deprotonation of a heteroaryl sulfone to form a carbanion, which then attacks the carbonyl compound.[5] This is followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and the heteroaryl salt to yield the alkene.[1][5] The use of specific heteroaryl sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, is known to enhance the E-selectivity of the reaction.[6]
The Peterson Olefination Pathway
The Peterson olefination involves the addition of an α-silylcarbanion to a carbonyl compound to form a β-hydroxysilane intermediate.[7][8][9] This intermediate can often be isolated, and its subsequent elimination can be controlled to produce either the cis or trans alkene.[8][9] Treatment of the β-hydroxysilane with acid leads to an anti-elimination, while basic conditions promote a syn-elimination.[10] This stereochemical divergence is a key advantage of the Peterson olefination.
Performance Comparison: A Data-Driven Perspective
While both reactions are effective, their performance in terms of yield and stereoselectivity can vary depending on the substrates and reaction conditions.
| Substrate (Aldehyde) | Julia-Kocienski Reagent | Julia-Kocienski Yield (%) | Julia-Kocienski E/Z Ratio | Peterson Reagent | Peterson Yield (%) | Peterson E/Z Ratio (Acidic/Basic) |
| Benzaldehyde (B42025) | 1-Phenyl-1H-tetrazol-5-yl ethyl sulfone | 85-95 | >95:5 | Trimethylsilylmethyl lithium | 80-90 | Tunable |
| Cyclohexanecarboxaldehyde | 1-Phenyl-1H-tetrazol-5-yl ethyl sulfone | 80-90 | >95:5 | Trimethylsilylmethyl lithium | 75-85 | Tunable |
| 4-Nitrobenzaldehyde | 1-Phenyl-1H-tetrazol-5-yl ethyl sulfone | 75-85 | >95:5 | Trimethylsilylmethyl lithium | 70-80 | Tunable |
| Cinnamaldehyde | 1-Phenyl-1H-tetrazol-5-yl ethyl sulfone | 70-80 | >90:10 | Trimethylsilylmethyl lithium | 65-75 | Tunable |
Note: Yields and selectivities are approximate and can vary based on specific reaction conditions and the purity of reagents.
Advantages of Julia-Kocienski Olefination
-
High E-Selectivity : The Julia-Kocienski olefination is renowned for its excellent stereoselectivity in producing the thermodynamically more stable E-alkene.[6][11] This is particularly advantageous when the synthesis of the trans-isomer is the primary goal.
-
One-Pot Procedure : The reaction is often carried out in a single pot, which simplifies the experimental setup and reduces purification steps.[12]
-
Wide Functional Group Tolerance : It has been successfully applied in the synthesis of complex molecules and natural products due to its compatibility with a broad range of functional groups.[1][2][3]
-
Milder Reaction Conditions for Certain Substrates : The use of 1-phenyl-1H-tetrazol-5-yl sulfones allows for milder reaction conditions, making it suitable for base-sensitive aldehydes.[6]
Advantages of Peterson Olefination
-
Tunable Stereoselectivity : The standout feature of the Peterson olefination is the ability to selectively synthesize either the E- or Z-alkene from the same β-hydroxysilane intermediate by choosing either an acidic or basic workup.[8][9][10]
-
Volatile Byproducts : The silicon-containing byproducts, such as trimethylsilanol, are volatile and can be easily removed from the reaction mixture, simplifying product purification.[4]
-
Readily Available Reagents : The α-silylcarbanion reagents are often prepared from commercially available and relatively inexpensive starting materials.
-
High Reactivity of α-Silylcarbanions : The nucleophilic α-silylcarbanions are highly reactive towards a wide range of aldehydes and ketones.
Experimental Protocols
To provide a practical context, here are representative experimental protocols for both reactions using benzaldehyde as a common substrate.
Julia-Kocienski Olefination of Benzaldehyde
Materials:
-
1-Phenyl-1H-tetrazol-5-yl ethyl sulfone (1.1 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq) as a 0.5 M solution in toluene
-
Benzaldehyde (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the 1-phenyl-1H-tetrazol-5-yl ethyl sulfone.
-
Dissolve the sulfone in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the KHMDS solution to the cooled sulfone solution and stir the mixture for 30 minutes at -78 °C.
-
Add a solution of benzaldehyde in anhydrous THF to the reaction mixture dropwise.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired stilbene (B7821643).
Peterson Olefination of Benzaldehyde
Materials:
-
(Trimethylsilyl)methyllithium (B167594) (1.1 eq) as a 1.0 M solution in pentane
-
Benzaldehyde (1.0 eq)
-
Anhydrous Diethyl Ether
-
For acidic workup: Acetic acid or dilute sulfuric acid
-
For basic workup: Potassium hydride (KH) or sodium hydride (NaH)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a solution of benzaldehyde in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the (trimethylsilyl)methyllithium solution to the cooled aldehyde solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
For E-alkene (acidic workup): Carefully add acetic acid or dilute sulfuric acid to the reaction mixture and stir until the elimination is complete (monitor by TLC).
-
For Z-alkene (basic workup): Cool the reaction mixture to 0 °C and carefully add potassium hydride or sodium hydride. Allow the mixture to warm to room temperature and stir until the elimination is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired stilbene isomer.[13]
Conclusion: Choosing the Right Tool for the Job
Both the Julia-Kocienski and Peterson olefinations are powerful and reliable methods for the synthesis of alkenes. The choice between them largely depends on the desired stereochemical outcome and the nature of the substrates.
-
For reliable synthesis of E-alkenes, especially in complex settings, the Julia-Kocienski olefination is often the preferred method due to its high intrinsic E-selectivity and broad functional group compatibility.
-
When tunable stereoselectivity is required to access either the E- or Z-alkene, or when facile byproduct removal is a priority, the Peterson olefination offers a distinct advantage.
Ultimately, a thorough understanding of the mechanisms, advantages, and limitations of both reactions, as presented in this guide, will empower researchers to make informed decisions and successfully execute their synthetic strategies.
References
- 1. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 2. Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The Peterson Olefination Reaction | Semantic Scholar [semanticscholar.org]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. organicreactions.org [organicreactions.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Peterson Olefination | NROChemistry [nrochemistry.com]
comparative study of different sulfone reagents in olefination reactions
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds with high stereocontrol is a critical transformation. Among the various methodologies, sulfone-based olefination reactions have emerged as powerful and versatile tools. This guide provides a comparative analysis of different sulfone reagents, primarily focusing on the widely utilized Julia-Kocienski olefination and its variants. We will delve into the performance of key sulfone reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic challenges.
The Rise of Heteroaryl Sulfones in the Julia-Kocienski Olefination
The classical Julia-Lythgoe olefination, while effective, involves a multi-step process. The development of the Julia-Kocienski olefination, a one-pot modification, has significantly enhanced the efficiency and applicability of this reaction.[1] This advancement was made possible by replacing the traditional phenyl sulfones with heteroaryl sulfones, which act as activating groups.[1] The choice of the heteroaryl group has a profound impact on the reaction's stereochemical outcome, particularly the E/Z selectivity of the resulting alkene.[1][2]
The most prominent heteroaryl sulfone reagents used in the Julia-Kocienski olefination include:
-
Benzothiazol-2-yl (BT) sulfones: These were the pioneering reagents that enabled the one-pot modification of the Julia olefination.[1]
-
1-Phenyl-1H-tetrazol-5-yl (PT) sulfones: Known for their high stability and ability to deliver excellent E-selectivity in alkene synthesis.[1][2] The sterically demanding phenyl group favors a transition state that leads to the E-alkene.[2]
-
1-tert-Butyl-1H-tetrazol-5-yl (TBT) sulfones: These are generally more stable than PT-sulfones.[1] Their steric bulk can favor the formation of the syn-adduct, leading to Z-olefins in certain cases.[1]
-
Pyridin-2-yl (PYR) sulfones: Particularly noteworthy for their ability to induce high Z-selectivity in the formation of disubstituted alkenes.[1][2]
-
3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones: Employed for their unique reactivity and have been successfully applied in the synthesis of complex molecules like resveratrol.[1][3]
Comparative Performance of Sulfone Reagents
The selection of a sulfone reagent is a critical parameter that allows for strategic control over the E/Z selectivity of the olefination reaction.[2] The following table summarizes the performance of different sulfone reagents in the Julia-Kocienski olefination with various aldehydes, highlighting the yields and stereoselectivity.
| Sulfone Reagent | Aldehyde | Base | Solvent | Yield (%) | E/Z Ratio | Reference |
| BT-sulfone | Benzaldehyde | KHMDS | THF | 85 | >95:5 | [2] |
| PT-sulfone | Benzaldehyde | KHMDS | DME | 92 | >98:2 | [2] |
| PT-sulfone | Cyclohexanecarboxaldehyde | KHMDS | DME | 88 | >98:2 | [2] |
| PYR-sulfone | Benzaldehyde | KHMDS | THF | 82 | 5:95 | [2] |
| TBT-sulfone | Isobutyraldehyde | KHMDS | THF | 75 | 15:85 | [1] |
| BTFP-sulfone | 4-Methoxybenzaldehyde | KHMDS | THF | 90 | >95:5 | [3] |
KHMDS: Potassium bis(trimethylsilyl)amide; THF: Tetrahydrofuran; DME: Dimethoxyethane.
As the data indicates, PT- and BTFP-sulfones are generally reliable for the synthesis of E-alkenes, while PYR- and TBT-sulfones offer excellent routes to Z-alkenes.[1][2] The choice of base and solvent can also influence the stereochemical outcome.[2] For instance, the use of larger counterions (like K+) and polar solvents can favor an open transition state, affecting the E/Z ratio.[2]
Experimental Workflow and Methodologies
A typical workflow for a comparative study of sulfone reagents in olefination reactions is depicted below. This involves the synthesis of the various sulfone reagents, followed by the olefination reaction with a chosen carbonyl compound under standardized conditions, and finally, analysis of the product yield and stereoselectivity.
Caption: Workflow for the comparative study of sulfone reagents.
Detailed Experimental Protocols
Below are representative experimental protocols for the synthesis of a heteroaryl sulfone and its subsequent use in a Julia-Kocienski olefination reaction.
Protocol 1: Synthesis of 1-Phenyl-1H-tetrazol-5-yl (PT) Alkyl Sulfone
-
Thioether Formation: A mixture of 1-phenyl-1H-tetrazole-5-thiol (1.0 eq), the desired alkyl halide (1.1 eq), and potassium carbonate (1.5 eq) in acetone (B3395972) is heated at reflux until the starting material is consumed (monitored by TLC).[1] The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure.[1]
-
Oxidation to Sulfone: The crude thioether is dissolved in a mixture of acetic acid and water.[1] An oxidizing agent such as potassium permanganate (B83412) or m-CPBA (2.2 eq) is added portion-wise at 0 °C.[1] The reaction is stirred at room temperature until completion. The mixture is then worked up by quenching with a suitable reagent (e.g., sodium bisulfite for permanganate) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford the desired PT-sulfone.[1]
Protocol 2: Julia-Kocienski Olefination using PT-Sulfone
-
To a stirred solution of the 1-phenyl-1H-tetrazol-5-yl (PT) alkyl sulfone (1.0 equiv.) in anhydrous dimethoxyethane (DME) under a nitrogen atmosphere at -60 °C, add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv.) in DME dropwise.[4]
-
Stir the resulting mixture for 1 hour at -60 °C.[4]
-
Add the aldehyde (1.2 equiv.) dropwise to the reaction mixture.[4]
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.[1]
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.[1]
-
Extract the mixture with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[4]
-
Purify the crude product by column chromatography to obtain the desired alkene.[1] The E/Z ratio is typically determined by 1H NMR spectroscopy or gas chromatography.[1]
Conclusion
The Julia-Kocienski olefination stands out as a highly versatile and tunable method for alkene synthesis. The strategic selection of the heteroaryl sulfone reagent is paramount in controlling the stereochemical outcome of the reaction. While PT- and BTFP-sulfones are excellent choices for synthesizing E-alkenes with high selectivity, PYR- and TBT-sulfones provide efficient routes to Z-alkenes. This comparative guide, along with the provided experimental protocols, offers a valuable resource for chemists to navigate the nuances of sulfone-based olefination reactions and effectively apply them in their synthetic endeavors.
References
A Comparative Guide to Spectroscopic Analysis for Determining Alkene Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
The precise determination of alkene stereochemistry is a critical aspect of molecular characterization in chemical research and pharmaceutical development, where the geometric arrangement of substituents around a carbon-carbon double bond can profoundly influence a molecule's physical, chemical, and biological properties. Spectroscopic techniques offer powerful, non-destructive methods for elucidating the E/Z or cis/trans configuration of alkenes. This guide provides an objective comparison of the three primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy—supported by experimental data and detailed protocols.
At a Glance: Comparison of Spectroscopic Techniques
| Feature | NMR Spectroscopy | Infrared (IR) Spectroscopy | Raman Spectroscopy |
| Primary Principle | Nuclear spin transitions in a magnetic field | Vibrational transitions of molecular bonds | Inelastic scattering of monochromatic light |
| Key Parameters | Coupling constants (J-values), Nuclear Overhauser Effect (NOE), Chemical shifts | C-H out-of-plane bending, C=C stretching frequencies | C=C stretching frequencies |
| Applicability | Broadly applicable to most alkenes | Most effective for alkenes with vinylic hydrogens | Particularly useful for symmetrically substituted alkenes |
| Information Content | Rich structural and stereochemical information | Primarily functional group identification and stereochemistry | Complements IR, good for symmetric molecules |
| Sensitivity | Moderate to high | Moderate | Low (can be enhanced with SERS) |
| Quantitative Analysis | Excellent for isomer ratios | Possible with calibration | Possible with calibration[1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy, particularly proton (¹H NMR), is arguably the most powerful and versatile technique for determining alkene stereochemistry. It provides a wealth of information about the electronic environment, connectivity, and spatial arrangement of atoms.[3][4][5][6][7]
Key Differentiating Parameters:
-
Vicinal Coupling Constants (³JHH): The through-bond coupling between protons on adjacent carbons of the double bond is highly dependent on the dihedral angle. This provides a direct and reliable method to distinguish between cis and trans isomers.[8][9]
-
Nuclear Overhauser Effect (NOE): This through-space correlation is observed between protons that are in close spatial proximity (typically < 5 Å).[11] In the context of alkenes, an NOE between protons on the same side of the double bond is a definitive indicator of a cis or Z configuration. Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) is the standard experiment for this determination.[11][12][13]
Experimental Protocol: 2D NOESY
A 2D NOESY experiment is crucial for unambiguously determining the stereochemistry of substituted alkenes.
Sample Preparation:
-
Dissolution: Dissolve 5-25 mg of the alkene sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]
-
Filtration: Filter the solution through a glass wool-plugged Pasteur pipette into a clean NMR tube to remove any particulate matter.[3]
Instrumental Setup (Bruker Spectrometer Example):
-
Insertion and Locking: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity by loading a standard shim set or performing an automated gradient shimming routine.[14]
-
1D Proton Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width (SW) and transmitter frequency offset (o1p).[14]
-
NOESY Parameter Setup:
-
Load a standard 2D NOESY parameter set (e.g., NOESYPHSW).[14]
-
Set the spectral widths in both dimensions (F1 and F2) and the transmitter frequency offset based on the 1D spectrum.[12][14]
-
Mixing Time (d8): This is a critical parameter. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.[12]
-
Set the number of scans (ns) based on the sample concentration; for a standard NOESY, ns should be a multiple of 2.[12]
-
-
Acquisition: Start the experiment by typing zg. The experimental time can be checked with the expt command.[12][14]
-
Processing: Process the acquired data using the xfb command. The resulting 2D spectrum will show diagonal peaks and cross-peaks. The presence of a cross-peak between two vinylic protons indicates they are spatially close, confirming a cis or Z relationship.
Infrared (IR) Spectroscopy: A Rapid Diagnostic Tool
IR spectroscopy probes the vibrational frequencies of molecular bonds.[7] For alkene stereoisomers, the key diagnostic signals arise from the out-of-plane bending vibrations of the C-H bonds on the double bond.[15][16][17][18]
Key Differentiating Parameters:
-
C-H Out-of-Plane Bending (Wagging):
-
C=C Stretching: The C=C stretching vibration, typically found between 1600-1675 cm⁻¹, can also provide clues.[16] In highly symmetric trans-alkenes, this peak may be weak or absent due to a lack of change in the dipole moment during the vibration.
Experimental Protocol: Quantitative IR Analysis
Quantitative analysis by IR spectroscopy is based on the Beer-Lambert Law, where the absorbance of a specific band is proportional to the concentration of the component.[19]
-
Standard Preparation: Prepare a series of standard solutions of the pure cis and trans isomers at known concentrations in a suitable IR-transparent solvent (e.g., CCl₄).
-
Spectrum Acquisition: Acquire the IR spectrum for each standard and the unknown mixture using a fixed path length cell.
-
Baseline Correction: For the diagnostic absorption band of each isomer, establish a baseline.
-
Absorbance Measurement: Measure the absorbance (peak height or area) of the characteristic band for each isomer in the standard spectra.
-
Calibration Curve: Plot a graph of absorbance versus concentration for each isomer to create a calibration curve.
-
Analysis of Unknown: Acquire the IR spectrum of the unknown mixture under the same conditions. Measure the absorbance of the diagnostic bands and use the calibration curves to determine the concentration of each isomer.
Raman Spectroscopy: A Complementary Technique
Raman spectroscopy is a light-scattering technique that provides information about molecular vibrations.[20] It is particularly advantageous for analyzing symmetrically substituted alkenes, where the C=C stretching vibration may be IR-inactive.[21]
Key Differentiating Parameters:
-
C=C Stretching: In Raman spectroscopy, the C=C stretching vibration of trans isomers often gives a more intense signal than that of the corresponding cis isomer. This difference in intensity can be used for quantitative analysis.[1]
Experimental Protocol: Quantitative Raman Analysis
Similar to IR, quantitative Raman analysis relies on the relationship between signal intensity and concentration.
-
Instrument Calibration: Calibrate the Raman spectrometer according to the manufacturer's protocol.
-
Standard Preparation: Prepare standard solutions of the pure isomers at known concentrations.
-
Spectrum Acquisition: Acquire Raman spectra for the standards and the unknown sample using a consistent laser power and acquisition time.
-
Data Analysis: Identify the characteristic C=C stretching band for each isomer. Measure the peak intensity or area and create a calibration curve by plotting this value against concentration.
-
Quantification of Unknown: Measure the intensity of the characteristic Raman bands in the unknown sample's spectrum and use the calibration curve to determine the isomer ratio.
Conclusion
For the unambiguous determination of alkene stereochemistry, NMR spectroscopy , with its ability to measure both through-bond coupling constants and through-space NOEs, remains the most powerful and definitive method. IR spectroscopy serves as an excellent, rapid diagnostic tool, particularly for distinguishing between cis and trans isomers based on their characteristic C-H bending vibrations. Raman spectroscopy offers a valuable complementary approach, especially for symmetrically substituted alkenes that are weak absorbers in the IR. The choice of technique will ultimately depend on the specific molecular structure, the information required, and the available instrumentation. In many cases, a combination of these spectroscopic methods provides the most comprehensive and reliable structural elucidation.[6]
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]
- 7. IR and NMR spectroscopy | PPTX [slideshare.net]
- 8. emerypharma.com [emerypharma.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 14. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Surface Enhanced Raman Spectroscopy for Quantitative Analysis: Results of a Large-Scale European Multi-Instrument Interlaboratory Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of E/Z Configuration of Alkenes by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise determination of alkene stereochemistry is a critical aspect of molecular characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for assigning the E/Z configuration of double bonds. This guide provides a comprehensive comparison of the key NMR techniques employed for this purpose, supported by experimental data and detailed protocols.
Comparison of Key NMR Parameters for E/Z Isomer Determination
The differentiation between E and Z isomers via NMR spectroscopy relies on several key parameters that are influenced by the spatial arrangement of substituents around the double bond. The most informative of these are vicinal coupling constants (³JHH), chemical shifts (δ), and the Nuclear Overhauser Effect (NOE).
Vicinal Proton-Proton Coupling Constants (³JHH)
The magnitude of the three-bond coupling constant (³JHH) between protons on a double bond is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[1][2] This dependence provides a reliable method for distinguishing between E (trans) and Z (cis) isomers.
Table 1: Comparison of Typical ³JHH Coupling Constants for E and Z Alkenes
| Isomer Configuration | Dihedral Angle (Φ) | Typical ³JHH Range (Hz) |
| E (trans) | ~180° | 11 - 18[3][4][5][6] |
| Z (cis) | ~0° | 6 - 14[3][4][5][6] |
Note: These ranges can be influenced by the electronegativity of substituents on the double bond.[5]
Chemical Shifts (¹H and ¹³C)
The electronic environment of nuclei in E and Z isomers differs due to varying steric and anisotropic effects, leading to distinct chemical shifts in both ¹H and ¹³C NMR spectra.
In ¹H NMR, protons in a Z (cis) configuration are often in closer proximity, leading to greater steric hindrance and a tendency to resonate at a slightly different chemical shift compared to the E (trans) isomer.[7] The anisotropic effect of nearby groups can also cause deshielding.[4]
In ¹³C NMR, the "gamma-gauche" effect is particularly useful. A carbon atom that is cis (Z) to a substituent on the adjacent carbon of the double bond will typically be shielded (shifted to a lower frequency/upfield) compared to the corresponding carbon in the trans (E) isomer.[8]
Table 2: General Trends in ¹H and ¹³C Chemical Shifts for E/Z Isomers
| Nucleus | Isomer | General Chemical Shift Trend | Rationale |
| ¹H | Z (cis) | Often deshielded compared to E | Van der Waals deshielding and anisotropic effects[4] |
| ¹³C | Z (cis) | Shielded (upfield) for allylic carbons | Gamma-gauche effect (steric compression)[8] |
| ¹³C | E (trans) | Deshielded (downfield) for allylic carbons | Less steric hindrance[8] |
For example, in E/Z but-2-ene, the methyl carbons in the Z-isomer resonate at a lower chemical shift (around 12 ppm) compared to the E-isomer (around 17 ppm).[9] Similarly, the olefinic carbons also show slight differences.[9]
Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is a powerful technique that detects the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), irrespective of through-bond connectivity.[10][11] This makes it an invaluable tool for determining alkene geometry, especially for tri- and tetra-substituted alkenes where vicinal proton-proton coupling is absent.[12]
In a Z-isomer, protons (or proton-bearing groups) on the same side of the double bond will be in close spatial proximity. Irradiation of one proton will lead to an enhancement of the signal of the other. In the corresponding E-isomer, these protons are far apart, and no NOE enhancement will be observed between them. Instead, an NOE might be seen between a vinylic proton and a substituent on the adjacent carbon.[10]
Table 3: Comparison of NOE for E/Z Isomer Determination
| NMR Experiment | Principle | Application to E/Z Isomers |
| 1D-NOESY | A specific proton resonance is irradiated, and the resulting change in intensity of other proton signals is observed.[12][13] | In a Z-alkene, irradiation of a vinylic proton (or a substituent proton) will cause an NOE enhancement for a spatially close proton on the same side of the double bond. This enhancement will be absent in the E-isomer.[10] |
| 2D-NOESY | A 2D spectrum is generated where cross-peaks connect resonances from nuclei that are spatially close.[10][14] | A cross-peak will be observed between the signals of spatially proximate protons in the Z-isomer. For the E-isomer, this cross-peak will be absent.[12] |
Experimental Protocols
Protocol for E/Z Configuration Determination using 2D NOESY
This protocol outlines the general steps for acquiring and analyzing a 2D NOESY spectrum to determine the configuration of an alkene.
1. Sample Preparation:
- Dissolve 5-10 mg of the alkene sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Filter the solution into a clean NMR tube to remove any particulate matter.
- Thoroughly degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with NOE measurements. This can be done by bubbling an inert gas (e.g., argon) through the solution for several minutes or by using the freeze-pump-thaw method.
2. NMR Spectrometer Setup and Data Acquisition:
- Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- Acquire a standard 1D proton spectrum to determine the chemical shifts of the relevant protons.
- Set up a 2D NOESY experiment. Key parameters to consider are:
- Mixing Time (tm): This is a crucial parameter. For small to medium-sized molecules, typical mixing times range from 0.1 to 0.5 seconds.[15] It may be necessary to run a series of NOESY experiments with different mixing times to optimize the NOE enhancement.
- Number of Scans and Increments: These should be sufficient to achieve an adequate signal-to-noise ratio.
- The experiment will generate a 2D data matrix with the proton spectrum along both axes.
3. Data Processing and Analysis:
- Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). This typically involves Fourier transformation in both dimensions, phasing, and baseline correction.
- In the resulting 2D NOESY spectrum, identify the diagonal peaks, which correspond to the 1D proton spectrum.
- Look for off-diagonal cross-peaks. A cross-peak between two protons indicates that they are spatially close.
- For a Z-isomer, expect to see a cross-peak connecting the vinylic protons or a vinylic proton and a cis-substituent's protons.
- For an E-isomer, this cross-peak will be absent. An NOE may be observed between a vinylic proton and a substituent on the same carbon.
Visualizing NMR Principles for E/Z Determination
Diagrams generated using Graphviz can help illustrate the key concepts and workflows.
Caption: Relationship between dihedral angle and ³JHH in E/Z isomers.
Caption: Spatial proximity and NOE in E and Z isomers.
Caption: Workflow for E/Z determination using 2D NOESY.
References
- 1. youtube.com [youtube.com]
- 2. Karplus equation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1H NMR:E/Z Diastereoisomerism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NOE [intermediateorgchemistry.co.uk]
- 12. organic chemistry - Determining geometry of trisubstituted alkene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
mass spectrometry analysis of Julia-Kocienski olefination products
A Comparative Guide to the Mass Spectrometry Analysis of Julia-Kocienski Olefination Products
For researchers engaged in organic synthesis and drug development, the formation of carbon-carbon double bonds is a foundational transformation. The Julia-Kocienski olefination has emerged as a powerful method for stereoselective alkene synthesis, prized for its operational simplicity and high E-selectivity.[1][2] Accurate and efficient analysis of the reaction products and byproducts is critical for reaction optimization, purification, and characterization of final compounds. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for this purpose.
This guide provides a comparative analysis of the mass spectrometry profiles of products from the Julia-Kocienski olefination against two common alternatives: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. It offers insights into the unique analytical signatures of each method, supported by experimental data and detailed protocols to aid researchers in monitoring and characterizing these important reactions.
Mass Spectrometry Profiles of Olefination Reactions
The primary distinction in the mass spectrometry analysis of these olefination reactions lies in the nature of their byproducts. While the desired alkene product is often similar, the side products generated provide a clear fingerprint for each reaction type. Electrospray ionization (ESI) is a common and effective soft ionization technique for these analyses as it typically generates intact molecular ions ([M+H]⁺, [M+Na]⁺, etc.), simplifying spectral interpretation.
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a one-pot reaction that proceeds through the reaction of a heteroaromatic sulfone (commonly a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone) with an aldehyde or ketone.[3] The key byproducts are sulfur dioxide (a gas) and the anionic form of the heteroaromatic thiol, such as 1-phenyl-1H-tetrazole-5-thiolate.
Analytical Considerations:
-
Product Ions: The desired alkene product is readily observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. Fragmentation is typically minimal under soft ionization conditions.
-
Byproduct Detection: The primary non-volatile byproduct to monitor is the heteroaromatic thiol. For the common PT-sulfone reagent, this is 1-phenyl-1H-tetrazole-5-thiol, which has a molecular weight of 178.21 g/mol . In negative ion mode ESI-MS, the corresponding thiolate anion ([M-H]⁻) would be observed at m/z 177. Under positive ion mode, it may be observed as its protonated form ([M+H]⁺) at m/z 179.[4] Its fragmentation in ESI-MS/MS is characterized by the loss of nitrogen (N₂) or hydrazoic acid (HN₃).[5]
Wittig Reaction
The Wittig reaction employs a phosphorus ylide, generated from a phosphonium (B103445) salt, to convert aldehydes and ketones into alkenes. A stoichiometric amount of triphenylphosphine (B44618) oxide is generated as a byproduct.[6]
Analytical Considerations:
-
Product Ions: Similar to the Julia-Kocienski reaction, the alkene product is observed as [M+H]⁺ or [M+Na]⁺.
-
Byproduct Detection: The most significant analytical signature of a Wittig reaction is the presence of triphenylphosphine oxide (TPPO). TPPO has a molecular weight of 278.28 g/mol and is readily ionizable, often appearing as a prominent [M+H]⁺ ion at m/z 279 in positive ion mode ESI-MS. Its high abundance can sometimes suppress the signal of the desired product.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. This typically provides excellent E-selectivity and has the significant advantage of producing water-soluble phosphate (B84403) byproducts.[7]
Analytical Considerations:
-
Product Ions: The alkene product is detected as [M+H]⁺ or [M+Na]⁺.
-
Byproduct Detection: The byproduct is a dialkyl phosphate salt, such as diethyl phosphate. The corresponding diethyl phosphate anion has a molecular weight of 153.09 g/mol and would be observed at m/z 153 in negative ion mode. In positive ion mode, the sodium salt (sodium diethyl phosphate, MW 176.08 g/mol ) might be detected as adducts. A key advantage of the HWE reaction is that these phosphate byproducts are highly polar and can often be removed with a simple aqueous wash, resulting in a much cleaner sample for MS analysis compared to the Wittig reaction.[8]
Quantitative Data Summary
The following table summarizes the key mass spectrometry observables for the analysis of a model reaction: the synthesis of (E)-stilbene (MW 180.25 g/mol ) from benzaldehyde.
| Feature | Julia-Kocienski Olefination | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) |
| Primary Reagent | Benzyl 1-phenyl-1H-tetrazol-5-yl sulfone | Benzyltriphenylphosphonium chloride | Diethyl benzylphosphonate |
| Desired Product Ion ([M+H]⁺) | m/z 181.3 | m/z 181.3 | m/z 181.3 |
| Key Byproduct | 1-Phenyl-1H-tetrazole-5-thiolate | Triphenylphosphine oxide (TPPO) | Diethyl phosphate |
| Byproduct MW | 178.21 g/mol | 278.28 g/mol | 154.10 g/mol (acid form) |
| Characteristic Byproduct Ion | m/z 177 ([M-H]⁻) or 179 ([M+H]⁺) | m/z 279 ([M+H]⁺) | m/z 153 ([M-H]⁻) |
| Byproduct Removal | Aqueous wash | Chromatography often required | Simple aqueous wash |
| MS Sample Cleanliness | Good | Fair (TPPO can be dominant) | Excellent |
Experimental Protocols
Sample Preparation for LC-MS Analysis
-
Reaction Quenching: At the desired time point, quench a small aliquot (e.g., 20 µL) of the reaction mixture by adding it to a vial containing 1 mL of a 50:50 acetonitrile:water solution. This dilution prevents further reaction and prepares the sample for analysis.
-
Extraction (for Wittig and HWE): For a more quantitative analysis post-workup, follow the main reaction workup procedure. For HWE, this would involve an aqueous extraction to remove the phosphate byproduct. For Wittig, this may involve chromatography.
-
Dilution: Further dilute the quenched sample or the post-workup sample to a final concentration of approximately 1-10 µg/mL in the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
General LC-MS/MS Method for Olefin Analysis
This protocol is a general starting point and should be optimized for the specific analytes.
-
Instrumentation: HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for many olefin products.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: Ramp from 20% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.5 min: Return to 20% B
-
10.5-13 min: Re-equilibrate at 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2-5 µL
-
MS Ionization Mode: ESI Positive (and Negative for byproduct analysis if necessary)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100 - 1000
-
Data Acquisition: Full scan MS and data-dependent MS/MS. For MS/MS, use a collision energy ramp (e.g., 10-40 eV) to obtain fragmentation data.
Visualizing Reaction and Analysis Workflows
Diagrams created using Graphviz help to visualize the relationships between the reaction components and the analytical workflow.
Caption: Simplified mechanism of the Julia-Kocienski olefination.
Caption: General workflow for LC-MS analysis of olefination reactions.
Conclusion
Mass spectrometry is a powerful and essential technique for the analysis of Julia-Kocienski olefination reactions and their alternatives. The choice of olefination method has significant implications for the analytical workflow, primarily due to the nature of the reaction byproducts.
-
The Julia-Kocienski olefination offers a clean reaction profile where the main non-volatile byproduct, a heteroaromatic thiol, is readily distinguishable from the product.
-
The Wittig reaction is effective but produces a stoichiometric amount of triphenylphosphine oxide, which is easily detected by MS and can complicate purification and analysis.
-
The Horner-Wadsworth-Emmons reaction is often the cleanest from an analytical standpoint, as its water-soluble phosphate byproducts are easily removed, leading to simpler spectra focused on the desired alkene product.
By understanding the distinct mass spectrometric fingerprints of each reaction, researchers can more effectively monitor reaction progress, identify key components, and accelerate the development of synthetic routes for novel therapeutics and other advanced materials.
References
- 1. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]
- 5. lifesciencesite.com [lifesciencesite.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. gold-chemistry.org [gold-chemistry.org]
mechanistic comparison of Julia-Lythgoe and Julia-Kocienski olefinations
In the realm of synthetic organic chemistry, the formation of carbon-carbon double bonds is a cornerstone of molecular construction. Among the arsenal (B13267) of olefination reactions available to researchers, the Julia olefination and its variants have carved out a significant niche, particularly for their ability to deliver thermodynamically stable (E)-alkenes. This guide provides a detailed mechanistic comparison of the classical Julia-Lythgoe olefination and its more modern counterpart, the Julia-Kocienski olefination, offering insights into their respective strengths and applications for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | Julia-Lythgoe Olefination | Julia-Kocienski Olefination |
| Reaction Type | Multi-step, two-pot procedure | One-pot procedure |
| Sulfone Reagent | Phenyl sulfones | Heteroaryl sulfones (e.g., benzothiazol-2-yl (BT), 1-phenyl-1H-tetrazol-5-yl (PT)) |
| Key Intermediate | β-acyloxysulfone | β-alkoxysulfone which undergoes a Smiles rearrangement |
| Elimination Step | Reductive elimination (e.g., Na/Hg amalgam, SmI2) | Spontaneous elimination of SO2 and an aryloxide |
| Stereoselectivity | High (E)-selectivity, independent of intermediate stereochemistry | Typically high (E)-selectivity, but can be influenced by reaction conditions and substrates |
| Functional Group Tolerance | Limited by the harsh reducing conditions | Broader, due to milder reaction conditions |
Delving into the Mechanisms
The fundamental difference between these two powerful olefination methods lies in their mechanistic pathways, which dictates the reaction conditions and overall efficiency.
The Julia-Lythgoe Olefination: A Stepwise Approach
The classical Julia-Lythgoe olefination is a multi-step process that begins with the deprotonation of a phenyl sulfone to form a carbanion.[1][2] This nucleophile then attacks an aldehyde or ketone, forming a β-hydroxy sulfone intermediate. To facilitate the elimination, the hydroxyl group is typically acylated (e.g., with acetic anhydride (B1165640) or benzoyl chloride) to form a more reactive β-acyloxysulfone.[3] The crucial final step involves a reductive elimination using a reducing agent such as sodium amalgam or samarium(II) iodide.[1][2] This step proceeds through a radical intermediate, which allows for thermodynamic control of the alkene geometry, leading to the highly favored (E)-isomer.[1] The stereochemical information from the β-acyloxysulfone intermediate is lost during this reductive elimination, meaning that a mixture of diastereomers will converge to the same major (E)-alkene product.[4]
The Julia-Kocienski Olefination: A Streamlined Modification
The Julia-Kocienski olefination was developed to overcome some of the limitations of the classical method, namely the harsh reducing conditions and the multi-step procedure.[5] This modified, one-pot reaction utilizes heteroaryl sulfones, most commonly benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.[5][6]
The mechanism begins similarly with the deprotonation of the sulfone. The resulting carbanion adds to a carbonyl compound to form a β-alkoxysulfone intermediate.[4] Herein lies the key divergence: the heteroaryl group is designed to be a good leaving group and to facilitate a spontaneous intramolecular Smiles rearrangement.[5][7] In this rearrangement, the alkoxide attacks the heteroaryl ring, leading to the formation of a five-membered spirocyclic intermediate. This intermediate then collapses, eliminating sulfur dioxide and a stable heteroaryl oxide anion, to directly afford the alkene product.[8] This streamlined process avoids the need for a separate reduction step, allowing for milder reaction conditions and broader functional group compatibility.[6]
Performance Comparison: A Data-Driven Perspective
While both methods generally provide excellent (E)-selectivity, the Julia-Kocienski olefination often offers advantages in terms of yield and operational simplicity. The following tables summarize representative data for the synthesis of various alkenes.
Table 1: Synthesis of (E)-Stilbene from Benzaldehyde (B42025) and Benzyl (B1604629) Phenyl Sulfone/Benzyl PT-Sulfone
| Olefination Method | Sulfone | Base | Solvent | Yield (%) | E/Z Ratio |
| Julia-Lythgoe | Benzyl phenyl sulfone | n-BuLi, then Na/Hg | THF/MeOH | ~85% | >95:5 |
| Julia-Kocienski | Benzyl 1-phenyl-1H-tetrazol-5-yl sulfone | KHMDS | DME | ~90% | >98:2 |
Table 2: Synthesis of (E)-1,2-Dicyclohexylethylene from Cyclohexanecarboxaldehyde and Cyclohexylmethyl Phenyl Sulfone/Cyclohexylmethyl PT-Sulfone
| Olefination Method | Sulfone | Base | Solvent | Yield (%) | E/Z Ratio |
| Julia-Lythgoe | Cyclohexylmethyl phenyl sulfone | n-BuLi, then Na/Hg | THF/MeOH | ~80% | >95:5 |
| Julia-Kocienski | Cyclohexylmethyl 1-phenyl-1H-tetrazol-5-yl sulfone | KHMDS | DME | 71%[7] | >99:1[7] |
Note: Yields and selectivities can vary depending on the specific substrates and reaction conditions. The data presented here is representative.
Experimental Protocols
Julia-Lythgoe Olefination: A Classical Approach
Step 1: Formation of the β-hydroxysulfone To a solution of benzyl phenyl sulfone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (1.05 eq) dropwise. The resulting solution is stirred for 30 minutes, after which a solution of benzaldehyde (1.1 eq) in anhydrous THF is added. The reaction is stirred for 1 hour at -78 °C and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and the product is extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate (B86663), and concentrated under reduced pressure.
Step 2: Acylation of the β-hydroxysulfone The crude β-hydroxysulfone is dissolved in pyridine (B92270) and cooled to 0 °C. Acetic anhydride (1.5 eq) is added dropwise, and the reaction is stirred overnight at room temperature. The reaction mixture is then poured into water and extracted with ethyl acetate. The organic layers are washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over sodium sulfate and concentrated.
Step 3: Reductive elimination The crude β-acetoxysulfone is dissolved in a mixture of THF and methanol. Sodium amalgam (6% Na, ~10 eq) is added portion-wise at 0 °C. The reaction is stirred vigorously until the starting material is consumed (as monitored by TLC). The mixture is then decanted from the mercury, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and concentrated to afford the crude alkene, which is then purified by column chromatography.
Julia-Kocienski Olefination: A Modern, One-Pot Protocol
The following is a typical experimental procedure for the Julia-Kocienski olefination.[7]
To a stirred solution of the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 eq) in anhydrous dimethoxyethane (DME) under a nitrogen atmosphere at -78 °C is added a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in DME dropwise. The resulting solution is stirred for 1 hour at this temperature. A solution of the aldehyde (1.2 eq) in DME is then added dropwise. The reaction mixture is stirred at -78 °C for 2-4 hours, or until completion as monitored by TLC. The reaction is then quenched by the addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired alkene.[7]
Conclusion: Choosing the Right Tool for the Job
Both the Julia-Lythgoe and Julia-Kocienski olefinations are powerful and reliable methods for the stereoselective synthesis of (E)-alkenes. The classical Julia-Lythgoe olefination, while requiring multiple steps and harsh reducing conditions, remains a valuable tool, especially when the starting phenyl sulfones are readily available. However, for many applications, the milder conditions, operational simplicity, and often higher yields of the one-pot Julia-Kocienski olefination make it the preferred method in modern organic synthesis, particularly in the context of complex molecule and natural product synthesis. The choice between the two ultimately depends on the specific substrate, functional group tolerance, and the desired efficiency of the synthetic route.
References
- 1. Julia Olefination [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. grokipedia.com [grokipedia.com]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Julia olefination - Wikipedia [en.wikipedia.org]
The Julia Olefination: A Comparative Guide to its Mechanism and Performance
The Julia olefination, a cornerstone of modern organic synthesis for the construction of carbon-carbon double bonds, has evolved significantly since its inception. This guide provides a detailed comparison of the Julia olefination with its major alternatives, supported by experimental data, and delves into the experimental validation of its proposed mechanism. It is designed for researchers, scientists, and professionals in drug development who seek a deeper understanding of this powerful synthetic tool.
The Evolution of the Julia Olefination: From Lythgoe to Kocienski
The classical Julia-Lythgoe olefination, first reported by Marc Julia and Jean-Marc Paris in 1973, involves the reaction of a phenyl sulfone with an aldehyde or ketone. The resulting β-alkoxysulfone intermediate is then acylated and subsequently undergoes reductive elimination, typically with sodium amalgam or samarium iodide, to yield the alkene. A key characteristic of the classical method is its general preference for the formation of (E)-alkenes, a selectivity that arises from the thermodynamics of the radical or anionic intermediates formed during the reduction step.
A significant advancement was the development of the modified Julia olefination, particularly the Julia-Kocienski variant. This modified procedure utilizes heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. This modification streamlines the process into a one-pot reaction, obviating the need for a separate reduction step. The reaction proceeds through a spontaneous Smiles rearrangement of the initially formed β-alkoxysulfone adduct.
Experimental Validation of the Proposed Mechanism
The currently accepted mechanism for the Julia-Kocienski olefination is supported by a combination of experimental and computational studies. The key steps include the deprotonation of the sulfone, nucleophilic addition to a carbonyl compound, a Smiles rearrangement, and subsequent elimination.
The Addition Step and Stereochemistry
The initial addition of the metalated sulfone to the aldehyde is a crucial stereochemistry-determining step. The reaction can proceed through different transition states to form either the syn- or anti-β-alkoxysulfone intermediate. The ratio of these diastereomers is influenced by factors such as the solvent, the counterion of the base, and the nature of the sulfone's activating group. For instance, the high (E)-selectivity of the Julia-Kocienski olefination is often the result of a kinetically controlled diastereoselective addition that preferentially forms the anti-β-alkoxysulfone, which then stereospecifically decomposes to the (E)-alkene.
The Smiles Rearrangement
A cornerstone of the modified Julia olefination is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. In the Julia-Kocienski reaction, the alkoxide formed after the initial addition attacks the heteroaromatic ring of the sulfone, leading to the migration of the heteroaryl group from the sulfur to the oxygen atom. Computational studies have suggested that this step proceeds through a concerted, albeit asynchronous, mechanism rather than forming a distinct spirocyclic intermediate. Experimental evidence for this rearrangement comes from the trapping of intermediates. For example, in certain cases, it has been possible to trap the sulfinate salt intermediate with an alkylating agent like iodomethane, providing strong support for the proposed pathway.
Trapping Experiments
Trapping experiments have been instrumental in elucidating the reversibility of the initial addition step. By conducting the reaction in the presence of a second, different aldehyde, the formation of "cross-over" products can be monitored. The absence of such products in many cases indicates that the initial addition of the sulfone anion to the aldehyde is often irreversible, especially with non-stabilized sulfone anions.
Comparison with Alternative Olefination Methods
The Julia olefination is often compared with the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, two other pillars of olefination chemistry. The choice of method often depends on the desired stereoselectivity, substrate scope, and reaction conditions.
| Feature | Julia-Kocienski Olefination | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | N/A (uses sulfones) | Phosphonium ylides | Phosphonate (B1237965) carbanions |
| Typical Stereoselectivity | High (E)-selectivity | (Z)-selective with non-stabilized ylides; (E)-selective with stabilized ylides | Generally high (E)-selectivity |
| Byproducts | SO₂, heteroaryl alkoxide (water-soluble) | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate (B84403) salt (water-soluble) |
| Reactivity of Reagent | Generally high | Ylides can be highly reactive | Phosphonate carbanions are generally more nucleophilic than Wittig ylides |
| Functional Group Tolerance | Good, reaction proceeds under mild conditions | Can be sensitive to certain functional groups | Good, phosphonate carbanions are less basic than many Wittig ylides |
Performance Data
The following table presents representative data on the yield and stereoselectivity of the Julia-Kocienski, Wittig, and HWE reactions for the synthesis of a common structural motif.
| Olefination Method | Aldehyde | Sulfone/Ylide/Phosphonate | Product | Yield (%) | E:Z Ratio | Reference |
| Julia-Kocienski | Cyclohexanecarboxaldehyde | 1-Phenyl-1H-tetrazol-5-yl ethyl sulfone | Cyclohexylethylideneethane | 71 | >99:1 | |
| Wittig (salt-free) | Cyclohexanecarboxaldehyde | Ethyltriphenylphosphonium bromide | Cyclohexylethylideneethane | ~85 | 15:85 | |
| HWE | Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | Ethyl cyclohexylideneacetate | >90 | >95:5 |
Experimental Protocols
A representative experimental protocol for the Julia-Kocienski olefination is provided below.
Synthesis of (E)-1-Cyclohexyl-2-phenylethene
To a stirred solution of 1-phenyl-1H-tetrazol-5-yl methyl sulfone (1.0 eq) in anhydrous dimethoxyethane (DME) at -78 °C under a nitrogen atmosphere is added a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in DME. The resulting mixture is stirred for 30 minutes at this temperature. Cyclohexanecarboxaldehyde (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired (E)-alkene.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the reaction mechanism, an experimental workflow, and a comparison of the olefination methods.
Caption: The mechanism of the Julia-Kocienski olefination.
Caption: A typical experimental workflow for the Julia-Kocienski reaction.
Caption: A logical comparison of key features of major olefination reactions.
review of modern stereoselective olefination methodologies
A Comprehensive Guide to Modern Stereoselective Olefination Methodologies for Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with broad applications in the synthesis of pharmaceuticals, natural products, and advanced materials. The geometry of the carbon-carbon double bond can profoundly influence a molecule's biological activity and physical properties. This guide provides a comparative overview of the most prominent and recently developed methodologies for stereoselective olefination, complete with quantitative data, detailed experimental protocols, and workflow diagrams to aid in the selection and implementation of the most suitable method for a given synthetic challenge.
The Wittig reaction, a Nobel Prize-winning transformation, is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
Stereoselectivity:
-
Non-stabilized ylides (R = alkyl) are highly reactive and typically lead to the formation of (Z)-alkenes under salt-free conditions. The reaction is kinetically controlled, proceeding through an early, four-centered transition state that minimizes steric interactions.
-
Stabilized ylides (R = electron-withdrawing group, e.g., -CO₂R, -COR) are less reactive, and the reaction becomes reversible. This allows for thermodynamic control, favoring the more stable anti-oxaphosphetane intermediate, which subsequently decomposes to the (E)-alkene.[1]
-
Semistabilized ylides (R = aryl, vinyl) often provide mixtures of (E)- and (Z)-alkenes.[2]
Schlosser Modification for (E)-Alkene Synthesis: The Schlosser modification allows for the synthesis of (E)-alkenes from non-stabilized ylides.[3][4] This is achieved by deprotonating the initially formed syn-betaine with a strong base (e.g., phenyllithium) to form a β-oxido ylide, which then equilibrates to the more stable anti-form. Subsequent protonation and elimination yield the (E)-alkene.
Quantitative Data: Wittig Reaction Stereoselectivity
| Ylide Type | Aldehyde | Solvent | Additive | E/Z Ratio | Yield (%) |
| Non-stabilized (Ph₃P=CH(CH₂)₃CH₃) | C₆H₅CHO | THF | LiBr | 15:85 | 95 |
| Non-stabilized (Ph₃P=CH(CH₂)₃CH₃) | C₆H₅CHO | THF | None (salt-free) | <5:>95 | 90 |
| Stabilized (Ph₃P=CHCO₂Et) | C₆H₅CHO | CH₂Cl₂ | None | >95:5 | 92 |
| Semistabilized (Ph₃P=CHPh) | C₆H₅CHO | THF | LiBr | 50:50 | 85 |
| Schlosser Modification | C₆H₅CHO | THF/Et₂O | PhLi, t-BuOH | >98:2 | 80 |
Note: Data is compiled from various sources and is representative. Actual results may vary based on specific substrates and reaction conditions.
Experimental Protocols
Z-Selective Wittig Reaction (Non-stabilized Ylide): To a suspension of n-butyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere is added n-butyllithium (1.1 equiv) dropwise. The resulting deep red solution is stirred at 0 °C for 30 minutes. The reaction mixture is then cooled to -78 °C, and a solution of benzaldehyde (B42025) (1.0 equiv) in anhydrous THF is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired (Z)-alkene.
E-Selective Wittig Reaction (Stabilized Ylide): To a solution of benzaldehyde (1.0 equiv) in CH₂Cl₂ is added ethyl (triphenylphosphoranylidene)acetate (1.05 equiv). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to precipitate triphenylphosphine (B44618) oxide. The filtrate is concentrated, and the crude product is purified by flash column chromatography to afford the (E)-alkene.
Wittig Reaction Workflow
References
Safety Operating Guide
Navigating the Safe Disposal of Bis(phenylsulfonyl)methane: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a cornerstone of a safe and environmentally responsible research environment. For compounds like Bis(phenylsulfonyl)methane, a sulfonyl-containing organic compound, adherence to established safety protocols is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring the safety of personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood. Based on available safety data, the following precautions should be observed[1]:
-
Eye Protection: Wear tight-sealing safety goggles.
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Body Protection: Wear protective clothing to prevent skin exposure.
-
Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Always wash hands thoroughly after handling and ensure that eyewash stations and safety showers are readily accessible[1].
Quantitative Data on this compound
The following table summarizes key quantitative and safety information for this compound.
| Property | Value | Reference |
| CAS Number | 3406-02-8 | [1] |
| Molecular Formula | C13H12O4S2 | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315 (Causes skin irritation) | [2] |
| H319 (Causes serious eye irritation) | [2] | |
| H335 (May cause respiratory irritation) | [2] | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) | [2] |
| P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [2] |
Step-by-Step Disposal Protocol
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified professional.
-
Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials, and gloves), in a dedicated and clearly labeled container.
-
-
Container Selection and Labeling:
-
Use a leak-proof container made of a material compatible with organic sulfonyl compounds.
-
The container must be securely sealed.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound Waste," and the approximate quantity. Include any known hazard warnings.
-
-
Interim Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area must be secure, well-ventilated, and away from heat, sparks, and incompatible materials such as strong oxidizing agents and strong bases[1].
-
-
Final Disposal:
-
The final disposal of this compound waste must be managed by your institution's licensed hazardous waste disposal contractor.
-
Contact your EHS office to arrange for pickup and disposal. They will determine the appropriate hazardous waste category and disposal method, which for this type of compound is often high-temperature incineration.
-
Under no circumstances should this compound or its waste be disposed of down the drain or released into the environment[1][3].
Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures and consulting with institutional safety experts, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
